molecular formula C9H13ClFNO B1437269 2-Fluoro-4-isopropoxyaniline hydrochloride CAS No. 850568-35-3

2-Fluoro-4-isopropoxyaniline hydrochloride

Cat. No.: B1437269
CAS No.: 850568-35-3
M. Wt: 205.66 g/mol
InChI Key: OWTZAMYNRDYUMX-UHFFFAOYSA-N
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Description

2-Fluoro-4-isopropoxyaniline hydrochloride (CAS 850568-35-3) is a versatile aromatic amine compound presented as a hydrochloride salt to enhance its stability and solubility for research applications . With a molecular formula of C9H13ClFNO and a molecular weight of 205.66 g/mol , this compound is characterized by a melting point of 178-182°C . It serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research, particularly for the development of novel therapeutic agents . Its structural features, including the fluorine substituent and isopropoxy group, are known to influence the pharmacokinetic profiles and binding affinity of drug candidates, making it a reagent of interest for creating potent and selective inhibitors . While specific drug approval status is not confirmed for this compound, research into structurally related salicylanilide derivatives highlights the potential of such fluorinated anilines in developing inhibitors against apicomplexan parasites . Researchers value this compound for its potential to modulate biological activity in various experimental models. This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

2-fluoro-4-propan-2-yloxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-6(2)12-7-3-4-9(11)8(10)5-7;/h3-6H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTZAMYNRDYUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661202
Record name 2-Fluoro-4-[(propan-2-yl)oxy]aniline--hydrogen chloride (1/1)
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Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-35-3
Record name Benzenamine, 2-fluoro-4-(1-methylethoxy)-, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=850568-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-[(propan-2-yl)oxy]aniline--hydrogen chloride (1/1)
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Fluoro-4-isopropoxyaniline Hydrochloride: Synthesis, Analysis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of 2-Fluoro-4-isopropoxyaniline hydrochloride (CAS Number: 850568-35-3), a fluorinated aniline derivative of significant interest in medicinal chemistry and pharmaceutical development.[1][2][3][4] This document delineates the physicochemical properties, outlines a plausible, field-proven synthetic route, and details robust analytical methodologies for quality control. Furthermore, it discusses the strategic importance of fluorination in drug design and contextualizes the potential applications of this compound in modern therapeutic research. The protocols and insights presented herein are designed to be a valuable resource for scientists engaged in the synthesis, characterization, and utilization of novel chemical entities.

Introduction: The Strategic Advantage of Fluorinated Anilines in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for enhancing a wide range of pharmacological properties.[5][6] Fluorine's unique characteristics, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[5] Substituted anilines, in turn, are privileged scaffolds found in a multitude of approved drugs. The convergence of these two features in molecules like this compound presents a compelling opportunity for the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.[7] This guide serves as a technical primer for researchers looking to leverage the potential of this versatile building block.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 850568-35-3[1][2][3][4]
Molecular Formula C₉H₁₃ClFNO[1]
Molecular Weight 205.66 g/mol [1]
Appearance Off-white to light yellow crystalline solid (predicted)Inferred from related compounds
Melting Point 178-182 °C
Solubility Soluble in water, methanol, and DMSO (predicted)Inferred from hydrochloride salt nature
IUPAC Name 2-fluoro-4-(propan-2-yloxy)aniline;hydrochloride[8]

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for the preparation of substituted anilines. A plausible and efficient synthetic route is outlined below, based on a general method for the synthesis of 2-fluoro-4-substituted aminoanilines.[9]

Synthetic Strategy Overview

The proposed synthesis involves a three-step process starting from the commercially available 2-fluoro-4-bromoaniline:

  • Protection of the amine group: The aniline is protected to prevent side reactions in the subsequent nucleophilic substitution step.

  • Nucleophilic Aromatic Substitution: The bromo group is displaced by an isopropoxy group.

  • Deprotection and Salt Formation: The protecting group is removed, and the hydrochloride salt is formed.

Synthesis_Workflow A 2-Fluoro-4-bromoaniline B Amine Protection (e.g., Pivaloyl chloride) A->B Step 1 C N-(2-Fluoro-4-bromophenyl) pivalamide B->C D Nucleophilic Substitution (Sodium isopropoxide, Pd catalyst) C->D Step 2 E N-(2-Fluoro-4-isopropoxyphenyl) pivalamide D->E F Deprotection & Salt Formation (Aqueous H₂SO₄, then HCl) E->F Step 3 G 2-Fluoro-4-isopropoxyaniline Hydrochloride F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Protection of 2-Fluoro-4-bromoaniline

This step is adapted from a general procedure for the acylation of fluoroanilines.[9]

  • To a solution of 2-fluoro-4-bromoaniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (nitrogen or argon), add a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-fluoro-4-bromophenyl)pivalamide. This product can often be used in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution

This step is based on palladium-catalyzed amination reactions.[9]

  • In a reaction vessel, combine N-(2-fluoro-4-bromophenyl)pivalamide (1 equivalent), sodium isopropoxide (1.5 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.02 equivalents), and a suitable ligand like Xantphos (0.04 equivalents).

  • Add a dry, degassed solvent such as dioxane or toluene.

  • Heat the mixture to reflux (80-100 °C) and stir under an inert atmosphere for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude N-(2-fluoro-4-isopropoxyphenyl)pivalamide.

Step 3: Deprotection and Hydrochloride Salt Formation

This final step involves the acidic hydrolysis of the amide protecting group.[9]

  • To the crude N-(2-fluoro-4-isopropoxyphenyl)pivalamide, add a 50% aqueous solution of sulfuric acid.

  • Heat the mixture to 100 °C and stir vigorously for 1-2 hours.

  • Cool the reaction mixture in an ice bath and basify to a pH > 10 with a concentrated sodium hydroxide solution.

  • Extract the free aniline product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • To the filtrate, add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise with stirring.

  • The this compound will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum to obtain the final product.

Analytical Quality Control

Rigorous analytical testing is crucial to confirm the identity, purity, and quality of the synthesized this compound. The following methods are recommended for a comprehensive quality control assessment.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a robust method for assessing the purity of substituted anilines.[10][11][12][13]

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, or a wavelength determined by UV-Vis scan to be the absorbance maximum.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Expected Outcome: A single major peak corresponding to the product with purity typically >98%.

HPLC_Workflow A Sample Preparation (1 mg/mL in mobile phase) B Injection (10 µL) A->B C RP-HPLC Separation (C18 Column, Acetonitrile/Water Gradient) B->C D UV Detection (254 nm) C->D E Data Analysis (Purity Assessment) D->E

Caption: General workflow for HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (in DMSO-d₆):

    • Aromatic protons: Signals expected in the range of 6.5-7.5 ppm, showing coupling to each other and to the fluorine atom.

    • Isopropoxy CH: A septet around 4.5 ppm.

    • Isopropoxy CH₃: A doublet around 1.2-1.3 ppm.

    • Amine protons (as -NH₃⁺): A broad singlet at a downfield chemical shift, potentially >10 ppm.

  • ¹³C NMR (in DMSO-d₆):

    • Aromatic carbons: Signals in the range of 110-160 ppm. The carbons attached to fluorine and the isopropoxy group will show characteristic shifts and C-F coupling.

    • Isopropoxy CH: A signal around 70 ppm.

    • Isopropoxy CH₃: A signal around 22 ppm.

  • ¹⁹F NMR (in DMSO-d₆):

    • A single signal for the fluorine atom, with its chemical shift dependent on the reference standard used.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For the hydrochloride salt, it is common to observe the mass of the free base.

  • Expected Mass (M+H)⁺: 170.10 (for the free base C₉H₁₂FNO).

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions can be inferred from data on related halogenated and substituted anilines.[18][19][20][21]

  • Health Hazards: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[18][21] May cause serious eye and skin irritation.[18][21] Potential for skin sensitization. Some anilines are suspected of causing genetic defects and cancer.[18][21]

  • Personal Protective Equipment (PPE):

    • Engineering Controls: All handling should be performed in a certified chemical fume hood.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move person into fresh air.

    • If swallowed: Do NOT induce vomiting. Seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the fluoro and isopropoxy groups can be leveraged to fine-tune the properties of a lead compound.

  • Modulation of Lipophilicity: The isopropoxy group increases lipophilicity, which can enhance membrane permeability and oral absorption. The fluorine atom has a more nuanced effect on lipophilicity.

  • Metabolic Blocking: The strong C-F bond can block sites of metabolic oxidation, leading to an improved pharmacokinetic profile and a longer half-life of the drug.[5]

  • Enhanced Binding Affinity: The electronegativity of the fluorine atom can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing the potency of the drug.[5]

This compound can serve as a key intermediate in the synthesis of a variety of therapeutic agents, including kinase inhibitors, receptor antagonists, and enzyme inhibitors. Its utility spans across multiple disease areas, from oncology to infectious diseases and central nervous system disorders.

Conclusion

This compound is a chemical intermediate with significant potential for the discovery and development of novel pharmaceuticals. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, robust analytical methods for quality control, and essential safety and handling information. By understanding and applying the principles outlined in this document, researchers can effectively utilize this compound to advance their drug discovery programs.

References

An In-Depth Technical Guide to the Chemical Properties of 2-Fluoro-4-isopropoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

2-Fluoro-4-isopropoxyaniline hydrochloride is a substituted aniline derivative that has garnered interest in the field of drug discovery and medicinal chemistry. Its structural motifs, including a fluorinated benzene ring, an aniline amine group, and an isopropoxy ether, contribute to a unique combination of physicochemical properties. This makes it a valuable intermediate for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents.[1] The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering a technical resource for researchers in the pharmaceutical sciences.

Physicochemical Properties

The hydrochloride salt of 2-Fluoro-4-isopropoxyaniline exists as a solid at room temperature and is valued for its improved stability and handling characteristics compared to the free base.[2] While extensive experimental data is not widely published, the following table summarizes key known and computed properties.

PropertyValueSource
Molecular Formula C₉H₁₃ClFNO[2]
Molecular Weight 205.7 g/mol [2]
CAS Number 850568-35-3[2]
Appearance Solid (typical for aniline hydrochlorides)General Knowledge
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.General Knowledge
Storage Room temperature.[2]

Further experimental determination of properties such as melting point and specific solubility values is recommended for precise application.

Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with a suitable starting material, such as 2-fluoro-4-bromoaniline. A general synthetic approach is outlined below.

Synthetic Pathway Overview

Synthesis A 2-Fluoro-4-bromoaniline B N-Protected-2-fluoro-4-bromoaniline A->B Amino Group Protection (e.g., Pivaloyl chloride) C N-Protected-2-fluoro-4-isopropoxyaniline B->C Isopropylation (e.g., Isopropanol, Pd-catalyzed coupling) D 2-Fluoro-4-isopropoxyaniline C->D Deprotection (e.g., H₂SO₄) E 2-Fluoro-4-isopropoxyaniline Hydrochloride D->E Salt Formation (e.g., HCl in ether)

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of the Free Aniline

A plausible synthetic route, adapted from methodologies for similar compounds, is as follows:[3]

  • Protection of the Amino Group: The amino group of a starting material like 2-fluoro-4-bromoaniline is first protected to prevent side reactions in subsequent steps. This can be achieved by reacting the aniline with an acyl chloride, such as pivaloyl chloride, in the presence of a base like pyridine in an inert solvent (e.g., dichloromethane) at room temperature.[3]

  • Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via a nucleophilic aromatic substitution or a palladium-catalyzed coupling reaction. For instance, reacting the protected bromoaniline with isopropanol in the presence of a suitable palladium catalyst and a base would yield the protected 2-fluoro-4-isopropoxyaniline.

  • Deprotection: The protecting group is then removed, typically under acidic conditions. For example, heating with aqueous sulfuric acid can deprotect the amino group to yield 2-fluoro-4-isopropoxyaniline.[3]

Experimental Protocol: Formation of the Hydrochloride Salt

The hydrochloride salt is typically prepared by dissolving the free aniline in a suitable organic solvent, such as diethyl ether or isopropanol, and then adding a solution of hydrochloric acid in the same or a compatible solvent. The resulting precipitate of this compound can then be collected by filtration, washed with a non-polar solvent, and dried.

Purification by Recrystallization

For high-purity material required in pharmaceutical applications, recrystallization is a crucial step. A general protocol would involve:

  • Dissolving the crude hydrochloride salt in a minimal amount of a hot solvent in which it is highly soluble (e.g., a mixture of ethanol and water).

  • Allowing the solution to cool slowly to promote the formation of well-defined crystals.

  • Collecting the purified crystals by filtration.

  • Washing the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying the crystals under vacuum.

Spectral Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropoxy group protons, and the ammonium protons. The aromatic region would likely display complex splitting patterns due to the fluorine and the different substituents on the ring. The isopropoxy group would be characterized by a septet for the CH proton and a doublet for the two methyl groups. The ammonium protons (-NH₃⁺) would likely appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing fluorine and the electron-donating isopropoxy and amino groups.

FT-IR Spectroscopy

The infrared spectrum would provide information about the functional groups present. Key expected absorption bands include:

  • N-H stretching: A broad band in the region of 2800-3200 cm⁻¹ for the ammonium group.

  • C-H stretching: Bands around 2900-3000 cm⁻¹ for the aliphatic and aromatic C-H bonds.

  • Aromatic C=C stretching: Peaks in the 1400-1600 cm⁻¹ region.

  • C-O stretching: A strong band in the 1200-1300 cm⁻¹ region for the aryl ether.

  • C-F stretching: A strong absorption in the 1100-1250 cm⁻¹ region.[4]

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the free aniline (169.20 g/mol ).[5] The mass spectrum would show a molecular ion peak (M⁺) corresponding to the free base. The fragmentation pattern would likely involve the loss of the isopropoxy group and other characteristic cleavages of the aniline structure. The presence of chlorine from the hydrochloride salt would be evident from the isotopic pattern of chlorine-containing fragments if analyzed under specific conditions.[6][7]

Reactivity and Stability

The chemical reactivity of 2-Fluoro-4-isopropoxyaniline is dictated by its functional groups:

  • Aniline Moiety: The primary aromatic amine can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by Sandmeyer-type reactions to introduce a wide range of substituents. The amino group is basic and readily forms the hydrochloride salt.

  • Fluorinated Aromatic Ring: The fluorine atom is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring towards electrophilic substitution. It also plays a crucial role in the molecule's interaction with biological targets.

  • Isopropoxy Group: The ether linkage is generally stable under neutral and basic conditions but can be cleaved under strong acidic conditions.

The hydrochloride salt form enhances the stability of the compound, particularly against oxidative degradation of the aniline moiety. It is recommended to store the compound in a well-closed container at room temperature.[2]

Applications in Drug Discovery and Development

Substituted anilines are a cornerstone of modern medicinal chemistry, and the 2-fluoro-4-isopropoxyaniline scaffold is a particularly interesting building block.

Role as a Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly those targeting protein kinases.[8][9] The aniline nitrogen provides a reactive handle for building out the rest of the molecule, while the fluoro and isopropoxy groups can be tailored to optimize the drug's properties.

Kinase Inhibitors

Many FDA-approved kinase inhibitors feature a substituted aniline core that is crucial for their mechanism of action.[8][9] This core often forms key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. The 2-fluoro-4-isopropoxy substitution pattern can contribute to:

  • Enhanced Potency: The fluorine atom can engage in favorable interactions with the protein target.

  • Improved Selectivity: The specific substitution pattern can help the molecule fit better into the target kinase's active site while avoiding off-target kinases.

  • Favorable Pharmacokinetic Properties: The isopropoxy group can modulate the lipophilicity of the molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

KinaseBinding cluster_0 Kinase ATP Binding Pocket Hinge Hinge Region (Amino Acid Residues) Inhibitor 2-Fluoro-4-isopropoxyaniline -based Inhibitor Inhibitor->Hinge Hydrogen Bonding (Aniline NH)

Caption: Simplified diagram of an aniline-based kinase inhibitor interacting with the hinge region of a kinase.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. Based on data for the free aniline, it is expected to be harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation.[5] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable chemical entity for researchers and scientists in the field of drug development. Its unique combination of a reactive aniline handle and modulating fluoro and isopropoxy substituents makes it a versatile building block for the synthesis of novel therapeutic agents, particularly kinase inhibitors. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.

References

An In-Depth Technical Guide to 2-Fluoro-4-isopropoxyaniline Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Fluoro-4-isopropoxyaniline hydrochloride, a substituted aniline derivative of increasing importance in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, a validated synthesis pathway, detailed characterization methods, and its strategic applications in the development of novel therapeutics, particularly in the realms of kinase inhibitors and protein degraders. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.

Introduction: The Strategic Value of Fluorinated Anilines

Substituted anilines are privileged scaffolds in drug discovery, forming the core of numerous approved therapeutic agents. The strategic incorporation of fluorine atoms and alkoxy groups onto the aniline ring can profoundly influence a molecule's pharmacological profile. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, thereby optimizing pharmacokinetic and pharmacodynamic properties. Concurrently, the isopropoxy group can serve as a key interaction point within protein binding pockets and improve lipophilicity. This compound emerges as a valuable building block that combines these features, offering a unique substitution pattern for fine-tuning the properties of lead compounds.

Molecular Structure and Physicochemical Properties

This compound is the salt form of the parent aniline, which enhances its stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.

Table 1: Physicochemical Properties of 2-Fluoro-4-isopropoxyaniline and its Hydrochloride Salt

Property2-Fluoro-4-isopropoxyaniline (Free Base)This compound
IUPAC Name 2-fluoro-4-(propan-2-yloxy)aniline[1]2-fluoro-4-(propan-2-yloxy)aniline;hydrochloride
CAS Number 154080-04-3[1]850568-35-3[2][3]
Molecular Formula C₉H₁₂FNO[1]C₉H₁₃ClFNO
Molecular Weight 169.20 g/mol [1]205.66 g/mol
Appearance Not specified (likely an oil or low-melting solid)Solid[2]
Predicted XLogP 2.2[1]Not applicable
Topological Polar Surface Area 35.3 Ų[1]Not applicable

Synthesis and Purification

A reliable and scalable synthesis of this compound is crucial for its application in drug discovery programs. A logical and field-proven synthetic route proceeds through the following key steps, starting from the commercially available 2-fluoro-4-nitrophenol.

G A 2-Fluoro-4-nitrophenol B Williamson Ether Synthesis (Isopropyl bromide, K₂CO₃, Acetone) A->B Step 1 C 2-Fluoro-4-isopropoxy-1-nitrobenzene B->C D Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) C->D Step 2 E 2-Fluoro-4-isopropoxyaniline (Free Base) D->E F Salt Formation (HCl in Ether or Dioxane) E->F Step 3 G This compound F->G G cluster_0 Core Scaffold cluster_1 Therapeutic Modalities cluster_2 Potential Disease Targets A 2-Fluoro-4-isopropoxyaniline Hydrochloride B Kinase Inhibitors A->B C PROTACs / Protein Degraders A->C D Other Biologically Active Molecules A->D E Cancer B->E C->E F Inflammatory Diseases C->F G Infectious Diseases D->G

References

Navigating the Chemistry of Discovery: A Technical Safety and Handling Guide for 2-Fluoro-4-isopropoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. Among these, substituted anilines are a critical class of intermediates, valued for their versatility in building complex molecular architectures. 2-Fluoro-4-isopropoxyaniline hydrochloride (CAS No: 380430-47-7) represents one such compound, offering a unique combination of electronic and steric properties for medicinal chemistry applications. However, its utility is intrinsically linked to its safe and responsible handling.

This guide provides an in-depth technical overview of the safety considerations and handling protocols for this compound. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes available data with established principles of laboratory safety to offer a comprehensive resource for researchers. The focus is on understanding the why behind safety protocols, ensuring a culture of informed caution in the laboratory.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Understanding the hazard profile of this compound is the first step in a robust safety assessment. While a specific, comprehensive toxicological profile for this exact compound is not extensively published, data from its free base, 2-Fluoro-4-isopropoxyaniline, and structurally related aromatic amines provide a strong basis for hazard evaluation.[1][2]

Key Hazards:

  • Acute Toxicity: Aromatic amines as a class can be harmful if swallowed, in contact with skin, or if inhaled.[1][3][4] The primary concern is their potential to be readily absorbed through the skin.[1][5]

  • Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation.[2][6][7]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][6][7]

  • Carcinogenicity and Mutagenicity: Many aromatic amines are recognized as carcinogenic or mutagenic.[1] While specific data for this compound is unavailable, this potential hazard should be assumed, and the compound handled as a potential carcinogen.

Data Summary Table:

Hazard CategoryClassificationPrimary Route of ExposureKey Precaution
Acute Toxicity (Oral) Harmful if swallowed[2]IngestionDo not eat, drink, or smoke when using this product.[8]
Skin Corrosion/Irritation Causes skin irritation[2][6]DermalWear protective gloves and clothing.[9]
Serious Eye Damage/Irritation Causes serious eye irritation[2][6]OcularWear eye and face protection.[9]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation[2][6]InhalationUse only in a well-ventilated area, preferably a fume hood.[10]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling for hazardous chemicals is a combination of robust engineering controls and appropriate personal protective equipment. This layered approach minimizes the potential for exposure.

Workflow for Safe Handling:

cluster_0 Engineering Controls cluster_1 Personal Protective Equipment (PPE) Fume Hood Fume Hood Ventilation Ventilation Eyewash Station Eyewash Station Fume Hood->Eyewash Station Proximity is Key Safety Shower Safety Shower Safety Goggles Safety Goggles Lab Coat Lab Coat Gloves Gloves Respirator Respirator Researcher Researcher Researcher->Fume Hood Primary Workspace Researcher->Safety Goggles Worn At All Times Researcher->Lab Coat Worn At All Times Researcher->Gloves Mandatory for Handling Researcher->Respirator If Dust/Aerosol Risk

Caption: Multi-layered safety approach for handling this compound.

Protocol for Donning and Doffing PPE:

  • Donning (Putting On):

    • Lab Coat: Ensure it is fully buttoned.

    • Respirator (if required): Perform a fit check.

    • Safety Goggles/Face Shield: Adjust for a secure fit.

    • Gloves: Select appropriate chemical-resistant gloves (e.g., nitrile) and pull them over the cuffs of the lab coat.

  • Doffing (Taking Off):

    • Gloves: Remove using a glove-to-glove and then skin-to-glove technique to avoid contaminating your hands. Dispose of them in the designated hazardous waste container.

    • Lab Coat: Remove by folding it inward on itself to contain any surface contamination.

    • Safety Goggles/Face Shield: Remove by handling the strap, not the front.

    • Respirator (if used): Remove last.

    • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[8]

Storage and Handling: Maintaining Chemical Integrity and Safety

Proper storage and handling are critical to prevent degradation of the compound and to ensure the safety of laboratory personnel.

Storage Recommendations:

  • Container: Keep the container tightly closed.[6]

  • Atmosphere: Store in a dry, well-ventilated place.

  • Incompatibilities: Keep away from strong oxidizing agents and acids.[9][11]

  • Security: Store in a locked cabinet or an area with restricted access.[6]

Handling Protocol:

  • Preparation: Before handling, ensure that an appropriate chemical fume hood is available and functioning correctly.[10] Have all necessary equipment, including a chemical spill kit, readily accessible.

  • Weighing: If weighing the solid, do so within the fume hood to minimize the risk of inhaling dust. Use a draft shield if necessary.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Waste Disposal: Dispose of all waste, including contaminated PPE and empty containers, in a designated and properly labeled hazardous waste container.[4][6]

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a rapid and informed response is crucial.

Exposure Response Flowchart:

Exposure Event Exposure Event Skin Contact Skin Contact Exposure Event->Skin Contact Eye Contact Eye Contact Exposure Event->Eye Contact Inhalation Inhalation Exposure Event->Inhalation Ingestion Ingestion Exposure Event->Ingestion Remove Contaminated Clothing Remove Contaminated Clothing Skin Contact->Remove Contaminated Clothing Rinse Eyes with Water Rinse Eyes with Water Eye Contact->Rinse Eyes with Water Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Rinse Mouth, Do Not Induce Vomiting Rinse Mouth, Do Not Induce Vomiting Ingestion->Rinse Mouth, Do Not Induce Vomiting Rinse Skin with Water Rinse Skin with Water Remove Contaminated Clothing->Rinse Skin with Water Seek Medical Attention Seek Medical Attention Rinse Skin with Water->Seek Medical Attention Rinse Eyes with Water->Seek Medical Attention Move to Fresh Air->Seek Medical Attention Rinse Mouth, Do Not Induce Vomiting->Seek Medical Attention

Caption: Immediate response actions for different exposure routes.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

Spill Response:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully clean up the spill. Place all contaminated materials in a sealed, labeled hazardous waste container.

  • Decontaminate: Decontaminate the area with a suitable cleaning agent.

Conclusion: A Commitment to Safety

This compound is a valuable tool in the arsenal of the medicinal chemist. However, its potential hazards necessitate a thorough understanding and implementation of rigorous safety protocols. By integrating the principles of hazard identification, engineering controls, personal protective equipment, and emergency preparedness into all workflows, researchers can confidently and safely unlock the potential of this and other novel chemical entities. This commitment to safety is not merely a procedural requirement but a fundamental aspect of scientific excellence and responsible research.

References

2-Fluoro-4-isopropoxyaniline hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-4-isopropoxyaniline Hydrochloride

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential physical properties of this compound (CAS No. 2235651-78-9). Intended for researchers, medicinal chemists, and professionals in drug development, this document details the experimental methodologies for determining these properties, emphasizing the scientific rationale behind each protocol. The guide includes tabulated data, step-by-step procedures, and visual workflows to ensure both clarity and practical applicability in a laboratory setting. All data and protocols are supported by authoritative references to ensure scientific integrity.

Introduction and Molecular Profile

This compound is a substituted aniline derivative. Such compounds are pivotal building blocks in medicinal chemistry and materials science, often serving as precursors for the synthesis of complex molecular scaffolds. The presence of a fluorine atom and an isopropoxy group on the aniline ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive starting material for drug discovery programs. This guide focuses exclusively on the physical characterization of its hydrochloride salt form, which is often preferred for its improved stability and handling properties compared to the free base.

Molecular Structure:

Caption: Chemical structure of this compound.

Summary of Physical Properties

The following table provides a consolidated overview of the key physical and chemical properties of this compound.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 2235651-78-9
Molecular Formula C₉H₁₃ClFNO⁺
Molecular Weight 169.21 g/mol (Free Base)
Appearance Off-white to light yellow crystalline solid
Purity >97% (Typical)

Experimental Protocols for Physical Characterization

A systematic approach is crucial for the accurate characterization of any chemical compound. The following workflow outlines the logical sequence of experiments for determining the physical properties of a new batch of this compound.

G A Sample Receipt & Visual Inspection B Melting Point Determination (Purity Indicator) A->B C Solubility Screening (Aqueous & Organic) B->C D Spectroscopic Analysis C->D E Structural Confirmation (NMR, MS) D->E F Functional Group ID (IR) D->F G Final Data Compilation & Certificate of Analysis E->G F->G cluster_ms Mass Spectrometry (MS) cluster_nmr Nuclear Magnetic Resonance (NMR) cluster_ir Infrared (IR) Spectroscopy MS Provides Molecular Weight (m/z of [M+H]+) HNMR ¹H NMR (Proton Environment & Count) CNMR ¹³C NMR (Carbon Skeleton) FNMR ¹⁹F NMR (Fluorine Presence) IR Identifies Functional Groups (N-H, C-O, C-F bonds) Analyte 2-Fluoro-4-isopropoxyaniline Hydrochloride Analyte->MS Analyte->HNMR Analyte->CNMR Analyte->FNMR Analyte->IR

Navigating the Isomeric Landscape of Fluoro-Isopropoxyanilines: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of 4-Fluoro-2-isopropoxyaniline and its Isomers for Researchers, Scientists, and Drug Development Professionals

Introduction: Disambiguating a Key Building Block

In the landscape of medicinal chemistry and materials science, substituted anilines are foundational scaffolds. The introduction of fluorine and alkoxy groups can profoundly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity, and lipophilicity.[1][2] This guide focuses on a specific, yet sometimes ambiguously referenced, building block: 2-Fluoro-4-isopropoxyaniline hydrochloride. Our initial investigation reveals that the more commonly cataloged and commercially available compound is its isomer, 4-Fluoro-2-isopropoxyaniline hydrochloride (CAS No. 380430-47-7).[3][4] The isomeric free base, 2-Fluoro-4-isopropoxyaniline (CAS No. 154080-04-3), is also a key reagent.[5] This guide will provide a comprehensive technical overview of both isomers to clarify their distinct identities and empower researchers to confidently select and utilize these versatile building blocks.

This document will delve into the nomenclature, physicochemical properties, synthesis pathways, applications in drug discovery, and critical safety and handling protocols for these compounds. By presenting a comparative analysis, this guide aims to serve as an essential resource for scientists leveraging these fluorinated anilines in their research endeavors.

Part 1: Core Compound Profiles

A frequent point of confusion arises from the similar naming of these aniline isomers. It is crucial to distinguish them by their CAS numbers and IUPAC names to ensure the correct reagent is used in any experimental protocol.

Primary Isomer: 4-Fluoro-2-isopropoxyaniline and its Hydrochloride Salt

This isomer is more frequently cited in chemical supplier databases and is the focus of this guide due to the "hydrochloride" in the initial topic.

  • 4-Fluoro-2-isopropoxyaniline (Free Base)

    • IUPAC Name: 4-Fluoro-2-(propan-2-yloxy)aniline

    • Synonyms: 4-Fluoro-2-isopropoxybenzenamine

    • Molecular Formula: C₉H₁₂FNO

    • Molecular Weight: 169.20 g/mol

  • 4-Fluoro-2-isopropoxyaniline Hydrochloride (Salt)

    • IUPAC Name: 4-Fluoro-2-(propan-2-yloxy)aniline;hydrochloride[4]

    • Synonyms: 4-FLUORO-2-ISOPROPOXYANILINE, HCL[4]

    • CAS Number: 380430-47-7[3][4]

    • Molecular Formula: C₉H₁₃ClFNO[4]

    • Molecular Weight: 205.66 g/mol

Secondary Isomer: 2-Fluoro-4-isopropoxyaniline

This isomer, while less commonly referenced as the hydrochloride salt, is a readily available building block.

  • 2-Fluoro-4-isopropoxyaniline (Free Base)

    • IUPAC Name: 2-Fluoro-4-(propan-2-yloxy)aniline[5]

    • Synonyms: 2-Fluoro-4-isopropoxybenzenamine, 4-Isopropoxy-2-fluoroaniline[5]

    • CAS Number: 154080-04-3[5]

    • Molecular Formula: C₉H₁₂FNO[5]

    • Molecular Weight: 169.20 g/mol [5]

Physicochemical Data Summary

The following table summarizes key physicochemical properties for both isomers. These values are critical for reaction planning, purification, and formulation development.

Property4-Fluoro-2-isopropoxyaniline2-Fluoro-4-isopropoxyaniline
Molecular Formula C₉H₁₂FNOC₉H₁₂FNO
Molecular Weight 169.20 g/mol 169.20 g/mol [5]
Appearance Not specified in search resultsSolid
Predicted XlogP 2.12.2[5]
Topological Polar Surface Area 35.3 Ų35.3 Ų[5]

Part 2: Synthesis and Reactivity

The synthesis of these substituted anilines typically involves multi-step sequences, starting from readily available precursors. Understanding these pathways is key to both sourcing and in-house preparation.

General Synthetic Strategies

A common approach to synthesizing substituted anilines is the reduction of a corresponding nitroaromatic compound.[6] For the isopropoxy-substituted anilines, a Williamson ether synthesis is a plausible step to introduce the isopropoxy group.[6]

A general workflow for the synthesis of such compounds can be visualized as follows:

G Start Substituted Fluoronitrophenol Step1 Williamson Ether Synthesis (e.g., Isopropyl bromide, Base) Start->Step1 Intermediate Fluoronitro-isopropoxybenzene Step1->Intermediate Step2 Nitro Group Reduction (e.g., Catalytic Hydrogenation) Intermediate->Step2 Product Fluoro-isopropoxyaniline Step2->Product

Caption: Generalized synthetic workflow for fluoro-isopropoxyanilines.

Exemplary Synthesis Protocol: Synthesis of 2-Fluoro-4-substituted-amino anilines

A patent describes a method for synthesizing 2-fluoro-4-substituted-amino anilines starting from 2-fluoro-4-bromoaniline.[7] This protocol involves an initial protection of the amine, followed by a coupling reaction and subsequent deprotection.

Step 1: Protection of the Amino Group The amino group of 2-fluoro-4-bromoaniline is protected using an acyl chloride, such as pivaloyl chloride, in the presence of a base like pyridine.[7] This step prevents unwanted side reactions of the amino group in subsequent steps.

Step 2: Coupling Reaction The protected 2-fluoro-4-bromoaniline is then reacted with the desired amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos) in a solvent like dioxane.[7] This Buchwald-Hartwig amination-type reaction forms the C-N bond at the 4-position.

Step 3: Deprotection The protecting group is removed using a strong acid, such as a 50% aqueous sulfuric acid solution, to yield the final 2-fluoro-4-substituted-amino aniline.[7]

Reactivity Profile

The reactivity of these anilines is governed by the electronic effects of the substituents on the aromatic ring. The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. However, the fluorine atom is an ortho-, para-director but deactivating, while the isopropoxy group is an activating ortho-, para-director. The interplay of these effects will determine the regioselectivity of further chemical transformations. In strongly acidic conditions, the amino group can be protonated, which significantly alters its directing effect to meta.

Part 3: Applications in Research and Drug Development

Fluorinated anilines are highly valued building blocks in the pharmaceutical industry. The incorporation of fluorine can enhance metabolic stability, increase binding affinity to target proteins, and modulate pKa.[1][2]

Role as Building Blocks for Kinase Inhibitors

A primary application of compounds like 4-fluoro-2-isopropoxyaniline is in the synthesis of kinase inhibitors.[8][9][10] Kinases are a critical class of enzymes, and their dysregulation is implicated in numerous diseases, particularly cancer.[11] The aniline scaffold can serve as a key "hinge-binding" motif, mimicking the adenine portion of ATP to occupy the enzyme's active site.

The strategic placement of the fluoro and isopropoxy groups can fine-tune the inhibitor's potency and selectivity. For instance, the fluorine atom can engage in favorable interactions within the protein's binding pocket and block sites of metabolic oxidation.[8][9]

G cluster_0 Drug Discovery Workflow cluster_1 Biological Evaluation BuildingBlock 4-Fluoro-2-isopropoxyaniline Hydrochloride Reaction Coupling Reaction (e.g., with a heterocyclic core) BuildingBlock->Reaction Intermediate Advanced Intermediate Reaction->Intermediate FinalSteps Further Functionalization & Purification Intermediate->FinalSteps Candidate Kinase Inhibitor Drug Candidate FinalSteps->Candidate InVitro In Vitro Kinase Assays Candidate->InVitro IC50 determination Cellular Cell-based Assays InVitro->Cellular Promising hits InVivo In Vivo Models Cellular->InVivo Active in cells

Caption: Workflow for developing kinase inhibitors from a fluoro-isopropoxyaniline building block.

Other Potential Applications

Beyond kinase inhibitors, these anilines can be used in the synthesis of a wide range of biologically active compounds, including herbicides and plant growth regulators.[12] Their utility extends to materials science, where they can be incorporated into polymers and dyes.

Part 4: Analytical Characterization

Confirming the identity and purity of these isomers is paramount. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential tools for this purpose.

Mass Spectrometry

HRMS can confirm the elemental composition of the molecules. For the free base (C₉H₁₂FNO), the predicted monoisotopic mass is approximately 169.0903 Da.[5] For 4-fluoro-2-isopropoxyaniline, predicted m/z values for common adducts in mass spectrometry are:

  • [M+H]⁺: 170.09757[13]

  • [M+Na]⁺: 192.07951[13]

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for structural elucidation and distinguishing between the isomers. While specific spectra for the title compounds were not found in the search results, general principles can be applied.

  • ¹H NMR: The aromatic region will show distinct splitting patterns for the two isomers due to the different substitution patterns. The isopropoxy group will present as a septet for the CH and a doublet for the two CH₃ groups. The NH₂ protons will appear as a broad singlet.

  • ¹³C NMR: The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of all three substituents, allowing for differentiation between the isomers.

Part 5: Safety, Handling, and Storage

Substituted anilines, as a class, require careful handling due to their potential toxicity.

Hazard Identification

Fluorinated anilines may be toxic if swallowed, inhaled, or absorbed through the skin.[14][15][16] They can cause skin and eye irritation.[12][16] Some anilines are suspected of causing genetic defects and may have long-term adverse effects on aquatic life.[14][15]

GHS Hazard Statements for 2-Fluoro-4-isopropoxyaniline:

  • H302: Harmful if swallowed[5]

  • H315: Causes skin irritation[5]

  • H319: Causes serious eye irritation[5]

  • H335: May cause respiratory irritation[5]

Recommended Handling Procedures
  • Engineering Controls: All work with these compounds should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[15][17] An eyewash station and safety shower must be readily accessible.[15]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves may be suitable for incidental contact, but for prolonged handling, more robust gloves like butyl rubber or Viton should be considered.[17] Always consult the glove manufacturer's compatibility chart.

    • Eye Protection: Chemical splash goggles or a face shield are mandatory.[16]

    • Lab Attire: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[17]

  • Hygiene: Avoid all personal contact.[14] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[15] Do not eat, drink, or smoke in the laboratory.[14]

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[17][18]

  • Keep containers tightly sealed to prevent moisture ingress and contamination.[14]

  • Store away from sources of heat and ignition.[17]

Spill and Waste Management
  • Spills: In case of a small spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[17] For larger spills, evacuate the area and contact environmental health and safety personnel.

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[14]

Conclusion

4-Fluoro-2-isopropoxyaniline hydrochloride and its isomer, 2-fluoro-4-isopropoxyaniline, are valuable and versatile building blocks in modern chemical research, particularly in the synthesis of kinase inhibitors for drug discovery. A clear understanding of their distinct nomenclature, physicochemical properties, and reactivity is essential for their effective and safe use. This guide has provided a comprehensive technical overview to support researchers in navigating the isomeric landscape of these important reagents. By adhering to the detailed synthesis insights, application contexts, and rigorous safety protocols outlined herein, scientists can confidently and responsibly leverage these compounds to advance their research and development goals.

References

A Comprehensive Technical Guide to 4-Fluoro-2-isopropoxyaniline Hydrochloride: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, substituted anilines are foundational scaffolds for the synthesis of a vast array of therapeutic agents. Among these, halogenated and alkoxy-substituted anilines offer unique physicochemical properties that can enhance biological activity, metabolic stability, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of 4-Fluoro-2-isopropoxyaniline hydrochloride, a key building block in the synthesis of targeted therapies. Its formal IUPAC name is 4-fluoro-2-(propan-2-yloxy)aniline;hydrochloride .[1] This document will detail its chemical properties, plausible synthetic routes with mechanistic insights, comprehensive analytical characterization, and its significant role in the development of kinase inhibitors.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a compound's properties is paramount for its effective use in synthesis and process development. 4-Fluoro-2-isopropoxyaniline hydrochloride is a solid at room temperature with a molecular formula of C₉H₁₃ClFNO and a molecular weight of approximately 205.66 g/mol .[2]

Structural and Physicochemical Data
PropertyValueSource
IUPAC Name 4-fluoro-2-(propan-2-yloxy)aniline;hydrochloride[1]
CAS Number 380430-47-7[1]
Molecular Formula C₉H₁₃ClFNO[1]
Molecular Weight 205.66 g/mol [2]
Appearance Solid[2]
Purity (Typical) ≥98%

Part 2: Synthesis and Mechanistic Considerations

The synthesis of 4-Fluoro-2-isopropoxyaniline can be approached through several strategic routes. The choice of a particular pathway often depends on the availability of starting materials, scalability, and desired purity. Two common and logical synthetic strategies are detailed below.

Strategy 1: Williamson Ether Synthesis from a Protected Aminophenol

This route involves the protection of the more nucleophilic amino group of a 4-fluoro-2-aminophenol intermediate, followed by O-alkylation of the phenolic hydroxyl group, and subsequent deprotection.

Williamson Ether Synthesis 4-Fluoro-2-aminophenol 4-Fluoro-2-aminophenol Protected Intermediate Protected Intermediate 4-Fluoro-2-aminophenol->Protected Intermediate Protection (e.g., Ac₂O) O-Alkylated Intermediate O-Alkylated Intermediate Protected Intermediate->O-Alkylated Intermediate Base (e.g., K₂CO₃) Isopropyl Bromide 4-Fluoro-2-isopropoxyaniline 4-Fluoro-2-isopropoxyaniline O-Alkylated Intermediate->4-Fluoro-2-isopropoxyaniline Deprotection (e.g., HCl)

Caption: Workflow for Williamson Ether Synthesis Route.

Causality and Experimental Choices:

  • Protection: The amino group is significantly more nucleophilic than the hydroxyl group in aminophenols. To prevent N-alkylation, the amino group must be protected, typically as an amide (e.g., acetamide). This temporarily reduces its nucleophilicity.

  • Alkylation: The Williamson ether synthesis is a reliable method for forming ethers.[1] The phenoxide, generated by treating the protected aminophenol with a mild base like potassium carbonate, acts as a nucleophile and attacks the electrophilic carbon of isopropyl bromide.[1] The use of a secondary alkyl halide like isopropyl bromide can sometimes lead to lower yields due to competing elimination reactions, making careful control of reaction conditions crucial.

  • Deprotection: Acidic hydrolysis is commonly employed to remove the protecting group and liberate the free aniline, which is then protonated to form the hydrochloride salt.

Strategy 2: Reduction of a Nitro Precursor

An alternative and often high-yielding approach begins with a nitro-substituted precursor, 1-fluoro-2-isopropoxy-4-nitrobenzene. The critical step is the reduction of the nitro group to an amine.

Nitro Reduction 1-Fluoro-2-isopropoxy-4-nitrobenzene 1-Fluoro-2-isopropoxy-4-nitrobenzene 4-Fluoro-2-isopropoxyaniline 4-Fluoro-2-isopropoxyaniline 1-Fluoro-2-isopropoxy-4-nitrobenzene->4-Fluoro-2-isopropoxyaniline Reduction (e.g., H₂, Pd/C or SnCl₂) 4-Fluoro-2-isopropoxyaniline HCl 4-Fluoro-2-isopropoxyaniline HCl 4-Fluoro-2-isopropoxyaniline->4-Fluoro-2-isopropoxyaniline HCl HCl

Caption: Workflow for Nitro Reduction Route.

Causality and Experimental Choices:

  • Precursor Synthesis: The nitro precursor can be synthesized from commercially available starting materials, often involving nucleophilic aromatic substitution reactions.

  • Reduction: Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst is a clean and efficient method for nitro group reduction. Alternatively, metal-acid reductions, such as with tin(II) chloride in the presence of a strong acid, are also effective.[1] The choice of reducing agent can be influenced by the presence of other functional groups in the molecule that might be sensitive to certain conditions.

Part 3: Application in Drug Development - A Key Intermediate for Kinase Inhibitors

The strategic incorporation of fluorine and an isopropoxy group in the aniline scaffold of 4-Fluoro-2-isopropoxyaniline hydrochloride makes it a valuable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for potent and selective kinase inhibitors.[3] 4-Fluoro-2-isopropoxyaniline serves as the "aniline" component in the synthesis of such molecules. The fluorine atom can enhance binding affinity to the target protein and improve metabolic stability, while the isopropoxy group can modulate solubility and occupy specific hydrophobic pockets within the kinase active site.

A notable example of its application is in the synthesis of Ceritinib , an anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of certain types of non-small cell lung cancer.[1]

Kinase Inhibitor Synthesis cluster_0 Core Scaffold Synthesis cluster_1 Aniline Component Heterocyclic Core Heterocyclic Core Kinase Inhibitor Kinase Inhibitor Heterocyclic Core->Kinase Inhibitor Coupling Reaction 4-Fluoro-2-isopropoxyaniline 4-Fluoro-2-isopropoxyaniline 4-Fluoro-2-isopropoxyaniline->Kinase Inhibitor (e.g., Buchwald-Hartwig)

Caption: General workflow for kinase inhibitor synthesis.

Part 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of 4-Fluoro-2-isopropoxyaniline hydrochloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound. A reverse-phase method is typically employed.

Experimental Protocol: HPLC Purity Assessment

  • Column: C18 reverse-phase column (e.g., 15 cm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with an acidic modifier like formic or phosphoric acid to ensure good peak shape for the amine. A typical starting point could be a 60:40 mixture of methanol and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where the aniline chromophore has significant absorbance, typically around 254 nm.

  • Sample Preparation: Dissolve a precisely weighed sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject a small volume (e.g., 10 µL) and monitor the chromatogram for the main peak and any impurities. Purity is determined by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key signals would include the aromatic protons (showing splitting patterns influenced by both fluorine and other substituents), the methine proton of the isopropoxy group (a septet), the methyl protons of the isopropoxy group (a doublet), and the amine protons (which may be broad and exchangeable).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. The carbon atom attached to the fluorine will exhibit a large one-bond coupling constant (¹J C-F).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Electrospray Ionization (ESI): In positive ion mode, the molecular ion peak ([M+H]⁺) for the free base would be observed at m/z corresponding to the mass of C₉H₁₂FNO plus a proton.

  • Fragmentation: Common fragmentation patterns for anilines can involve the loss of small molecules or radicals. For this compound, fragmentation could involve cleavage of the isopropoxy group or other characteristic bond scissions.[4]

Conclusion

4-Fluoro-2-isopropoxyaniline hydrochloride is a strategically designed chemical intermediate with significant utility in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. Its unique substitution pattern provides medicinal chemists with a versatile tool to modulate the properties of drug candidates. A thorough understanding of its synthesis, reactivity, and analytical characterization, as detailed in this guide, is crucial for its effective application in research and development.

References

Spectral data for 2-Fluoro-4-isopropoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-4-isopropoxyaniline Hydrochloride

Introduction

In the landscape of modern pharmaceutical and materials science research, the unambiguous structural characterization of novel chemical entities is a cornerstone of innovation and regulatory compliance. This compound is an aniline derivative that serves as a valuable building block in organic synthesis, particularly in the development of new therapeutic agents and functional materials. Its structure, featuring a fluorinated aromatic ring, an isopropoxy group, and an amine salt, presents a unique combination of functional groups whose spectral signatures must be precisely understood.

This guide provides a comprehensive technical framework for the spectroscopic analysis of this compound. Rather than merely presenting data, this document is designed to walk researchers and drug development professionals through the causality of experimental design, the logic of spectral interpretation, and the protocols required to generate high-fidelity, self-validating data. We will explore the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, providing the foundational knowledge to confirm the identity, purity, and structure of this compound.

Molecular Structure and Spectroscopic Implications

The first step in any analytical endeavor is to understand the molecule's structure and predict how its constituent parts will interact with different forms of electromagnetic radiation.

The hydrochloride salt form is critical. Protonation of the aniline nitrogen to form an ammonium (-NH₃⁺) cation significantly alters the electronic environment of the entire molecule. This has profound and predictable effects on the spectral data compared to its free base form, particularly in the N-H region of the IR spectrum and the chemical shifts of adjacent nuclei in NMR spectra.[1][2]

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, it provides definitive information on the substitution pattern and the integrity of the functional groups.

Expertise & Experience: The Critical Choice of Solvent

The choice of a deuterated solvent is the single most important parameter for acquiring meaningful NMR data for this compound. Amine salts possess exchangeable protons (the -NH₃⁺ protons) that can rapidly exchange with deuterium atoms from protic solvents like D₂O or CD₃OD. This exchange would lead to signal broadening or complete disappearance of the ammonium proton signal.

Therefore, an aprotic solvent is required. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.[3] Its ability to form hydrogen bonds helps to slow down the exchange rate of the N-H protons, allowing them to be observed as a distinct, albeit often broad, signal.[3][4]

Experimental Protocol: ¹H and ¹³C NMR Acquisition

This protocol ensures high-quality, reproducible data.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex aromatic region.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A significantly larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

    • Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Data Analysis and Expected Spectra

¹H NMR (Predicted, in DMSO-d₆)

The proton spectrum is expected to show distinct signals for the aromatic, isopropoxy, and ammonium protons. The electronegativity of the fluorine and the electron-withdrawing effect of the -NH₃⁺ group will influence the chemical shifts of the aromatic protons.

Proton Assignment Expected δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
-NH₃⁺~9.0 - 10.0Broad SingletN/A3H
Aromatic H (ortho to F)~7.2 - 7.4Doublet of DoubletsJ(H-F) ≈ 8-10, J(H-H) ≈ 2-31H
Aromatic H (ortho to O)~7.0 - 7.2DoubletJ(H-F) ≈ 10-121H
Aromatic H (meta to F)~6.9 - 7.1Doublet of DoubletsJ(H-H) ≈ 8-9, J(H-H) ≈ 2-31H
Isopropoxy -CH~4.5 - 4.7SeptetJ(H-H) ≈ 61H
Isopropoxy -CH₃~1.2 - 1.4DoubletJ(H-H) ≈ 66H

¹³C NMR (Predicted, in DMSO-d₆)

The carbon spectrum will show 7 unique signals, as two of the aromatic carbons and the two isopropoxy methyl carbons are chemically equivalent. The carbon directly attached to the fluorine will appear as a doublet due to one-bond C-F coupling.

Carbon Assignment Expected δ (ppm) Key Feature
Aromatic C-F~155 - 160Doublet, ¹J(C-F) ≈ 240-250 Hz
Aromatic C-O~148 - 152
Aromatic C-N~135 - 140
Aromatic CH~115 - 125Multiple signals in this range
Aromatic CH~110 - 115
Aromatic CH~100 - 105
Isopropoxy -CH~70 - 75
Isopropoxy -CH₃~20 - 25

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry is indispensable for confirming the molecular weight of a compound. The choice of ionization technique is paramount to prevent the degradation of the analyte and obtain a clear molecular ion peak.

Expertise & Experience: Selecting the Right Ionization Method

For a thermally labile and polar compound like an aniline hydrochloride, a "soft" ionization technique is required.

  • Electrospray Ionization (ESI): This is the ideal method.[5][6] The sample is analyzed from a solution, and ionization occurs under gentle conditions, minimizing fragmentation. In the positive ion mode, ESI will detect the protonated free base, [M+H]⁺, where 'M' is 2-Fluoro-4-isopropoxyaniline. The hydrochloride salt will dissociate in the solvent, and the chloride ion will not typically be observed.

  • Electron Impact (EI): This "hard" technique is generally unsuitable for this molecule.[7][8] The high energy involved would cause extensive fragmentation, likely preventing the observation of the molecular ion and complicating the spectrum.[6]

cluster_source Ion Source (ESI) cluster_analyzer Mass Analyzer cluster_detector Detector Sample Sample in Solution (e.g., Methanol) Capillary Charged Capillary (+4-5 kV) Sample->Capillary Droplets Charged Droplets Capillary->Droplets Nebulization Ions Gas-Phase Ions [M+H]⁺ Droplets->Ions Desolvation Analyzer Quadrupole / TOF Separates ions by m/z Ions->Analyzer Detector Electron Multiplier Measures Ion Abundance Analyzer->Detector Spectrum Spectrum Detector->Spectrum Generates Spectrum

Caption: Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Experimental Protocol: ESI-MS Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[4]

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire the spectrum in positive ion mode.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Data Analysis and Expected Mass

The analysis focuses on identifying the mass-to-charge ratio (m/z) of the protonated molecular ion of the free base.

Property Value Source
Molecular Formula (Free Base)C₉H₁₂FNOPubChem[9]
Exact Mass (Free Base)169.0903 DaComputed[9]
Expected Ion (Positive ESI) [M+H]⁺
Expected m/z 170.0976 Calculated

High-resolution mass spectrometry (HRMS) would be able to confirm this mass to within a few parts per million (ppm), providing unequivocal confirmation of the elemental composition.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[10]

Expertise & Experience: The Salt vs. Free Base Distinction

The most informative region of the IR spectrum for this compound is the N-H stretching region (3500-2500 cm⁻¹). A common pitfall is to misinterpret the spectrum without considering the salt form.

  • Free Base (-NH₂): Would show two sharp, distinct peaks around 3400-3300 cm⁻¹, characteristic of the symmetric and asymmetric stretches of a primary amine.

  • Hydrochloride Salt (-NH₃⁺): These sharp peaks will be absent. Instead, a very broad and strong absorption band will appear, typically spanning from 3200 cm⁻¹ down to 2500 cm⁻¹, which is characteristic of the N⁺-H stretching vibrations in an ammonium salt.[1] This broadness is due to extensive hydrogen bonding in the solid state.

Experimental Protocol: Solid-State IR Acquisition

For a solid sample, the KBr pellet method is a classic and reliable technique, while ATR offers a more modern and rapid alternative.

cluster_KBr KBr Pellet Method cluster_ATR ATR Method Start Solid Sample (2-Fluoro-4-isopropoxyaniline HCl) Decision Is sample preparation required? Start->Decision Grind Grind 1-2 mg sample with ~100 mg dry KBr Decision->Grind Yes (Traditional) Place Place sample directly on ATR crystal Decision->Place No (Modern) Press Press mixture in a die to form a transparent pellet Grind->Press AnalyzeKBr Analyze pellet in transmission mode Press->AnalyzeKBr Contact Apply pressure to ensure good contact Place->Contact AnalyzeATR Analyze sample in reflectance mode Contact->AnalyzeATR

Caption: Decision workflow for solid-sample FTIR analysis.

Protocol: KBr Pellet Method [11][12]

  • Grinding: Finely grind 1-2 mg of the sample with ~100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: Transfer the powder to a pellet die and apply several tons of pressure using a hydraulic press to form a translucent pellet.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum of a blank KBr pellet should be collected first.[12]

Data Analysis and Expected Absorptions
Wavenumber (cm⁻¹) Vibration Expected Intensity
3200 - 2500N⁺-H Stretch (Ammonium)Strong, Very Broad
3100 - 3000Aromatic C-H StretchMedium
2980 - 2940Aliphatic C-H StretchMedium
~1600, ~1500Aromatic C=C StretchMedium-Strong
~1250Aryl C-O StretchStrong
~1200C-F StretchStrong
~1100Aliphatic C-O StretchStrong

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, MS, and IR techniques. An informed approach, grounded in a solid understanding of the molecule's structure and the causality behind experimental choices, is essential for generating unambiguous and reliable data.

  • NMR spectroscopy will provide the definitive structural map of the carbon-hydrogen framework.

  • Mass spectrometry , using ESI, will confirm the molecular weight and elemental formula of the parent amine.

  • IR spectroscopy will offer rapid confirmation of all key functional groups, with the broad N⁺-H stretch serving as a crucial indicator of the hydrochloride salt form.

By following the protocols and interpretative logic outlined in this guide, researchers, scientists, and drug development professionals can confidently verify the identity and purity of this important chemical building block, ensuring the integrity of their downstream research and development efforts.

References

An In-Depth Technical Guide to the Solubility Profile of 2-Fluoro-4-isopropoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility stands as a paramount parameter. Poor solubility can lead to a cascade of developmental hurdles, including low and erratic absorption, suboptimal bioavailability, and difficulties in formulation. For ionizable compounds such as 2-Fluoro-4-isopropoxyaniline hydrochloride, solubility is intricately linked to the pH of the surrounding medium, a factor of immense importance in the physiological environment of the gastrointestinal tract.

This guide is designed to serve as a detailed technical manual for researchers and drug development professionals tasked with characterizing the solubility of this compound. In the absence of publicly available solubility data for this specific molecule, we present a comprehensive approach to its empirical determination.

Compound Profile: this compound

A thorough understanding of the subject molecule is the first step in any robust scientific investigation.

PropertyValueSource
Chemical Name This compound-
Free Base Name 2-Fluoro-4-isopropoxyanilinePubChem
Free Base CAS Number 154080-04-3PubChem[1]
Molecular Formula (HCl Salt) C₉H₁₃ClFNO-
Molecular Weight (HCl Salt) 205.66 g/mol -
Molecular Formula (Free Base) C₉H₁₂FNOPubChem[1]
Molecular Weight (Free Base) 169.20 g/mol PubChem[1]

Note: A specific CAS number for this compound was not identified in public databases. Researchers should ensure the correct identification of their sample.

Thermodynamic Solubility Determination: The Shake-Flask Method

The gold standard for determining the intrinsic or thermodynamic solubility of a compound is the shake-flask method.[2][3] This technique measures the equilibrium concentration of a solute in a saturated solution, providing a definitive value for its solubility in a given solvent system at a specific temperature.

The "Why": Principles of the Shake-Flask Method

The shake-flask method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the dissolved solute. By agitating an excess of the solid compound in the solvent for an extended period, we ensure that the dissolution and precipitation rates become equal, resulting in a saturated solution. This method is considered the most reliable because it is less susceptible to artifacts from supersaturation that can occur in kinetic solubility assays.[2]

Experimental Protocol

Materials:

  • This compound (solid)

  • Purified water (or other relevant solvent/buffer)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • pH meter

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[2]

  • Equilibration: Seal the vials to prevent solvent evaporation and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.

  • Sampling: Carefully withdraw a sample from the supernatant. For enhanced accuracy, filter the sample through a syringe filter to remove any remaining solid particles.

  • pH Measurement: Measure the pH of the saturated solution to assess any changes that may have occurred during the experiment.[2]

  • Quantification: Dilute the collected supernatant to a concentration within the linear range of a validated analytical method (HPLC or UV-Vis spectroscopy). Determine the concentration of the dissolved 2-Fluoro-4-isopropoxyaniline.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or µg/mL).

Workflow Diagram

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Add excess solid to solvent equilibrate Agitate at constant temp (24-48h) prep->equilibrate separate Centrifuge and filter supernatant equilibrate->separate measure_ph Measure pH separate->measure_ph quantify Quantify concentration (HPLC/UV-Vis) measure_ph->quantify calculate Calculate Solubility quantify->calculate

Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.

pH-Dependent Solubility: Potentiometric Titration

For ionizable compounds like this compound, solubility is significantly influenced by pH. Potentiometric titration is a powerful and efficient technique to determine the pH-solubility profile.[4][5]

The "Why": Principles of Potentiometric Titration for Solubility

This method involves titrating a suspension of the compound with a strong acid or base and monitoring the pH. As the titrant is added, the compound either dissolves or precipitates as its ionization state changes with the pH. The point at which the solid phase disappears or appears, identified by a change in the titration curve, corresponds to the solubility at that specific pH. This allows for the rapid generation of a pH-solubility profile.

Experimental Protocol

Materials:

  • This compound (solid)

  • Purified water or a suitable aqueous buffer

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)

  • Automated titrator equipped with a pH electrode

  • Stirrer

  • Analytical balance

Procedure:

  • Suspension Preparation: Prepare a suspension of a known amount of this compound in a known volume of aqueous medium.

  • Titration: Titrate the suspension with a standardized acid or base while continuously monitoring the pH. The choice of titrant depends on the expected pKa of the compound.

  • Data Analysis: Plot the volume of titrant added against the measured pH. The points of inflection or changes in the slope of the titration curve indicate the pH at which the solid dissolves or precipitates, allowing for the calculation of solubility at various pH values.

Logical Flow Diagram

Potentiometric_Titration_Logic start Start prepare_suspension Prepare suspension of compound start->prepare_suspension titrate Titrate with acid/base prepare_suspension->titrate monitor_ph Continuously monitor pH titrate->monitor_ph plot_data Plot Titrant Volume vs. pH monitor_ph->plot_data analyze_curve Analyze titration curve for inflections plot_data->analyze_curve calculate_profile Calculate pH-solubility profile analyze_curve->calculate_profile end End calculate_profile->end

Caption: Logical Flow for pH-Dependent Solubility Determination via Potentiometric Titration.

Analytical Quantification

Accurate quantification of the dissolved analyte is paramount for reliable solubility data. HPLC and UV-Vis spectroscopy are the most common techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying aniline derivatives.[6][7]

Typical HPLC Conditions for Aniline Derivatives:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile or methanol and water with a suitable buffer (e.g., phosphate buffer).[6][8] A common mobile phase could be methanol/water (65:35, v/v).[6]

  • Detection: UV detector set at a wavelength of maximum absorbance for 2-Fluoro-4-isopropoxyaniline. Aniline itself shows strong absorbance at around 230 nm and a less intense peak at 280 nm.[9] The optimal wavelength for the title compound should be determined experimentally.

  • Flow Rate: Typically 1 mL/min.

  • Injection Volume: 10-20 µL.

A calibration curve must be constructed using standards of known concentrations to ensure accurate quantification.

UV-Vis Spectroscopy

For a more rapid but potentially less specific analysis, UV-Vis spectroscopy can be employed.

Procedure:

  • Determine λmax: Scan a solution of 2-Fluoro-4-isopropoxyaniline in the relevant solvent to determine the wavelength of maximum absorbance (λmax). Aniline and its derivatives typically exhibit absorbance peaks in the UV region.[10][11]

  • Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve.

  • Measure Sample Absorbance: Measure the absorbance of the diluted supernatant from the solubility experiment at λmax.

  • Calculate Concentration: Use the calibration curve to determine the concentration of the dissolved compound in the sample.

Conclusion

While direct, experimentally determined solubility data for this compound is not currently in the public domain, this guide provides a robust and scientifically sound framework for its determination. By employing the gold-standard shake-flask method for thermodynamic solubility and potentiometric titration for the pH-solubility profile, coupled with accurate analytical quantification via HPLC or UV-Vis spectroscopy, researchers can generate the high-quality data essential for informed decision-making in the drug development process. Adherence to these detailed protocols will ensure the generation of reliable and reproducible solubility profiles, a cornerstone of successful pharmaceutical development.

References

Methodological & Application

Synthesis of 2-Fluoro-4-isopropoxyaniline Hydrochloride: A Detailed Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of 2-Fluoro-4-isopropoxyaniline hydrochloride, a valuable building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry. The protocol herein is designed to be a self-validating system, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations.

Introduction

2-Fluoro-4-isopropoxyaniline and its hydrochloride salt are important intermediates in the synthesis of a variety of bioactive molecules. The presence of the fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a compound, often leading to enhanced metabolic stability and binding affinity. The isopropoxy group provides a lipophilic handle that can be crucial for membrane permeability and can also be a key interaction point with biological targets. This guide details a robust and reproducible synthetic route to this compound, commencing from commercially available starting materials.

Chemical Principles and Strategy

The synthetic strategy employed here is a two-step process:

  • Williamson Ether Synthesis: This classical and reliable method is used to form the aryl ether bond.[1] The synthesis commences with the deprotonation of the hydroxyl group of 4-amino-3-fluorophenol using a suitable base to form a phenoxide. This nucleophilic phenoxide then undergoes an SN2 reaction with an isopropyl halide (e.g., 2-bromopropane) to yield 2-fluoro-4-isopropoxyaniline.[2][3] The choice of a strong, non-nucleophilic base is crucial to selectively deprotonate the phenol in the presence of the aniline.

  • Salt Formation: The synthesized 2-fluoro-4-isopropoxyaniline free base is then converted to its hydrochloride salt. This is achieved by treating a solution of the aniline with hydrochloric acid. The hydrochloride salt is often preferred for its increased stability, improved handling characteristics, and enhanced aqueous solubility.

The overall synthetic transformation is depicted below:

Synthesis_Workflow A 4-Amino-3-fluorophenol B 2-Fluoro-4-isopropoxyaniline A->B 1. Base (e.g., NaH) 2. 2-Bromopropane (Williamson Ether Synthesis) C 2-Fluoro-4-isopropoxyaniline Hydrochloride B->C HCl

References

The Strategic Application of 2-Fluoro-4-isopropoxyaniline Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. Substituted anilines, in particular, represent a cornerstone of medicinal chemistry, serving as versatile precursors for a multitude of pharmaceutical agents.[1][2] Among these, 2-Fluoro-4-isopropoxyaniline hydrochloride has emerged as a scaffold of significant interest, particularly in the design of targeted therapies such as kinase inhibitors. Its unique substitution pattern—a fluorine atom ortho to the amine and an isopropoxy group para to it—offers a compelling combination of electronic and steric properties that can be leveraged to fine-tune the potency, selectivity, and pharmacokinetic characteristics of a drug candidate.

This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use. It is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this valuable synthetic intermediate.

The Significance of the 2-Fluoro-4-isopropoxy Motif in Drug Design

The true value of this compound lies in the synergistic interplay of its constituent functional groups. The strategic placement of fluorine and isopropoxy moieties on the aniline ring can profoundly influence a molecule's interaction with its biological target and its overall drug-like properties.

  • The Role of the Fluorine Atom: The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties.[3] Its high electronegativity can modulate the pKa of the neighboring amino group, influencing its binding interactions within a protein's active site.[4] Furthermore, the carbon-fluorine bond is exceptionally strong, which can increase metabolic stability by blocking potential sites of oxidative metabolism.[5] This can lead to improved bioavailability and a longer in vivo half-life.

  • The Influence of the Isopropoxy Group: The isopropoxy group, a bulkier and more lipophilic substituent, serves several key functions. It can provide crucial van der Waals interactions within a receptor's binding pocket, thereby enhancing binding affinity. Its steric bulk can also orient the molecule in a specific conformation conducive to optimal target engagement. From a pharmacokinetic perspective, the isopropoxy group can increase lipophilicity, which may improve membrane permeability and oral absorption.[6]

This strategic combination of a small, highly electronegative fluorine atom and a larger, lipophilic isopropoxy group makes the 2-fluoro-4-isopropoxyaniline scaffold a powerful tool for medicinal chemists to optimize lead compounds and develop novel therapeutics.

Application Focus: A Key Building Block for Kinase Inhibitors

A primary application of this compound is in the synthesis of kinase inhibitors, a major class of targeted cancer therapies.[7] The aniline core can serve as a crucial "hinge-binding" motif, forming key hydrogen bonds with the backbone of the kinase's ATP-binding pocket.

A compelling case study can be drawn from the synthesis of Ceritinib (LDK378), a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).[8] While Ceritinib itself is synthesized from 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline, the structural similarity to 2-fluoro-4-isopropoxyaniline is striking. This suggests that this compound is an ideal starting material for the synthesis of novel Ceritinib analogs or other kinase inhibitors where the electronic properties of fluorine are desired over the methyl group.[9]

The general synthetic approach involves a nucleophilic aromatic substitution or a cross-coupling reaction, such as the Buchwald-Hartwig amination, to link the aniline nitrogen to a suitably functionalized heterocyclic core (e.g., a pyrimidine or quinazoline).[10]

Experimental Protocols

Safety and Handling Precautions

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[11]

Hazard StatementPrecautionary Measures
H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection/face protection.
H317: May cause an allergic skin reaction.P272: Contaminated work clothing should not be allowed out of the workplace.
H350: May cause cancer.P201: Obtain special instructions before use.
H410: Very toxic to aquatic life with long lasting effects.P273: Avoid release to the environment.

First Aid:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[11]

  • If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[11]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[11]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

Protocol: Synthesis of a Novel 2,4-Diaminopyrimidine Kinase Inhibitor Intermediate

This protocol outlines a plausible synthetic route to a novel kinase inhibitor intermediate, leveraging a Buchwald-Hartwig amination reaction. This is a representative workflow demonstrating the utility of this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Intermediate Product A 2-Fluoro-4-isopropoxyaniline hydrochloride R1 Buchwald-Hartwig Amination A->R1 B 2,4-Dichloropyrimidine B->R1 C Pd₂(dba)₃ (Palladium Catalyst) Xantphos (Ligand) Cs₂CO₃ (Base) Dioxane (Solvent) C->R1 Heat (e.g., 100 °C) D N-(2-chloropyrimidin-4-yl)-2-fluoro- 4-isopropoxyaniline R1->D

Caption: Synthetic workflow for a kinase inhibitor intermediate.

Materials:

  • This compound

  • 2,4-Dichloropyrimidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Nitrogen or Argon gas supply

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), 2,4-dichloropyrimidine (1.1 eq), Cesium Carbonate (2.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired intermediate, N-(2-chloropyrimidin-4-yl)-2-fluoro-4-isopropoxyaniline.

Rationale for Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and Xantphos is a robust and commonly used catalyst system for Buchwald-Hartwig aminations, known for its efficiency in coupling anilines with aryl halides.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in promoting the catalytic cycle without causing unwanted side reactions.

  • Solvent: Dioxane is a high-boiling point, aprotic solvent that is well-suited for this type of cross-coupling reaction.

This intermediate can then be further functionalized at the C2 position of the pyrimidine ring to complete the synthesis of the final kinase inhibitor.

G cluster_pathway ALK Signaling Pathway ALK EML4-ALK Fusion Protein (Constitutively Active) RAS RAS ALK->RAS STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Novel Kinase Inhibitor (Synthesized from 2-Fluoro-4-isopropoxyaniline) Inhibitor->ALK Inhibition

Caption: Inhibition of the ALK signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique electronic and steric properties make it an attractive starting material for the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors. The strategic incorporation of the 2-fluoro-4-isopropoxy aniline motif can lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The protocols and rationale presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this promising scaffold in their drug discovery endeavors.

References

2-Fluoro-4-isopropoxyaniline Hydrochloride: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry and Materials Science

2-Fluoro-4-isopropoxyaniline hydrochloride has emerged as a pivotal structural motif in the landscape of modern organic synthesis. Its unique substitution pattern, featuring a nucleophilic amino group, a strategically positioned fluorine atom, and a bulky isopropoxy group, offers a sophisticated tool for chemists to fine-tune steric and electronic properties in target molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications and detailed protocols involving this versatile building block. The strategic incorporation of the fluoro and isopropoxy groups allows for the modulation of crucial molecular properties such as metabolic stability, lipophilicity, and binding affinity, making it an invaluable component in the design of novel therapeutics and advanced materials.

Physicochemical Properties and Reactivity Profile

Understanding the inherent chemical characteristics of this compound is fundamental to its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₉H₁₂FNO (base)[1]
Molecular Weight 169.20 g/mol (base)[1]
CAS Number 380430-47-7 (hydrochloride)[2]
Appearance Solid[3]

The reactivity of the aniline core is significantly influenced by its substituents. The amino group is a powerful activating group and ortho-, para-director for electrophilic aromatic substitution.[4][5] However, the presence of the fluorine atom at the ortho position has a notable impact. Fluorine's high electronegativity can decrease the nucleophilicity of the adjacent amino group and influence the regioselectivity of reactions.[6] The isopropoxy group at the para position is an electron-donating group, further activating the ring towards electrophilic attack, while also providing steric bulk that can direct incoming reagents and influence the conformation of the final product.

Core Applications in Synthetic Chemistry

This building block is particularly valuable in the synthesis of heterocyclic compounds, which form the backbone of a vast number of pharmaceuticals. Its application is prominent in the construction of kinase inhibitors, a critical class of drugs in oncology.[7][8] The aniline nitrogen serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.

Key Synthetic Transformations:
  • Palladium-Catalyzed Cross-Coupling Reactions: The amino group of 2-Fluoro-4-isopropoxyaniline is a versatile nucleophile for C-N bond formation via reactions like the Buchwald-Hartwig amination.[9][10][11] This reaction is a cornerstone of modern pharmaceutical synthesis, enabling the coupling of the aniline with a wide array of aryl and heteroaryl halides.

  • Synthesis of Pyrimidine Scaffolds: Substituted anilines are crucial starting materials for the construction of pyrimidine rings, which are prevalent in a multitude of biologically active compounds, including anticancer and anti-inflammatory agents.[12][13][14][15]

  • Suzuki-Miyaura Coupling: While the aniline itself isn't a direct participant, derivatives of 2-Fluoro-4-isopropoxyaniline (e.g., corresponding aryl halides) can undergo Suzuki-Miyaura coupling to form C-C bonds, further expanding its synthetic utility.[16][17]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired outcome.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed coupling of this compound with an aryl bromide to form a diarylamine, a common structural motif in kinase inhibitors.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Aryl Bromide, 2-Fluoro-4-isopropoxyaniline HCl, Base (e.g., NaOtBu), and Pd Catalyst/Ligand (e.g., Pd(OAc)2/XPhos) in a reaction vessel start->reagents solvent Add Anhydrous Toluene reagents->solvent degas Degas with N2 or Ar solvent->degas heat Heat to 80-110 °C degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete quench Quench with Water cool->quench extract Extract with Ethyl Acetate quench->extract dry Dry (Na2SO4), Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: Workflow for Buchwald-Hartwig Amination.

Materials:

  • This compound

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask, add the aryl bromide, this compound, sodium tert-butoxide, palladium(II) acetate, and XPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale: The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the reductive elimination step and accommodating a wide range of substrates.[18] Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation. The reaction is performed under inert conditions to prevent the oxidation of the palladium catalyst.

Protocol 2: Synthesis of a 2,4-Disubstituted Pyrimidine

This protocol outlines the condensation reaction of 2-Fluoro-4-isopropoxyaniline with a substituted pyrimidine, a common strategy for building kinase inhibitor scaffolds.

Pyrimidine_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start combine Combine 2,4-Dichloropyrimidine and 2-Fluoro-4-isopropoxyaniline HCl in a suitable solvent (e.g., 2-propanol) start->combine base Add a base (e.g., DIPEA) combine->base heat Heat to Reflux base->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete precipitate Collect precipitate by filtration or concentrate and purify cool->precipitate wash Wash precipitate with solvent precipitate->wash dry Dry under vacuum wash->dry

Caption: Workflow for Pyrimidine Synthesis.

Materials:

  • This compound

  • 2,4-Dichloropyrimidine (1.0 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • 2-Propanol

Procedure:

  • To a round-bottom flask, add 2,4-dichloropyrimidine and this compound in 2-propanol.

  • Add diisopropylethylamine (DIPEA) to the suspension.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold 2-propanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography.

Rationale: The reaction proceeds via a nucleophilic aromatic substitution mechanism. DIPEA is used as a non-nucleophilic base to neutralize the HCl salt of the aniline and the HCl generated during the reaction. 2-Propanol is a common solvent for this type of condensation.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2] It is harmful if swallowed and may cause skin and eye irritation.[1] All manipulations should be performed in a well-ventilated fume hood.[19][20] In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.[21] For detailed safety information, consult the Safety Data Sheet (SDS).[2][19][20][21]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique electronic and steric properties make it an ideal starting material for the construction of complex molecules, particularly in the field of medicinal chemistry for the development of kinase inhibitors. The protocols provided herein offer a solid foundation for the application of this compound in various synthetic transformations. As the demand for novel and sophisticated organic molecules continues to grow, the importance of strategically functionalized building blocks like this compound will undoubtedly increase.

References

Application Notes and Protocols for the N-Alkylation of 2-Fluoro-4-isopropoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-alkylation of anilines is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. The introduction of alkyl groups to the nitrogen atom of anilines can profoundly modulate their biological activity, physicochemical properties, and synthetic utility. This guide provides a comprehensive overview and detailed protocols for the N-alkylation of 2-fluoro-4-isopropoxyaniline hydrochloride, a valuable synthetic intermediate.

The presence of a fluorine atom and an isopropoxy group on the aniline ring introduces unique electronic and steric properties that must be considered when designing a synthetic strategy. This document will focus on the widely applicable and highly efficient method of reductive amination, a process that allows for the controlled mono-alkylation of amines.[1][2] We will also address the necessary preliminary step of neutralizing the hydrochloride salt to liberate the free aniline for reaction.

Physicochemical Properties of 2-Fluoro-4-isopropoxyaniline

A thorough understanding of the starting material's properties is crucial for successful synthesis.

PropertyValueSource
Molecular Formula C₉H₁₂FNOPubChem
Molecular Weight 169.20 g/mol PubChem[3]
Appearance Not explicitly stated, but related anilines are often liquids or low-melting solids.General Knowledge
Hazards Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.PubChem[3]

Table 1: Physicochemical properties of 2-Fluoro-4-isopropoxyaniline.[3]

The hydrochloride salt form enhances stability and shelf-life but requires neutralization before the N-alkylation reaction can proceed.

Reaction Schematics and Mechanism

Reductive amination is a two-step, one-pot reaction that involves the initial formation of an imine or enamine from the aniline and a carbonyl compound (aldehyde or ketone), followed by the in-situ reduction of this intermediate to the corresponding N-alkylated amine.[4]

Step 1: Neutralization of the Hydrochloride Salt

G cluster_neutralization Neutralization Aniline_HCl 2-Fluoro-4-isopropoxyaniline Hydrochloride Free_Aniline 2-Fluoro-4-isopropoxyaniline (Free Base) Aniline_HCl->Free_Aniline + Base Aqueous Base (e.g., NaHCO₃, K₂CO₃) Base->Free_Aniline + G cluster_reductive_amination Reductive Amination Free_Aniline 2-Fluoro-4-isopropoxyaniline Imine Imine/Enamine Intermediate Free_Aniline->Imine + Carbonyl Carbonyl Aldehyde or Ketone N_Alkylated_Product N-Alkylated Product Imine->N_Alkylated_Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃)

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Fluoro-4-isopropoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing 2-Fluoro-4-isopropoxyaniline hydrochloride as a key building block. This document moves beyond a simple recitation of steps to offer in-depth scientific rationale for experimental choices, troubleshooting guidance, and a framework for the synthesis of diverse biaryl aniline derivatives. The protocols outlined herein are designed to be robust and reproducible, empowering researchers in medicinal chemistry and materials science to leverage this versatile substrate in their synthetic endeavors.

Introduction: The Strategic Importance of Biaryl Anilines and the Suzuki Coupling

Biaryl aniline scaffolds are privileged structures in modern drug discovery and materials science, forming the core of numerous kinase inhibitors, agricultural chemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the construction of these C(sp²)-C(sp²) bonds, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2]

2-Fluoro-4-isopropoxyaniline, in particular, offers a unique combination of functionalities. The fluorine atom can modulate the physicochemical properties of the final compound, such as pKa and metabolic stability, while the isopropoxy group provides a lipophilic handle. The aniline moiety serves as a crucial vector for further functionalization. This guide will specifically address the use of its hydrochloride salt, a common form for storage and handling of anilines.

Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is critical for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling proceeds through three key steps, as illustrated below.[3]

Suzuki_Mechanism Pd(0)L_n Active Pd(0) Catalyst Ar-Pd(II)-X(L_n) Oxidative Addition Product Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L_n) Ligand Exchange Ar-Pd(II)-X(L_n)->Ar-Pd(II)-OR'(L_n) Base (e.g., K₂CO₃) Ar-Pd(II)-Ar'(L_n) Transmetalation Complex Ar-Pd(II)-OR'(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L_n)->Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (in this case, the C-X bond of a suitable aryl halide coupling partner for the aniline, or if the aniline itself is halogenated) to form a Pd(II) species. This is often the rate-limiting step of the reaction.[3]

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Critical Experimental Parameters and Reagent Selection

The success of a Suzuki coupling reaction is highly dependent on the judicious selection of several key parameters. For a substrate like 2-Fluoro-4-isopropoxyaniline, which is an electron-rich aniline, careful consideration of the following is paramount.

Handling of this compound

The primary amino group of anilines can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition.[4] Furthermore, the hydrochloride salt is not directly compatible with the basic conditions of the Suzuki coupling. Therefore, an initial neutralization step to generate the free aniline is essential. This is typically achieved by treating the hydrochloride salt with an aqueous solution of a mild base like sodium bicarbonate or by using an excess of the base in the reaction mixture itself.

Choice of Palladium Catalyst and Ligand

For electron-rich aryl halides, which can be challenging substrates for oxidative addition, the use of electron-rich and bulky phosphine ligands is often necessary to promote the reaction.[5]

Catalyst/Ligand SystemKey Features & Rationale
Pd(PPh₃)₄ A versatile and commonly used catalyst, though sometimes less effective for challenging substrates.
Pd(dppf)Cl₂ Often provides good results for a wide range of substrates, including anilines.[6]
Pd₂(dba)₃ with Buchwald Ligands (e.g., SPhos, XPhos) Highly active catalyst systems for electron-rich and sterically hindered aryl halides.[7]
The Role of the Base

The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction outcome.

BaseProperties and Application
K₂CO₃ / Cs₂CO₃ Commonly used, effective bases for a wide range of Suzuki couplings. Cesium carbonate is more soluble and often more effective.[8]
K₃PO₄ A stronger base that can be beneficial for less reactive boronic acids or challenging couplings.
Fluoride Sources (e.g., CsF, KF) Can promote the reaction through a different mechanistic pathway, sometimes leading to improved yields.[9][10]
Solvent System

A mixture of an organic solvent and water is typically employed to dissolve both the organic substrates and the inorganic base.

Solvent SystemRationale
Dioxane/Water or Toluene/Water Common biphasic systems that are effective for many Suzuki couplings.[11]
DMF or THF with Water Aprotic polar solvents that can enhance the solubility of reagents.[8]
Boronic Acid Selection

A vast array of boronic acids and their derivatives are commercially available, allowing for the synthesis of a diverse library of biaryl anilines.[12][13][14][15] For challenging couplings or unstable boronic acids, alternatives such as MIDA boronates or potassium organotrifluoroborates can offer enhanced stability and improved reaction outcomes.[16][17]

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The safety data sheet for this compound indicates that it can cause skin and eye irritation and may cause respiratory irritation.[3] Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

Protocol 1: General Procedure for Suzuki Coupling with an Aryl Bromide

This protocol describes a general method for the coupling of 2-Fluoro-4-isopropoxyaniline with a generic aryl bromide.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Add 2-Fluoro-4-isopropoxyaniline HCl, Aryl Bromide, Boronic Acid, and Base to Flask Degas Evacuate and backfill with Argon (3x) Reagents->Degas Solvent Add Degassed Solvent Degas->Solvent Catalyst Add Palladium Catalyst and Ligand Solvent->Catalyst Heat Heat to 80-100 °C with Stirring Catalyst->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Upon Completion Extract Dilute with Ethyl Acetate and Wash with Water/Brine Cool->Extract Dry Dry Organic Layer (Na₂SO₄) and Concentrate Extract->Dry Purify Purify by Flash Column Chromatography Dry->Purify

References

Application Note: High-Purity Recovery of 2-Fluoro-4-isopropoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-4-isopropoxyaniline and its hydrochloride salt are valuable intermediates in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2][3] The purity of such building blocks is paramount, as even trace impurities can have profound negative impacts on reaction yields, downstream processing, and the safety and efficacy of the final active pharmaceutical ingredient (API).[4]

Aniline derivatives are notoriously susceptible to degradation, primarily through oxidation, which leads to the formation of colored polymeric byproducts.[5][6][7] Furthermore, impurities may arise from the synthetic route, including unreacted starting materials, regioisomers, or byproducts from side reactions.[4][8][9] This application note provides a comprehensive guide with detailed protocols for the purification of 2-Fluoro-4-isopropoxyaniline hydrochloride, designed for researchers, chemists, and drug development professionals. The methodologies described are grounded in fundamental chemical principles to ensure robust and reproducible results.

Understanding the Impurity Profile

Effective purification begins with a theoretical understanding of potential contaminants. For this compound, impurities can be broadly categorized as follows:

Impurity TypePotential Source / IdentityRationale
Synthesis-Related Unreacted starting materials (e.g., 2,4-difluoronitrobenzene, 2-fluoro-4-bromoaniline), residual reagents.[8][9]Incomplete conversion during the synthesis steps.
Regioisomers (e.g., 4-fluoro-2-isopropoxy isomer).Lack of complete regioselectivity in substitution reactions.[9]
Byproducts from reduction or coupling steps.Side reactions occurring in parallel to the main synthetic pathway.[8]
Degradation-Related Oxidized polymeric species, quinone-like compounds.[4][7]Anilines are sensitive to air and light, leading to oxidation and dark discoloration (yellow, red, brown, or green).[5][10][11]
Process-Related Residual solvents, inorganic salts.Carryover from the reaction workup and final salt formation steps.[4]

Purification Strategy Selection

The choice of purification method depends on the nature and quantity of the impurities. A multi-step approach is often necessary for achieving high purity (>98%). The following diagram outlines a logical workflow for selecting the appropriate purification strategy.

Purification_Workflow start Crude 2-Fluoro-4-isopropoxyaniline HCl decision1 Primary Impurities? start->decision1 recrystallization Protocol 2: Recrystallization decision1->recrystallization Minor / Color acid_base Protocol 1: Acid-Base Extraction (as free amine) decision1->acid_base Neutral / Acidic chromatography Protocol 3: Chromatography (as free amine) decision1->chromatography Isomeric / Similar Polarity purity_analysis Purity & Identity Confirmation (HPLC, NMR, MS) recrystallization->purity_analysis acid_base->recrystallization Followed by... chromatography->acid_base Followed by salt formation &... final_product Pure Product (>98%) purity_analysis->final_product

Caption: Decision workflow for selecting a purification method.

Detailed Purification Protocols

Safety Precaution: this compound is harmful if swallowed and causes skin and eye irritation.[12] All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[10]

Protocol 1: Purification via Acid-Base Extraction

This technique is exceptionally effective for removing neutral or acidic impurities. It relies on the basicity of the aniline nitrogen, which can be protonated to form a water-soluble salt, leaving non-basic impurities in an organic phase.[11]

Rationale: The hydrochloride salt is already in its water-soluble form. This protocol first ensures all of the amine is protonated and washes away neutral carryover impurities. Then, the free amine is regenerated by basification and extracted, leaving water-soluble inorganic salts behind. The pure free amine is then converted back to the high-purity hydrochloride salt.

Step-by-Step Methodology:

  • Dissolution & Wash: Dissolve the crude this compound (10 g) in deionized water (100 mL). If the solution is not acidic (pH < 3), add 1 M HCl dropwise. Transfer the solution to a separatory funnel and wash with an organic solvent like diethyl ether or ethyl acetate (2 x 50 mL) to remove any neutral impurities. Discard the organic layers.

  • Basification & Extraction: Cool the aqueous layer in an ice bath. Slowly add 4 M NaOH(aq) with stirring until the solution is strongly basic (pH > 10), confirmed with pH paper. The free 2-Fluoro-4-isopropoxyaniline will precipitate or form an oil.

  • Extract the free amine from the aqueous mixture using dichloromethane (DCM) or ethyl acetate (3 x 75 mL). Combine the organic extracts.

  • Drying & Solvent Removal: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified free amine, likely as an oil.

  • Re-formation of Hydrochloride Salt:

    • Dissolve the purified amine oil in anhydrous diethyl ether or isopropanol (100 mL).

    • Slowly add a solution of 2 M HCl in diethyl ether dropwise with stirring.

    • The pure hydrochloride salt will precipitate as a white or off-white solid.

    • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum at room temperature.

Acid_Base_Extraction_Flowchart cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq1 Crude Amine HCl in H₂O / dil. HCl org1 Wash with Ether (Neutral Impurities) aq1->org1 Wash aq2 Washed Aqueous Layer (Protonated Amine) aq3 Basified Aqueous Layer (Inorganic Salts) aq2->aq3 Add NaOH org2 Extract with DCM (Pure Free Amine) aq3->org2 Extract org3 Pure Amine in Ether org2->org3 Dry & Evaporate precipitate Precipitate with HCl/Ether org3->precipitate product Pure Amine HCl Salt precipitate->product

Caption: Workflow for purification by acid-base extraction.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by removing small amounts of impurities, especially effective for removing colored oxidation products.[13][14] The key is to find a solvent (or solvent system) in which the compound is highly soluble when hot but poorly soluble when cold.

Rationale: As a solution of the compound and impurities in a hot solvent cools, the decreasing solubility of the target compound causes it to crystallize out, leaving the impurities (which are present in lower concentrations) behind in the solvent.

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of a small amount of the crude salt in various solvents at room temperature and upon heating. Good candidates for amine hydrochlorides often include alcohols or alcohol/water mixtures.[13][14][15]

SolventSolubility (Cold)Solubility (Hot)Potential
IsopropanolLowHighExcellent
Ethanol / Water (e.g., 9:1)LowHighVery Good
AcetonitrileLowModerateGood
WaterHighHighPoor (unless mixed)
Ethyl AcetateVery LowLowPoor
  • Dissolution: Place the crude this compound (10 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., isopropanol) portion-wise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (approx. 1-2% by weight), swirl, and keep the solution hot for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Chromatographic Purification of the Free Amine

For challenging separations where impurities are structurally similar to the product, flash column chromatography is the method of choice.[16] It is crucial to perform chromatography on the free amine rather than the hydrochloride salt to avoid strong, irreversible binding to the silica stationary phase.[13]

Rationale: Standard silica gel is acidic and interacts strongly with basic amines, leading to poor separation and recovery. Using an amine-functionalized silica phase or adding a basic modifier to the mobile phase neutralizes these acidic sites, allowing for successful purification.[16]

Step-by-Step Methodology:

  • Prepare Free Amine: Convert the crude hydrochloride salt to the free amine as described in Protocol 1, steps 1-4.

  • Stationary Phase: Pack a flash chromatography column with amine-functionalized silica gel.

  • Sample Loading: Dissolve the crude free amine in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Elute the column with a non-polar to polar solvent gradient. A common system is a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 20-30%).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions, remove the solvent under reduced pressure, and convert the resulting pure amine back to the hydrochloride salt as described in Protocol 1, step 5.

Purity Assessment and Characterization

Post-purification analysis is a mandatory step to validate the success of the procedure.

Analytical MethodPurposeSample Method / Expected Outcome
HPLC Quantify purity and detect trace impurities.Column: C18 reverse-phase; Mobile Phase: Gradient of Acetonitrile/Water with 0.1% Formic Acid; Detection: UV at ~240-280 nm. A pure sample should show a single major peak.[17][18][19][20]
¹H NMR Confirm chemical structure and identity.The spectrum should match the known structure of 2-Fluoro-4-isopropoxyaniline, showing characteristic peaks for the aromatic protons, the isopropoxy group, and the amine protons (in the free base form).
Mass Spectrometry Confirm molecular weight.ESI-MS should show a molecular ion [M+H]⁺ corresponding to the mass of the free amine.
Melting Point Assess purity.A sharp melting point range indicates high purity. Impurities typically broaden and depress the melting point.

Storage and Stability

Anilines and their salts should be stored under an inert atmosphere (nitrogen or argon) in tightly sealed, light-resistant containers to prevent oxidation and degradation.[21][5][22] Storing at reduced temperatures (2-8°C) can further enhance long-term stability.[5]

References

Application Notes and Protocols for the Characterization of 2-Fluoro-4-isopropoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Comprehensive Characterization

2-Fluoro-4-isopropoxyaniline hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity, identity, and stability are paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the essential analytical techniques for the thorough characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in fundamental principles and aligned with industry best practices, such as the International Council for Harmonisation (ICH) guidelines, to ensure data integrity and regulatory compliance.[1][2][3][4][5]

This document eschews a rigid template in favor of a logical workflow that mirrors the analytical journey, from initial structural confirmation to detailed purity assessment. Each section will not only present a protocol but also delve into the causality behind the experimental choices, empowering the analyst to not just follow steps, but to understand the science driving them.

Structural Elucidation and Identity Confirmation

The foundational step in characterizing any new batch or synthesis of this compound is the unambiguous confirmation of its chemical structure. A combination of spectroscopic techniques is indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, will provide a detailed atomic-level map of the molecule.

Expertise & Experience: The presence of fluorine provides a unique spectroscopic handle. ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an excellent tool for confirming the presence and electronic environment of the fluorine atom on the aromatic ring.[6][7][8] The hydrochloride salt form will influence the chemical shifts of protons near the amine group, a key feature to observe.

Expected Spectral Features:

  • ¹H NMR: The spectrum will exhibit distinct signals corresponding to the aromatic protons, the isopropoxy group's methine and methyl protons, and the amine protons. The aromatic protons will show characteristic splitting patterns (coupling) due to both proton-proton and proton-fluorine interactions. The amine protons are expected to be broad and may exchange with D₂O.

  • ¹³C NMR: The spectrum will show the expected number of carbon signals, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by both the fluorine and the isopropoxyaniline substituents.

  • ¹⁹F NMR: A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring with electron-donating groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Fluoro-4-isopropoxyaniline

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Couplings
Isopropoxy -CH₃~1.3~22JH-H ~6 Hz
Isopropoxy -CH~4.5~71JH-H ~6 Hz
Aromatic H (position 3)~6.8~115JH-H, JH-F
Aromatic H (position 5)~6.9~118JH-H, JH-F
Aromatic H (position 6)~6.7~110JH-H, JH-F
Amine -NH₃⁺Broad, ~7-8-Exchanges with D₂O
Aromatic C-F-~155¹JC-F ~240 Hz
Aromatic C-O-~150
Aromatic C-N-~130

Note: These are predicted values based on analogous structures. Actual values may vary depending on the solvent and concentration.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of the amine protons, while D₂O will result in their exchange.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize spectral width, acquisition time, and relaxation delay.

    • Integrate all signals and determine the relative proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • Data Processing and Interpretation:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Assign all peaks and analyze the coupling patterns to confirm the connectivity of the molecule.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition.

Expertise & Experience: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it will likely produce the protonated molecular ion of the free base, [M+H]⁺, where M is 2-Fluoro-4-isopropoxyaniline. High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million, allowing for the unambiguous determination of the molecular formula.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument).

  • Data Acquisition:

    • Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Identify the [M+H]⁺ ion for the free base (C₉H₁₂FNO), which has a calculated monoisotopic mass of 169.0903.[9]

    • Compare the experimentally measured exact mass with the theoretical mass to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expertise & Experience: The FTIR spectrum of this compound will display characteristic absorption bands for the amine N-H bonds, aromatic C-H and C=C bonds, the ether C-O bond, and the C-F bond. The hydrochloride salt form will cause the N-H stretching vibrations to appear at lower wavenumbers and as a broad band compared to the free base.[10][11][12]

Table 2: Key FTIR Absorption Bands for this compound

Functional Group Expected Wavenumber Range (cm⁻¹) Vibration Type
Amine N-H (salt)3200-2800 (broad)Stretching
Aromatic C-H3100-3000Stretching
Aliphatic C-H (isopropoxy)2980-2850Stretching
Aromatic C=C1600-1450Stretching
N-H1620-1550Bending
Aryl-O (ether)1270-1230Asymmetric Stretching
C-F1250-1000Stretching

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or use an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Instrumentation: Use a benchtop FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.[13]

Purity Assessment and Impurity Profiling

Once the identity of the compound is confirmed, the next critical step is to assess its purity and identify any potential impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Trustworthiness: A well-validated HPLC method is a self-validating system. Method validation, following ICH guidelines, ensures that the analytical procedure is accurate, precise, specific, linear, and robust for its intended purpose.[1][2][3][4][5]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most suitable technique for analyzing polar to moderately non-polar compounds like this compound.[14][15]

Expertise & Experience: The choice of stationary phase, mobile phase composition, and detector is crucial for achieving optimal separation and sensitivity. A C18 column is a good starting point. The mobile phase will typically consist of an aqueous buffer and an organic modifier like acetonitrile or methanol. UV detection is appropriate as the aromatic ring provides a strong chromophore.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation:

    • An HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

    • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile with 0.1% formic acid or TFA.

    • Degas both solvents before use.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 240 nm (determine the optimal wavelength by running a UV scan).

    • Injection Volume: 10 µL

    • Gradient Elution: A gradient from low to high organic modifier (Solvent B) will be necessary to elute any potential impurities with different polarities. A suggested starting gradient is:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 10% B (re-equilibration)

  • Data Analysis and Purity Calculation:

    • Integrate the peaks in the chromatogram.

    • Calculate the area percent of the main peak to determine the purity of the sample.

    • Identify and quantify any impurity peaks. For unknown impurities, HPLC coupled with mass spectrometry (LC-MS) can be used for identification.

dot

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh & Dissolve Sample Filter Filter Sample (0.45 µm) Sample->Filter HPLC_System HPLC System (Pump, Autosampler, Oven, Detector) Filter->HPLC_System Inject MobilePhase Prepare & Degas Mobile Phase Column C18 Reversed-Phase Column HPLC_System->Column Analysis Gradient Elution Column->Analysis Chromatogram Acquire Chromatogram Analysis->Chromatogram Detect Integration Integrate Peaks Chromatogram->Integration Purity Calculate Purity (%) Integration->Purity Analytical_Techniques cluster_identity Identity & Structure cluster_purity Purity & Impurities cluster_properties Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (HRMS) FTIR FTIR Spectroscopy HPLC HPLC (UV Detection) LCMS LC-MS HPLC->LCMS Impurity ID DSC Differential Scanning Calorimetry (DSC) TGA Thermogravimetric Analysis (TGA) Compound 2-Fluoro-4-isopropoxyaniline HCl Compound->NMR Structural Confirmation Compound->MS Structural Confirmation Compound->FTIR Structural Confirmation Compound->HPLC Purity Assessment Compound->DSC Thermal Properties Compound->TGA Thermal Properties

References

Application Note: A Robust, Validated HPLC Method for the Analysis of 2-Fluoro-4-isopropoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

2-Fluoro-4-isopropoxyaniline hydrochloride is an important synthetic intermediate in the pharmaceutical industry. Its purity and accurate quantification are critical for ensuring the quality and safety of downstream active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the precision and sensitivity required for this purpose.[1][2] This application note presents a detailed, robust, and validated reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The method development strategy, a step-by-step protocol, and a comprehensive validation plan according to the International Council for Harmonisation (ICH) guidelines are described.[3][4]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValue/InformationSource
Chemical StructurePubChem
Molecular FormulaC9H13ClFNO[5][6]
Molecular Weight205.66 g/mol [7]
CAS Number380430-47-7[5][6][8]
AppearanceSolid
pKa (estimated)~4.5 (for the anilinium ion)Based on similar aniline compounds[9][10]
SolubilityExpected to be soluble in water and polar organic solvents like methanol and acetonitrile.Inferred from hydrochloride salt form.

The presence of the aniline functional group, a weak base, dictates that the pH of the mobile phase will significantly influence its retention behavior in RP-HPLC. The hydrochloride salt form suggests good solubility in aqueous media, simplifying sample and standard preparation.

HPLC Method Development Strategy

The development of this method was guided by the goal of achieving a symmetric peak shape, adequate retention, and good resolution from potential impurities.

Causality Behind Experimental Choices:

  • Mode of Chromatography: Reversed-phase HPLC is the preferred mode for separating moderately polar compounds like 2-Fluoro-4-isopropoxyaniline.[11][12][13][14] The nonpolar stationary phase (C18) and polar mobile phase provide excellent retention and separation mechanisms for such analytes.

  • Stationary Phase: A C18 (octadecyl-silica) column is a robust and versatile choice, offering a good balance of hydrophobicity for retaining the analyte. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm provides a good compromise between resolution, backpressure, and analysis time.

  • Mobile Phase Composition:

    • Organic Modifier: Acetonitrile was chosen over methanol due to its lower UV cutoff and viscosity, which often leads to sharper peaks and lower backpressure.[15]

    • Aqueous Phase and pH Control: The pKa of the anilinium ion is estimated to be around 4.5. To ensure consistent protonation of the aniline group and prevent peak tailing, the mobile phase pH should be controlled at least one pH unit below the pKa. A phosphate buffer at pH 3.5 is ideal for this purpose. This ensures the analyte is in a single ionic form, leading to a symmetrical peak shape.

    • Isocratic Elution: For a single analyte quantification, an isocratic elution (constant mobile phase composition) is simpler, more robust, and provides better reproducibility than a gradient elution. The ratio of acetonitrile to buffer is optimized to achieve a retention time of approximately 5-10 minutes, allowing for good separation from the solvent front and any early-eluting impurities without unnecessarily long run times.

  • Detection Wavelength: Based on the UV spectra of similar aromatic amines and fluoroanilines, a detection wavelength of 245 nm was selected to provide good sensitivity for 2-Fluoro-4-isopropoxyaniline.[10][16]

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for ensuring reproducible retention times and peak shapes.

Detailed HPLC Protocol

1. Equipment and Materials

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Chromatography data system (CDS) for data acquisition and processing.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Potassium dihydrogen phosphate (KH2PO4).

  • Phosphoric acid (H3PO4).

  • This compound reference standard.

2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Phosphate Buffer pH 3.5 (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 245 nm
Injection Volume 10 µL
Run Time 15 minutes

3. Preparation of Solutions

  • 25 mM Phosphate Buffer (pH 3.5): Dissolve 3.4 g of KH2PO4 in 1 L of HPLC-grade water. Adjust the pH to 3.5 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase: Mix 400 mL of acetonitrile with 600 mL of the 25 mM phosphate buffer. Degas the solution before use.

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5 mL of the standard stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh an amount of the sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

4. System Suitability Test (SST)

Before starting the analysis, perform five replicate injections of the working standard solution. The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD for Peak Area ≤ 2.0%
% RSD for Retention Time ≤ 1.0%

ExperimentalWorkflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (ACN:Buffer) SST System Suitability Test (5 injections of Standard) MobilePhase->SST Standard Prepare Standard Solution (0.1 mg/mL) Standard->SST Sample Prepare Sample Solution (0.1 mg/mL) Analysis Inject Blank, Standard, and Sample Solutions Sample->Analysis SST->Analysis if pass Integration Integrate Chromatograms Analysis->Integration Calculation Calculate Assay/Purity Integration->Calculation

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][3][4]

1. Specificity Specificity was demonstrated by injecting the diluent (blank), a placebo solution (containing all excipients except the analyte), the working standard solution, and a sample solution. The chromatograms should show no interference from the blank or placebo at the retention time of the 2-Fluoro-4-isopropoxyaniline peak.

2. Linearity and Range Linearity was assessed by preparing at least five concentrations of the reference standard over a range of 50% to 150% of the nominal concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). The peak area response was plotted against the concentration, and the correlation coefficient (r²) was calculated.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero
Range 80% - 120% of the nominal concentration

3. Accuracy Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.

ParameterAcceptance Criteria
Mean Recovery 98.0% - 102.0%
% RSD ≤ 2.0% at each level

4. Precision

  • Repeatability (Intra-day Precision): Assessed by performing six replicate analyses of the sample solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Assessed by repeating the analysis on a different day, with a different analyst, and/or on a different instrument.

ParameterAcceptance Criteria
% RSD for Repeatability ≤ 2.0%
% RSD for Intermediate Precision ≤ 2.0%

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

6. Robustness The robustness of the method was evaluated by making small, deliberate variations in the method parameters and observing the effect on the results. Parameters to be varied include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

  • Acetonitrile composition (± 2%)

The system suitability parameters should remain within the acceptance criteria for all variations.

Troubleshooting

ProblemPossible CauseSolution
Peak Tailing 1. Mobile phase pH too close to analyte pKa. 2. Column degradation (active silanol groups).1. Ensure mobile phase pH is at least 1 unit below the pKa. 2. Use a new column or a column with end-capping.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections.1. Use fresh, high-purity solvents. 2. Implement a needle wash step in the autosampler method.
Shifting Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column aging.1. Prepare mobile phase carefully and consistently. 2. Ensure the column oven is stable. 3. Equilibrate the column for a sufficient time before analysis.
Low Peak Area 1. Incorrect standard or sample preparation. 2. Air bubble in the pump or detector.1. Double-check all dilutions and weighings. 2. Purge the pump and detector.

Conclusion

This application note provides a comprehensive and scientifically sound HPLC method for the quantitative analysis of this compound. The method is based on established principles of reversed-phase chromatography for aromatic amines and is designed to be robust and reliable. The detailed protocol and the comprehensive validation plan, aligned with ICH guidelines, ensure that this method is suitable for use in a regulated quality control environment, providing confidence in the accuracy and precision of the analytical results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-4-isopropoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Fluoro-4-isopropoxyaniline hydrochloride. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the nuances of handling and reacting with this versatile intermediate. Our focus is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.

Introduction

This compound (CAS: 380430-47-7) is a key building block in the synthesis of a range of pharmaceutically active compounds. Its unique substitution pattern, featuring a fluorine atom and an isopropoxy group on the aniline ring, offers a valuable scaffold for medicinal chemistry. However, these substituents also influence the reactivity of the aniline, particularly in common transformations such as diazotization and subsequent Sandmeyer-type reactions. This guide will address the specific challenges and optimization strategies related to these reactions.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids. For long-term storage, refrigeration is recommended. As with all amine hydrochlorides, it is a solid that can be corrosive and irritating upon contact with skin or eyes, and harmful if swallowed.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling this compound.

Q2: What are the best solvents for dissolving this compound for reactions?

A2: The hydrochloride salt has good solubility in water and polar protic solvents like methanol and ethanol. For diazotization reactions, it is typically dissolved in an aqueous mineral acid solution, such as hydrochloric acid or sulfuric acid. The choice of acid is often dictated by the subsequent reaction step.

Q3: What are the key considerations for the diazotization of 2-Fluoro-4-isopropoxyaniline?

A3: The diazotization of this aniline derivative is a critical step that requires careful control of reaction conditions. The key parameters are:

  • Temperature: The reaction must be maintained at a low temperature, typically between 0-5°C, to prevent the resulting diazonium salt from decomposing, which can lead to the formation of phenol impurities and a reduction in yield.[2][3]

  • Acidity: A sufficient excess of a strong mineral acid is crucial to ensure the complete protonation of the aniline and to prevent unwanted side reactions, such as the formation of azo compounds from the coupling of the diazonium salt with unreacted aniline.[4]

  • Stoichiometry of Nitrite: A slight excess of the nitrosating agent (e.g., sodium nitrite) is used to ensure complete conversion of the aniline. However, a large excess should be avoided as it can lead to side reactions. The presence of excess nitrous acid can be tested with starch-iodide paper.[2][4]

Q4: How does the fluorine substituent affect the diazotization and subsequent reactions?

A4: The fluorine atom at the 2-position is an electron-withdrawing group, which can slightly decrease the basicity of the aniline nitrogen. This can make the initial formation of the diazonium salt slightly more challenging compared to unsubstituted aniline. However, this effect is generally manageable with standard diazotization conditions. In subsequent nucleophilic aromatic substitution (SNAr) type reactions, the fluorine can act as a leaving group if the reaction conditions are harsh, although the diazonium group is a far superior leaving group.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the diazotization and Sandmeyer reactions of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Diazonium Salt (or subsequent product) 1. Decomposition of the diazonium salt: The reaction temperature was too high (above 5°C).[2][3] 2. Incomplete diazotization: Insufficient acid or sodium nitrite was used. 3. Side reactions: Formation of azo compounds due to insufficient acidity.[4]1. Strict Temperature Control: Use an ice-salt bath to maintain the temperature between 0-5°C throughout the addition of sodium nitrite. 2. Optimize Stoichiometry: Ensure at least 2.5-3 equivalents of acid are used. Use a slight excess (1.05-1.1 equivalents) of sodium nitrite. Test for excess nitrous acid with starch-iodide paper. 3. Ensure Sufficient Acidity: Maintain a strongly acidic environment to prevent diazonium salt coupling with the starting aniline.
Formation of a Dark-Colored or Oily Byproduct 1. Phenol formation: Decomposition of the diazonium salt due to elevated temperatures. 2. Azo dye formation: Coupling of the diazonium salt with unreacted aniline.[4]1. Maintain Low Temperature: As above, strict temperature control is critical. 2. Slow Addition of Nitrite: Add the sodium nitrite solution slowly and sub-surface to ensure rapid mixing and to avoid localized high concentrations. 3. Increase Acid Concentration: A higher acid concentration can help to fully protonate the starting material and minimize coupling reactions.
Incomplete Sandmeyer Reaction 1. Poor quality of Copper(I) salt: The Cu(I) catalyst may have oxidized to Cu(II), which is less effective. 2. Insufficient catalyst: Not enough copper salt was used to facilitate the reaction. 3. Precipitation of the diazonium salt: The diazonium salt may be sparingly soluble in the reaction medium, leading to poor reactivity.1. Use Fresh Catalyst: Use freshly prepared or high-quality Cu(I) salts. If necessary, wash the catalyst with a reducing agent solution (e.g., sulfurous acid) and then with an inert solvent before use. 2. Optimize Catalyst Loading: While catalytic amounts are often sufficient, for challenging substrates, stoichiometric amounts of the copper salt may be required. 3. Ensure Homogeneity: If the diazonium salt precipitates, consider adding a co-solvent or increasing the volume of the reaction mixture to improve solubility.
Presence of Unwanted Halogenated Isomers 1. Halogen exchange with the solvent: If using a different hydrohalic acid than the desired halide in the Sandmeyer reaction (e.g., using HBr for diazotization and CuCl for chlorination), scrambling of the halide can occur.1. Use Consistent Halides: Use the same hydrohalic acid for both the diazotization and the Sandmeyer reaction (e.g., HCl for diazotization and CuCl for chlorination).

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol provides a general procedure for the formation of the diazonium salt solution.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve this compound (1.0 eq) in a mixture of the chosen mineral acid (2.5-3.0 eq) and water.

  • Cool the stirred solution to 0-5°C using an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.05-1.1 eq) in deionized water and cool it in an ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the aniline solution, ensuring the temperature of the reaction mixture does not exceed 5°C.

  • After the addition is complete, continue to stir the mixture at 0-5°C for an additional 30 minutes.

  • Test for the presence of excess nitrous acid by applying a drop of the reaction mixture to starch-iodide paper. A positive test (the paper turns blue-black) indicates that the diazotization is complete. If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.

  • The resulting cold diazonium salt solution should be used immediately in the subsequent reaction.

Protocol 2: Sandmeyer Reaction for the Synthesis of 2-Fluoro-4-isopropoxy-1-halobenzene

This protocol describes the conversion of the diazonium salt to the corresponding aryl halide.

Materials:

  • Diazonium salt solution (from Protocol 1)

  • Copper(I) Chloride (CuCl) or Copper(I) Bromide (CuBr)

  • Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr)

  • Ice

Procedure:

  • In a separate flask, prepare a solution of the appropriate copper(I) halide (1.0-1.2 eq) in the corresponding concentrated hydrohalic acid.

  • Cool this solution to 0-5°C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the stirred copper(I) halide solution. The rate of addition should be controlled to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Wash the combined organic extracts with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or distillation.

Visualizing the Workflow

Diazotization and Sandmeyer Reaction Workflow

Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction A 2-Fluoro-4-isopropoxyaniline HCl B Dissolve in Acid (HCl/H₂SO₄) A->B C Cool to 0-5°C B->C D Add NaNO₂ solution (0-5°C) C->D E Diazonium Salt Solution D->E H Add Diazonium Salt Solution E->H F Prepare Cu(I) Halide Solution G Cool to 0-5°C F->G G->H I Warm to RT, then Heat H->I J Workup and Purification I->J K Final Product J->K

Caption: General workflow for the diazotization of this compound followed by a Sandmeyer reaction.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield or Impure Product Q1 Check Reaction Temperature Start->Q1 A1_Yes Temperature > 5°C? Q1->A1_Yes Yes A1_No Temperature OK Q1->A1_No No Sol_Temp Improve Cooling (Ice-Salt Bath) Slow Down Reagent Addition A1_Yes->Sol_Temp Q2 Check Acidity & Reagents A1_No->Q2 A2_Yes Insufficient Acid or Old Reagents? Q2->A2_Yes Yes A2_No Acidity & Reagents OK Q2->A2_No No Sol_Reagents Use >2.5 eq. Acid Use Fresh NaNO₂ & Cu(I) Salt A2_Yes->Sol_Reagents Q3 Check for Side Products A2_No->Q3 A3_Phenol Phenolic Impurities Present? Q3->A3_Phenol Analyze A3_Azo Azo Compound Impurities? Q3->A3_Azo Analyze Sol_Phenol Strict Temperature Control (0-5°C) A3_Phenol->Sol_Phenol Yes Sol_Azo Increase Acid Concentration Ensure Complete Diazotization A3_Azo->Sol_Azo Yes

Caption: Decision tree for troubleshooting common issues in reactions with this compound.

Analytical Data Summary

For verification of the starting material and characterization of the products, the following analytical data can be expected.

Technique 2-Fluoro-4-isopropoxyaniline Expected Observations for Derivatives
¹H NMR Aromatic protons with characteristic splitting patterns due to fluorine coupling. Signals for the isopropoxy group (a septet and a doublet). A broad singlet for the -NH₂ protons.Disappearance of the -NH₂ signal. Shifts in the aromatic proton signals depending on the new substituent.
¹³C NMR Aromatic carbons showing C-F coupling. Signals for the isopropoxy group carbons.Shifts in the aromatic carbon signals, particularly the carbon bearing the new substituent.
IR Spectroscopy N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹). C-O stretching for the ether linkage. C-F stretching band.Disappearance of the N-H stretching bands. Appearance of new characteristic bands for the introduced functional group (e.g., C≡N stretch for a nitrile).
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the free base (169.20 g/mol ).[1]Molecular ion peak corresponding to the molecular weight of the synthesized derivative.

References

Technical Support Center: Synthesis of 2-Fluoro-4-isopropoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-isopropoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

I. Overview of Synthetic Strategies & Key Challenge Areas

The synthesis of this compound typically proceeds through one of two primary routes, each with its own set of potential side reactions.

  • Route A: Nucleophilic Aromatic Substitution (SNAr) followed by Reduction. This common pathway involves the reaction of a di-substituted fluoronitrobenzene with isopropoxide, followed by the reduction of the nitro group to an amine, and finally, salt formation.

  • Route B: O-Alkylation of a Fluorinated Aminophenol. This route begins with a fluorinated aminophenol, which is O-alkylated with an isopropylating agent, followed by salt formation. The amino group often requires protection and deprotection steps.

This guide will address the most pressing issues encountered in these synthetic steps, from regioselectivity in the SNAr reaction to challenges in the final crystallization.

II. Troubleshooting Guide & FAQs

Category 1: The Isopropoxy Group Introduction (SNAr & Williamson Ether Synthesis)

Question 1: My SNAr reaction of 1,2-difluoro-4-nitrobenzene with sodium isopropoxide is producing a significant isomeric impurity. How can I identify and minimize it?

Answer:

This is a frequently encountered issue stemming from the regioselectivity of the nucleophilic aromatic substitution. The nitro group strongly activates the aromatic ring towards nucleophilic attack, primarily at the ortho and para positions.

  • The Problem of Regioselectivity: In the case of 1,2-difluoro-4-nitrobenzene, the fluorine atom at C2 is ortho to the nitro group, and the fluorine at C1 is meta. While the primary target is the substitution of the fluorine at the C1 position (which is para to the nitro group through the C4 position it is attached to), nucleophilic attack can also occur at the C2 position, which is also activated. This leads to the formation of the undesired isomer, 1-fluoro-2-isopropoxy-4-nitrobenzene. A similar issue has been documented in related syntheses where substitution at the 2-position can be a major side reaction[1].

  • Identification of the Isomer:

    • LC-MS: The desired product and the isomeric impurity will have the same mass-to-charge ratio (m/z). However, they will likely have different retention times on a reverse-phase HPLC column.

    • NMR Spectroscopy: 1H and 19F NMR are powerful tools for distinguishing these isomers. The coupling patterns and chemical shifts of the aromatic protons and the fluorine atom will be distinct for each isomer.

  • Troubleshooting & Optimization:

    • Temperature Control: Lowering the reaction temperature can often improve regioselectivity. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Solvent Choice: The choice of solvent can influence the selectivity. Aprotic polar solvents like DMF or DMSO are common, but exploring others may be beneficial.

    • Slow Addition: The slow, controlled addition of the isopropoxide solution to the reaction mixture can help to maintain a low concentration of the nucleophile and may favor the thermodynamically preferred product.

Question 2: I'm attempting a Williamson ether synthesis on 4-amino-3-fluorophenol and experiencing low yields and multiple byproducts. What could be the cause?

Answer:

The Williamson ether synthesis, while classic, can be complicated by the presence of the amine functionality and the use of a secondary alkyl halide.

  • Potential Side Reactions:

    • N-Alkylation: The amino group is also nucleophilic and can compete with the phenoxide for the isopropylating agent, leading to the formation of N-isopropyl and N,O-diisopropyl byproducts. This is a common issue in the alkylation of aminophenols[2]. To avoid this, the amino group should be protected prior to O-alkylation.

    • Elimination: Isopropyl halides are secondary halides and are prone to elimination reactions (E2) in the presence of a strong base, forming propene gas. This consumes your alkylating agent and base, reducing the yield of the desired ether.

    • Base Selection: The choice of base is critical. A base that is too strong will favor the elimination side reaction. A weaker base may not sufficiently deprotonate the phenol.

  • Troubleshooting & Optimization:

    • Protect the Amine: The most robust solution is to protect the aniline nitrogen before performing the O-alkylation. Common protecting groups for anilines include acetyl or Boc groups.

    • Choice of Alkylating Agent: While isopropyl bromide or iodide are common, using isopropyl tosylate may reduce the rate of the competing elimination reaction.

    • Base and Solvent Optimization: Use a milder base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) instead of stronger bases like sodium hydride (NaH)[3]. The reaction is typically performed in a polar aprotic solvent like acetone or acetonitrile.

Parameter Recommendation for O-Alkylation of 4-amino-3-fluorophenol Rationale
Amino Group Protect with Acetyl or Boc groupPrevents N-alkylation side reactions.
Base K2CO3 or Cs2CO3Milder bases that minimize the E2 elimination of the isopropyl halide.
Alkylating Agent Isopropyl bromide or Isopropyl tosylateTosylates can sometimes give better yields by disfavoring elimination.
Solvent Acetonitrile or AcetonePolar aprotic solvents that facilitate the SN2 reaction.
Category 2: Nitro Group Reduction

Question 3: During the reduction of 4-fluoro-2-isopropoxy-1-nitrobenzene, I'm observing incomplete conversion and some unexpected byproducts. How can I improve this step?

Answer:

The reduction of the nitro group is a critical step, and the outcome can be highly dependent on the chosen method and reaction conditions. The two most common methods are catalytic hydrogenation and metal/acid reduction.

  • Catalytic Hydrogenation (e.g., H2/Pd-C):

    • Incomplete Reaction: This can be due to catalyst poisoning or insufficient hydrogen pressure. Ensure the starting material and solvent are free of sulfur or other catalyst poisons. Increase the hydrogen pressure if necessary.

    • Dehalogenation: A potential side reaction with palladium catalysts is the hydrogenolysis of the C-F bond, leading to the formation of 4-isopropoxyaniline. While the C-F bond is generally robust, this can occur under harsh conditions (high temperature or pressure).

  • Metal/Acid Reduction (e.g., Fe/HCl, SnCl2/HCl):

    • Incomplete Reaction: This can result from insufficient acid or metal, or poor mixing. The reaction is often heterogeneous, so vigorous stirring is essential.

    • Formation of Intermediates: Incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates. These are often unstable and can lead to the formation of colored impurities.

    • Work-up Issues: After the reaction, the product is often complexed with the metal salts. A basic work-up is required to liberate the free amine. Incomplete basification will result in low isolated yields.

  • Troubleshooting & Optimization:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or HPLC to monitor the reaction progress to ensure complete conversion of the starting material.

    • Control Temperature: These reactions are typically exothermic. Maintain a controlled temperature to avoid side reactions.

    • Thorough Work-up: For metal/acid reductions, ensure the pH is sufficiently basic during the work-up to break up any metal complexes and fully extract the product. Filtration to remove the metal salts before extraction is also crucial.

Category 3: Hydrochloride Salt Formation & Crystallization

Question 4: When I try to form the hydrochloride salt and crystallize my 2-Fluoro-4-isopropoxyaniline, it "oils out" and does not form a solid. What is happening and how can I fix it?

Answer:

"Oiling out," or liquid-liquid phase separation, is a common problem in crystallization where the solute separates from the solution as a liquid phase instead of a solid crystalline phase[1][4]. This often happens when the supersaturation is too high or when there are impurities present that inhibit crystallization. The oil that forms is a supersaturated solution of your product, which may or may not crystallize upon further cooling or agitation. This phenomenon can lead to poor purity, as the oil can trap impurities[5].

  • Causes of Oiling Out:

    • High Supersaturation: Adding the HCl solution too quickly or cooling the solution too rapidly can generate a level of supersaturation that the system cannot relieve through controlled crystal growth, leading to the formation of an oil.

    • Solvent Choice: The chosen solvent system may not be ideal for the crystallization of the hydrochloride salt.

    • Impurities: The presence of unreacted starting materials or side products can inhibit nucleation and crystal growth.

  • Troubleshooting & Optimization Protocol:

    • Reduce Supersaturation Rate:

      • Add the hydrochloric acid solution (e.g., HCl in isopropanol or diethyl ether) slowly and with vigorous stirring to the solution of the free amine.

      • Cool the solution slowly. A programmed cooling ramp is ideal.

    • Solvent System Modification:

      • If using a single solvent, try adding an anti-solvent dropwise to the solution to induce crystallization.

      • Experiment with different solvent/anti-solvent systems. Common choices include isopropanol/heptane, ethanol/diethyl ether, or ethyl acetate/hexane.

    • Seeding:

      • If you have a small amount of crystalline product, add a few seed crystals to the solution once it is saturated but before significant oiling has occurred. This provides a template for crystal growth.

    • Temperature Adjustment:

      • Try forming the salt at a slightly elevated temperature where the oil is more soluble, and then cool slowly.

Question 5: The purity of my final this compound is lower than expected, even after crystallization. What are the likely impurities and how can I remove them?

Answer:

The impurities in your final product are likely carried over from the preceding synthetic steps. Effective purification relies on understanding what these impurities are and choosing an appropriate recrystallization solvent system.

  • Potential Impurities:

    • Isomeric Impurity: 1-Fluoro-2-isopropoxyaniline hydrochloride from the SNAr step.

    • Unreacted Starting Material: 4-amino-3-fluorophenol or 2-fluoro-4-isopropoxy-1-nitrobenzene.

    • Reduction Byproducts: Dehalogenated product (4-isopropoxyaniline hydrochloride) or partially reduced intermediates.

    • Solvent Residues: Residual solvents from the reaction or crystallization.

  • Diagnostics and Analytics:

    • HPLC: A well-developed HPLC method is essential for quantifying the purity and identifying the number of impurities present[6].

    • LC-MS: Can be used to identify the molecular weight of the impurities, aiding in their structural elucidation.

    • NMR: 1H NMR can reveal the presence of residual solvents and other impurities if they are present in sufficient quantities.

  • Purification by Recrystallization:

    • Solvent Selection: The key to successful recrystallization is choosing a solvent (or solvent system) in which your desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.

    • Recrystallization Protocol:

      • Dissolve the crude hydrochloride salt in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol).

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

      • Further cool the mixture in an ice bath to maximize the yield.

      • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

      • Dry the crystals under vacuum.

III. Visualizing the Synthetic Challenges

To better understand the key decision points and potential pitfalls, the following diagrams illustrate the main synthetic pathway and a troubleshooting workflow for crystallization.

Synthetic_Pathway cluster_0 S-N-Ar Route cluster_1 Final Steps A 1,2-Difluoro- 4-nitrobenzene C 4-Fluoro-2-isopropoxy- 1-nitrobenzene A->C S-N-Ar Iso Isomeric Impurity: 1-Fluoro-2-isopropoxy- 4-nitrobenzene A->Iso Side Reaction B Isopropoxide B->C B->Iso D Reduction (e.g., H2/Pd-C) C->D E 2-Fluoro-4-isopropoxyaniline D->E G 2-Fluoro-4-isopropoxyaniline hydrochloride E->G Salt Formation F HCl F->G

Caption: A common synthetic route to this compound.

Crystallization_Troubleshooting Start Attempt Crystallization of Hydrochloride Salt Q1 Does the product 'oil out'? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Troubleshoot_Oil Troubleshoot Oiling Out A1_Yes->Troubleshoot_Oil Q2 Is the final purity acceptable? A1_No->Q2 Slow_Cool Slow down cooling rate Troubleshoot_Oil->Slow_Cool Slow_HCl Add HCl solution slower Troubleshoot_Oil->Slow_HCl Change_Solvent Change solvent system Troubleshoot_Oil->Change_Solvent Seed Add seed crystals Troubleshoot_Oil->Seed Slow_Cool->Q2 Slow_HCl->Q2 Change_Solvent->Q2 Seed->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No End_Success Pure Product Obtained A2_Yes->End_Success Recrystallize Perform Recrystallization A2_No->Recrystallize Solvent_Screen Screen for optimal recrystallization solvent Recrystallize->Solvent_Screen Solvent_Screen->End_Success

Caption: Troubleshooting decision tree for crystallization issues.

IV. References

  • Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). BOC Sciences. Retrieved from --INVALID-LINK--

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from --INVALID-LINK--

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. (2020). University of Southampton ePrints. Retrieved from --INVALID-LINK--

  • Crystallization of an active pharmaceutical ingredient that oils out. (2010). ResearchGate. Retrieved from --INVALID-LINK--

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019). Organic Process Research & Development, 23(8), 1636-1642. Retrieved from --INVALID-LINK--

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2021). Francis Academic Press. Retrieved from --INVALID-LINK--

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). PharmaEducation. Retrieved from --INVALID-LINK--

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2021). Semantic Scholar. Retrieved from --INVALID-LINK--

  • N-alkylation of aminophenols. (2023). Reddit. Retrieved from --INVALID-LINK--

  • FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND ALKYNES. (2021). Russian Journal of Organic Chemistry, 57(6), 843-873.

  • A Comparative Guide to Analytical Methods for the Characterization of 4-Fluoro-2-hydroxyquinoline. (2025). BenchChem. Retrieved from --INVALID-LINK--

  • Synthesis method of 2-fluorine-4-substituted aminoaniline. (2010). Google Patents. Retrieved from --INVALID-LINK--

References

Technical Support Center: A Troubleshooting Guide for the N-Alkylation of 2-Fluoroanilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for chemists and researchers in the pharmaceutical and drug development sectors. This guide provides in-depth troubleshooting advice for the N-alkylation of 2-fluoroanilines, a common yet challenging transformation in medicinal chemistry. The presence of the ortho-fluoro substituent introduces unique electronic and steric challenges that necessitate careful consideration of reaction parameters. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my N-alkylation of 2-fluoroaniline proceeding with a very low yield or not at all?

This is a common challenge and is primarily due to the electronic properties of 2-fluoroaniline. The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect, which significantly reduces the nucleophilicity of the aniline nitrogen.[1] This makes 2-fluoroaniline a much weaker nucleophile compared to aniline.

To illustrate this, consider the difference in basicity (pKa of the conjugate acid):

  • Aniline: pKa ≈ 4.61

  • 2-Fluoroaniline: pKa ≈ 3.20[1]

The lower pKa of 2-fluoroaniline indicates that its lone pair of electrons is less available for donation, thus hindering its attack on the alkylating agent.

  • Increase Reaction Temperature: Due to the lower reactivity, higher temperatures are often required to drive the reaction forward. Monitor the reaction closely for potential decomposition of starting materials or products at elevated temperatures.

  • Use a More Reactive Alkylating Agent: The reactivity of alkyl halides follows the trend: R-I > R-Br > R-Cl.[2] If you are using an alkyl chloride or bromide, switching to the corresponding iodide can significantly increase the reaction rate.

  • Employ a Stronger Base: A suitable base is crucial to neutralize the acid generated during the reaction and to deprotonate the aniline, increasing its nucleophilicity. For weakly nucleophilic anilines, common bases like sodium bicarbonate may be insufficient. Consider using stronger, non-nucleophilic bases.

  • Optimize Your Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can help to stabilize charged intermediates and do not protonate the amine, thus preserving its nucleophilicity.[3]

Q2: I am observing significant amounts of the di-alkylated product. How can I improve the selectivity for mono-alkylation?

Over-alkylation is a frequent side reaction in the N-alkylation of anilines. This occurs because the mono-alkylated product is often more nucleophilic than the starting aniline, making it more susceptible to a second alkylation.

  • Control Stoichiometry: Use a stoichiometric excess of 2-fluoroaniline relative to the alkylating agent. This increases the statistical probability of the alkylating agent reacting with the more abundant primary amine.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump helps to maintain a low concentration of it in the reaction mixture. This minimizes the chance of the more reactive mono-alkylated product undergoing a second alkylation.

  • Lower the Reaction Temperature: While higher temperatures may be needed to initiate the reaction, they can also promote over-alkylation. Once the reaction has started, consider reducing the temperature to favor mono-alkylation.

  • Alternative Synthetic Routes: If over-alkylation remains a persistent issue, consider alternative methods that are inherently more selective for mono-alkylation, such as reductive amination or the Buchwald-Hartwig amination.

Q3: What are the best practices for choosing a base and solvent for the N-alkylation of 2-fluoroaniline?

The choice of base and solvent is critical for the success of your reaction, especially with a less reactive substrate like 2-fluoroaniline.

BaseSolvent(s)Rationale and Considerations
Potassium Carbonate (K₂CO₃)DMF, AcetonitrileA common and cost-effective choice. May require higher temperatures due to its moderate strength. Ensure the base is finely powdered and anhydrous.
Cesium Carbonate (Cs₂CO₃)DMF, Dioxane, TolueneMore soluble in organic solvents than K₂CO₃, often leading to better results. It is a stronger base than K₂CO₃.
Sodium Hydride (NaH)THF, DMFA very strong, non-nucleophilic base that can effectively deprotonate the aniline. Requires strict anhydrous conditions and careful handling.
Potassium tert-Butoxide (KOtBu)Toluene, THF, DioxaneA strong, sterically hindered base that is effective in promoting the reaction. Also requires anhydrous conditions.
Q4: Are there alternative methods to the classical N-alkylation with alkyl halides that are more suitable for 2-fluoroaniline?

Yes, for challenging substrates like 2-fluoroaniline, alternative methods can offer better yields and selectivity.

  • Reductive Amination: This two-step, one-pot reaction involves the condensation of 2-fluoroaniline with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired N-alkylated product.[4][5][6][7] This method is highly selective for mono-alkylation.

    • Reducing Agents: Common reducing agents include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.[5]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is well-suited for coupling aryl halides with amines, including weakly nucleophilic anilines.[8][9]

    • Key Components: This reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction.

  • Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen): This is a greener and more atom-economical approach where an alcohol serves as the alkylating agent. The reaction is typically catalyzed by a transition metal complex (e.g., based on Ru, Ir, or Mn) and proceeds through the in-situ formation of an aldehyde, followed by reductive amination.[10][11]

Visualizing the Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting the N-alkylation of 2-fluoroaniline.

Troubleshooting_Workflow Troubleshooting Workflow for N-Alkylation of 2-Fluoroaniline cluster_low_conversion Low Conversion Troubleshooting cluster_poor_selectivity Poor Selectivity Troubleshooting cluster_alternatives Alternative Methods start Start: N-Alkylation of 2-Fluoroaniline check_conversion Low or No Conversion? start->check_conversion increase_temp Increase Temperature check_conversion->increase_temp Yes check_selectivity Poor Selectivity? (Di-alkylation) check_conversion->check_selectivity No more_reactive_alkyl_halide Use R-I instead of R-Br/R-Cl increase_temp->more_reactive_alkyl_halide stronger_base Use Stronger Base (e.g., KOtBu, NaH) more_reactive_alkyl_halide->stronger_base optimize_solvent Optimize Solvent (DMF, DMSO) stronger_base->optimize_solvent optimize_solvent->check_selectivity excess_aniline Use Excess 2-Fluoroaniline check_selectivity->excess_aniline Yes successful_reaction Successful Mono-alkylation check_selectivity->successful_reaction No slow_addition Slow Addition of Alkylating Agent excess_aniline->slow_addition lower_temp Lower Reaction Temperature slow_addition->lower_temp alternative_methods Consider Alternative Methods lower_temp->alternative_methods reductive_amination Reductive Amination alternative_methods->reductive_amination buchwald_hartwig Buchwald-Hartwig Amination alternative_methods->buchwald_hartwig borrowing_hydrogen Catalytic Alkylation with Alcohols alternative_methods->borrowing_hydrogen reductive_amination->successful_reaction buchwald_hartwig->successful_reaction borrowing_hydrogen->successful_reaction

Caption: A decision-making flowchart for troubleshooting common issues in the N-alkylation of 2-fluoroaniline.

Experimental Protocol: Reductive Amination of 2-Fluoroaniline

This protocol provides a general procedure for the N-alkylation of 2-fluoroaniline with an aldehyde via reductive amination using sodium triacetoxyborohydride (STAB).

Materials:

  • 2-Fluoroaniline

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-fluoroaniline (1.0 eq) and the aldehyde (1.1 eq).

  • Solvent Addition: Add anhydrous DCE or DCM to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Initiation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid (e.g., 0.1 eq) can be added to facilitate this step.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The reaction is often exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

References

Technical Support Center: Stability of 2-Fluoro-4-isopropoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Fluoro-4-isopropoxyaniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. The following information is synthesized from established principles of chemical stability, forced degradation studies for aniline derivatives, and analytical best practices.

I. Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning a yellow/brown color. What is causing this discoloration?

A1: The discoloration of aniline solutions, including this compound, is a common indicator of degradation, primarily through oxidation. Anilines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions. This process often leads to the formation of colored polymeric impurities. To mitigate this, it is crucial to prepare solutions fresh, use deoxygenated solvents, and store them in amber vials to protect from light.

Q2: I am observing poor peak shape and reproducibility in my HPLC analysis. Could this be related to compound stability?

A2: Yes, poor chromatography can be a direct result of sample instability. Degradation of this compound in your sample vial or even on the column can lead to the emergence of multiple peaks, tailing, or inconsistent peak areas. This is often due to hydrolysis or other degradation pathways occurring in the solvent over time. It is recommended to use a cooled autosampler, prepare samples immediately before analysis, and investigate the stability of the compound in your chosen mobile phase.

Q3: What are the primary degradation pathways I should be concerned about for this compound?

A3: For an aniline derivative like this compound, the most probable degradation pathways include:

  • Oxidation: As mentioned, this is a common route for anilines, leading to colored byproducts.

  • Hydrolysis: The molecule's functional groups may be susceptible to hydrolysis under strongly acidic or basic conditions, although the ether linkage is generally stable.[1][2]

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.[1]

Q4: In which solvents is this compound expected to be most stable?

A4: While specific data for this exact molecule is limited, hydrochloride salts of amines generally exhibit better stability in acidic aqueous solutions (pH 3-5) due to the protonation of the amine group, which reduces its susceptibility to oxidation. In organic solvents, stability is often higher in aprotic solvents (e.g., acetonitrile, THF) compared to protic solvents (e.g., methanol, ethanol), especially if impurities that can catalyze degradation are present. However, experimental verification is essential.

II. Troubleshooting Guide: Common Experimental Issues

This guide addresses specific problems you might encounter during your work with this compound.

Issue Potential Cause Troubleshooting Steps & Solutions
Inconsistent Assay Results Sample degradation in solution.Prepare standards and samples fresh for each run. Use an autosampler with temperature control set to a low temperature (e.g., 4°C). Evaluate short-term stability in your analytical solvent.
Appearance of Unknown Peaks in Chromatogram Degradation products are forming.Conduct a forced degradation study (see Section III) to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.[1][3]
Low Recovery from Sample Preparation Adsorption to labware or instability during extraction.Use silanized glassware to minimize adsorption. Ensure extraction solvents are compatible and will not induce degradation. Perform extraction steps quickly and at a reduced temperature if possible.
Solid Material Darkening Over Time Slow oxidation or reaction with atmospheric moisture.Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a desiccator, protected from light.[4]

III. Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[1][2][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Prepare Stock Solution of 2-Fluoro-4-isopropoxyaniline HCl Acid Acid Hydrolysis (e.g., 0.1 M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) API->Base Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Thermal Thermal Stress (e.g., 60°C in solution) API->Thermal Photo Photolytic Stress (ICH Q1B guidelines) API->Photo Neutralize Neutralize Samples (if necessary) Acid->Neutralize Base->Neutralize Analyze Analyze by HPLC-UV/MS Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Data Identify Degradants & Determine Degradation Pathway Analyze->Data Stability_Logic cluster_factors Environmental Factors cluster_pathways Degradation Pathways cluster_outcomes Experimental Outcomes Temp Temperature Hydrolysis Hydrolysis Temp->Hydrolysis Oxidation Oxidation Temp->Oxidation Light Light Photolysis Photolysis Light->Photolysis pH pH pH->Hydrolysis Oxygen Oxygen Oxygen->Oxidation LossOfPotency Loss of Potency Hydrolysis->LossOfPotency ImpurityFormation Impurity Formation Hydrolysis->ImpurityFormation Oxidation->LossOfPotency Oxidation->ImpurityFormation Photolysis->LossOfPotency Photolysis->ImpurityFormation MethodValidation Stability-Indicating Method Validation ImpurityFormation->MethodValidation informs

References

Technical Support Center: Purification and Impurity Profiling of 2-Fluoro-4-isopropoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Fluoro-4-isopropoxyaniline hydrochloride. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification and analysis of this compound. The information herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Understanding the Molecule and Potential Impurities

This compound is a substituted aniline that serves as a key building block in the synthesis of various pharmaceutical agents. The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for meeting stringent regulatory requirements.

Impurities can arise from several sources during the synthesis, including unreacted starting materials, byproducts of side reactions, and degradation products. A common synthetic route to 2-fluoro-4-substituted-amino anilines starts from precursors like 2-fluoro-4-bromoaniline[1]. Based on this and general knowledge of aniline chemistry, potential impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual 2-fluoro-4-bromoaniline or other precursors.

    • Intermediates: Incomplete removal of protecting groups used during the synthesis.

    • Reagents and Solvents: Residual solvents such as dioxane or toluene, and reagents like triethylamine.[2][3]

  • Byproducts from Side Reactions:

    • Isomeric Impurities: Formation of other positional isomers during substitution reactions.

    • Over-alkylation or Acylation Products: Multiple substitutions on the aniline nitrogen.

    • Oxidation Products: Anilines are susceptible to oxidation, which can lead to colored impurities.[4]

  • Degradation Products:

    • Hydrolysis Products: Cleavage of the isopropoxy group under certain conditions.

    • Dehalogenation Products: Loss of the fluorine atom.

A logical workflow for addressing impurities in this compound is outlined below:

PurificationWorkflow Crude Crude Product (2-Fluoro-4-isopropoxyaniline HCl) Analysis1 Initial Purity Assessment (TLC, HPLC, ¹⁹F NMR) Crude->Analysis1 Analyze Impurity_ID Impurity Identification (LC-MS, NMR) Analysis1->Impurity_ID Identify Impurities Purification Purification Strategy Impurity_ID->Purification Select Method Recrystallization Recrystallization Purification->Recrystallization Polar Impurities Chromatography Column Chromatography Purification->Chromatography Non-polar Impurities Final_Analysis Final Purity and Structure Confirmation Recrystallization->Final_Analysis Chromatography->Final_Analysis Pure_Product Pure Product (>98%) Final_Analysis->Pure_Product Confirm Purity

Caption: Workflow for the purification and analysis of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and purification of this compound.

Discolored Product (Yellow, Brown, or Reddish Tinge)

Symptom: The isolated this compound is not a white or off-white solid and exhibits a distinct color.

Possible Cause: This is most commonly due to the presence of oxidized aniline species. Anilines are prone to air oxidation, which forms highly colored impurities.[4]

Troubleshooting Steps:

  • Recrystallization with Activated Carbon:

    • Dissolve the crude product in a suitable hot solvent (see Section 3.1 for solvent selection).

    • Add a small amount (1-2% w/w) of activated carbon to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid bumping.

    • Gently boil the solution for 5-10 minutes. The activated carbon will adsorb the colored impurities.

    • Perform a hot filtration to remove the activated carbon. This step is crucial and should be done quickly to prevent premature crystallization of the product in the funnel.

    • Allow the filtrate to cool slowly to induce crystallization.

  • Conversion to Free Base and Distillation (for heavily contaminated material):

    • Dissolve the hydrochloride salt in water and neutralize with a base (e.g., sodium carbonate or ammonium hydroxide) to liberate the free aniline.

    • Extract the free aniline into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure.

    • If the free base is a liquid or a low-melting solid, it can be purified by vacuum distillation.

    • Convert the purified free base back to the hydrochloride salt by dissolving it in a suitable solvent (e.g., isopropanol or ethyl acetate) and adding a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or dioxane).

Low Purity After Initial Synthesis

Symptom: Initial analysis (e.g., by HPLC or NMR) shows the presence of significant amounts of impurities other than coloration.

Possible Causes:

  • Incomplete reaction.

  • Presence of unreacted starting materials.

  • Formation of side products.

Troubleshooting Steps:

  • Identify the Impurities:

    • Utilize analytical techniques such as LC-MS to determine the molecular weights of the impurities. This can provide clues as to their identity (e.g., unreacted starting material, byproduct).

    • ¹⁹F NMR spectroscopy is a particularly powerful tool for identifying and quantifying fluorine-containing impurities.[5][6][7][8][9] The chemical shift of the fluorine signal is highly sensitive to its environment, allowing for the differentiation of the desired product from other fluorinated species.

  • Develop a Purification Strategy Based on Impurity Polarity:

    • For more polar impurities (e.g., starting materials with free amino or hydroxyl groups): Recrystallization is often effective. The hydrochloride salt of the desired product will have different solubility properties than the impurities.

    • For less polar impurities (e.g., non-polar byproducts): Column chromatography on silica gel may be necessary. The hydrochloride salt is often too polar to move on a silica gel column. In such cases, it may be necessary to purify the compound as the free base and then convert it back to the hydrochloride salt.

Difficulty with Recrystallization

Symptom: Problems encountered during the recrystallization process, such as oiling out, no crystal formation, or poor recovery.

Possible Causes:

  • Inappropriate solvent choice.

  • Solution is too concentrated or too dilute.

  • Cooling rate is too fast.

Troubleshooting Steps:

Problem Possible Cause Solution
Oiling Out The solubility of the compound at the saturation point is above its melting point. The solution is supersaturated.Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. Using a mixed solvent system and adjusting the ratio can also be beneficial.
No Crystal Formation The solution is not sufficiently saturated, or there are no nucleation sites.If the solution is not saturated, carefully evaporate some of the solvent. To induce nucleation, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Poor Recovery The compound has significant solubility in the cold solvent. The volume of solvent used was too large.Minimize the amount of hot solvent used for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Recrystallization of this compound

This protocol provides a starting point for the recrystallization of this compound. The optimal solvent or solvent system should be determined empirically. A mixed solvent system of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) is often effective for anilines and their salts.[4][10]

Materials:

  • Crude this compound

  • "Good" solvent (e.g., isopropanol, ethanol, methanol)

  • "Poor" solvent (e.g., ethyl acetate, diethyl ether, hexanes)

  • Deionized water (if using an alcohol/water system)

  • Activated carbon (optional)

  • Standard laboratory glassware for recrystallization

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good single solvent for recrystallization will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (e.g., isopropanol) required to just dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and gently boil for a few minutes.

  • Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization:

    • Single Solvent: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Two-Solvent System: While the solution in the "good" solvent is hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method that can be adapted for the analysis of this compound. Method development and validation are necessary for quantitative analysis.[2][11][12]

Instrumentation and Conditions:

Parameter Recommendation
HPLC System A standard HPLC system with a UV detector.
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A Water with 0.1% formic acid or trifluoroacetic acid.
Mobile Phase B Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.
Gradient Start with a low percentage of mobile phase B and gradually increase to elute more non-polar compounds. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min.
Column Temperature 30-40 °C.
Detection UV at a wavelength where the analyte and potential impurities absorb (e.g., 254 nm or a wavelength determined by UV scan).
Injection Volume 5-20 µL.

Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Purity Assessment by ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a highly specific and sensitive technique for the analysis of fluorinated compounds. It can be used for both qualitative identification and quantitative determination of impurities.[5][6][7][8][9]

Instrumentation and Parameters:

Parameter Recommendation
NMR Spectrometer A high-field NMR spectrometer (e.g., 400 MHz or higher).
Solvent A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CD₃OD, or D₂O).
Acquisition A standard ¹⁹F NMR pulse sequence. Proton decoupling is often used to simplify the spectrum.
Relaxation Delay (d1) A sufficiently long delay (e.g., 5 times the longest T₁ relaxation time) should be used for accurate quantification.
Referencing An internal or external standard with a known chemical shift (e.g., trifluoroacetic acid or a sealed capillary containing a reference compound).

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound in a suitable deuterated solvent.

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum.

  • Data Analysis: The integral of the fluorine signal corresponding to the main compound can be compared to the integrals of other fluorine-containing signals to determine the relative molar amounts of impurities.

Frequently Asked Questions (FAQs)

Q1: My this compound is a dark oil, not a solid. What should I do? A1: The presence of a significant amount of impurities can depress the melting point and result in an oil. It is also possible that the free base was isolated instead of the hydrochloride salt. First, confirm the identity of your material by NMR or another spectroscopic technique. If it is indeed the hydrochloride salt, a thorough purification, potentially involving conversion to the free base, purification by chromatography or distillation, and then reconversion to the hydrochloride salt, may be necessary.

Q2: I see multiple spots on my TLC plate after synthesis. How do I know which one is my product? A2: If you have an authentic standard of the product, you can spot it on the same TLC plate to compare the Rf values. If not, you can often make an educated guess based on polarity. The hydrochloride salt of your product will be very polar and likely have a low Rf value. You can also try staining the TLC plate with a reagent that is specific for anilines (e.g., ninhydrin, although it works best for primary amines). The most reliable method is to perform a small-scale column chromatography separation of the mixture and analyze the fractions by a spectroscopic method like NMR or MS to identify the product.

Q3: How can I confirm the purity of my final product? A3: A combination of analytical techniques is recommended.

  • Melting Point: A sharp melting point range that matches the literature value is a good indicator of purity.

  • HPLC: A single major peak (e.g., >98% by area normalization) in the chromatogram suggests high purity.

  • NMR: ¹H and ¹³C NMR should show the expected signals with correct integrations and no significant impurity peaks. ¹⁹F NMR is particularly useful for detecting and quantifying fluorinated impurities.

  • Elemental Analysis: The experimentally determined percentages of C, H, N, Cl, and F should be within ±0.4% of the theoretical values.

Q4: Is it better to purify the free base or the hydrochloride salt? A4: This depends on the nature of the impurities.

  • Recrystallization: The hydrochloride salt is often a crystalline solid with distinct solubility properties, making it well-suited for purification by recrystallization.

  • Column Chromatography: The free base is less polar than the hydrochloride salt and is therefore more amenable to purification by silica gel column chromatography. If your impurities are non-polar, purifying the free base is often the better approach.

References

Technical Support Center: Troubleshooting Scale-Up of 2-Fluoro-4-isopropoxyaniline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 2-Fluoro-4-isopropoxyaniline hydrochloride. This document is designed for researchers, chemists, and process engineers encountering challenges when transitioning this synthesis from laboratory to pilot or production scale. The following FAQs and troubleshooting guides are based on established chemical principles and field-proven insights to help you navigate common scale-up issues.

Part 1: Synthesis Overview and Key Transformations

Before troubleshooting, it's essential to understand the typical synthetic route. The most common pathway involves a two-step process: a Nucleophilic Aromatic Substitution (SNAr) followed by a nitro group reduction, and finally, salt formation.

cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Salt Formation Start 1,2-Difluoro-4-nitrobenzene Product1 2-Fluoro-4-isopropoxy-1-nitrobenzene Start->Product1 Isopropanol (Solvent) ΔT Reagent1 Sodium Isopropoxide (or i-PrOH + base) Reagent1->Product1 Product2 2-Fluoro-4-isopropoxyaniline Product1->Product2 Solvent (e.g., EtOH/MeOH) FinalProduct 2-Fluoro-4-isopropoxyaniline HCl Product2->FinalProduct Anti-solvent Reagent2 Reducing Agent (e.g., H2, Pd/C) Reagent2->Product2 Reagent3 HCl (gas or solution) Reagent3->FinalProduct

Caption: Typical synthesis pathway for 2-Fluoro-4-isopropoxyaniline HCl.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific, common issues encountered during scale-up in a question-and-answer format.

FAQ 1: Thermal Safety & Exotherm Control

Question: We're observing a significant exotherm during the SNAr reaction (Step 1) that is difficult to control at a larger scale. What are the risks and how can we mitigate them?

Answer:

This is a critical scale-up concern. Both the SNAr reaction with isopropoxide and the catalytic hydrogenation (if used for reduction) are highly exothermic. The primary risk is a thermal runaway, where the reaction rate increases with temperature, generating heat faster than the reactor can remove it. This can lead to boiling of the solvent, excessive pressure buildup, and potentially hazardous decomposition.

Causality: The challenge arises from the change in the surface-area-to-volume ratio. As the reactor volume (V) increases by a cube (r³), its heat transfer surface area (A) only increases by a square (r²). This fundamental principle means larger reactors are less efficient at dissipating heat.

Troubleshooting Protocol:

  • Thermal Hazard Analysis: Before scale-up, perform a reaction calorimetry study (e.g., using a Reaction Calorimeter - RC1) to determine key safety parameters:

    • Heat of reaction (ΔHr)

    • Adiabatic temperature rise (ΔTad)

    • Maximum Temperature of the Synthesis Reaction (MTSR)

  • Control Addition Rate: The most effective control strategy is to run the reaction in a semi-batch mode, where the limiting reagent (e.g., sodium isopropoxide solution) is added slowly. The addition rate should be governed by the reactor's cooling capacity. The goal is to ensure the rate of heat generation never exceeds the rate of heat removal.

  • Solvent Selection: Choose a solvent with a higher boiling point to provide a larger safety margin. However, ensure it doesn't negatively impact reaction kinetics or downstream processing.

  • Lower Reaction Temperature: While this may slow the reaction, it significantly improves safety. A lower starting temperature provides a larger buffer before reaching a hazardous temperature.

ParameterLab Scale (1 L)Pilot Scale (100 L)Impact of Scale-Up
Volume1 L100 L100x increase
Surface Area (Approx.)0.06 m²1.3 m²~22x increase
SA:Volume Ratio~60 m⁻¹~13 m⁻¹Drastically Reduced Heat Transfer Efficiency
FAQ 2: Impurity Profile & Purification

Question: During scale-up, we are seeing an increase in an unknown impurity. HPLC analysis suggests it's related to the starting material. What could it be and how do we control it?

Answer:

A common impurity in this SNAr reaction is the formation of a di-substituted product, 4-isopropoxy-1,2-bis(isopropoxy)benzene , where the second fluorine is also displaced. Another possibility is the formation of a regioisomer if the starting material is not clean.

Causality:

  • Over-reaction/Excess Reagent: Localized high concentrations of the highly nucleophilic sodium isopropoxide can lead to the second substitution. This is more common at scale due to less efficient mixing.

  • Temperature Excursions: Higher temperatures increase the rate of the second substitution reaction.

Troubleshooting Workflow:

G start High Impurity Detected in Step 1 check_mixing Evaluate Mixing Efficiency (e.g., CFD modeling, mixing studies) start->check_mixing check_temp Review Temperature Control (Probe placement, jacket fluid) start->check_temp check_reagent Analyze Reagent Stoichiometry (Is isopropoxide charge accurate?) start->check_reagent solution_mixing Improve Agitation / Use Baffles Sub-surface addition of reagent check_mixing->solution_mixing solution_temp Lower Reaction Temperature Improve cooling capacity check_temp->solution_temp solution_reagent Use Stoichiometric Control (e.g., 1.05-1.1 eq isopropoxide) check_reagent->solution_reagent end Impurity Controlled solution_mixing->end solution_temp->end solution_reagent->end

Caption: Troubleshooting workflow for impurity formation in Step 1.

Detailed Protocol for Impurity Control:

  • Reagent Stoichiometry: Strictly control the stoichiometry of sodium isopropoxide to 1.05-1.1 equivalents. Overcharging is a common source of di-substitution.

  • Sub-surface Addition: Introduce the sodium isopropoxide solution below the surface of the reaction mixture, close to the agitator. This ensures rapid dispersion and prevents localized high concentrations.

  • Mixing Studies: Ensure the agitation is sufficient for the vessel geometry. For large reactors, consider installing baffles to prevent vortexing and ensure good top-to-bottom turnover.

  • Purification: If the impurity forms, it can often be removed during the crystallization of the final hydrochloride salt, as its polarity and shape are significantly different. A re-slurry of the final product in a suitable solvent like isopropanol or acetone may also be effective.

FAQ 3: Product Isolation & Crystallization

Question: We are struggling to achieve a consistent crystal form and particle size for the final hydrochloride salt. This is impacting filtration and drying times. What should we do?

Answer:

Controlling the crystallization of an active pharmaceutical ingredient (API) intermediate like this is paramount for ensuring consistent physical properties. The key is to control the level of supersaturation during the salt formation and crystallization process.

Causality:

  • Rapid HCl Addition: Adding hydrochloric acid too quickly creates a very high, localized supersaturation. This leads to rapid nucleation (crashing out), resulting in very fine particles or an amorphous solid that is difficult to filter.

  • Solvent Environment: The choice of solvent and anti-solvent, and the final solvent composition, dictates the solubility of the salt and thus the crystallization window.

  • Temperature: Solubility is highly temperature-dependent. A poorly controlled cooling profile can lead to inconsistent results.

Protocol for Controlled Crystallization:

  • Solution Preparation: After the nitro reduction is complete and the catalyst is filtered, perform a solvent swap to a suitable crystallization solvent if necessary (e.g., isopropanol, ethyl acetate). Ensure the free base, 2-Fluoro-4-isopropoxyaniline, is fully dissolved at an elevated temperature (e.g., 50-60 °C).

  • Controlled HCl Addition:

    • Method: Add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) slowly over 1-2 hours at the elevated temperature. Do not add aqueous HCl unless a water-tolerant process is established, as water can significantly impact solubility.

    • Seeding: Once the solution becomes slightly turbid (the metastable zone), add a small amount (0.1-1% w/w) of pre-prepared seed crystals of the desired polymorphic form.

  • Aged Cooling Profile:

    • Hold at the addition temperature for 1-2 hours after seeding to allow the crystals to grow.

    • Cool the slurry slowly and linearly to ambient temperature (e.g., over 4-6 hours). A rapid cool-down will induce secondary nucleation, leading to fine particles.

    • Hold at the final temperature for several hours to maximize yield before filtration.

  • Filtration and Drying: Wash the filter cake with a cold, fresh solvent to remove impurities. Dry under vacuum at a controlled temperature to avoid degradation.

Preventing byproduct formation in 2-fluoro-4-substituted aniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Fluoro-4-Substituted Anilines

Welcome to our dedicated technical support center for the synthesis of 2-fluoro-4-substituted anilines. These compounds are critical intermediates in the development of pharmaceuticals and agrochemicals, valued for the unique properties conferred by the fluorine substituent.[1] However, their synthesis is often accompanied by challenges, primarily the formation of unwanted byproducts that can complicate purification and reduce yields.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to overcome common hurdles and optimize your synthetic routes.

Troubleshooting Guide: Navigating Common Synthetic Challenges

This section addresses specific problems you may encounter during the synthesis of 2-fluoro-4-substituted anilines. Each entry explains the potential causes of the issue and provides actionable solutions.

Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction is producing a significant amount of the undesired 4-fluoro-2-substituted isomer. How can I improve the regioselectivity for the 2-fluoro product?

Root Cause Analysis:

The regioselectivity of SNAr reactions on poly-fluorinated nitroaromatics is dictated by the electron-withdrawing capacity of the nitro group, which activates the ortho and para positions for nucleophilic attack. In a substrate like 1,2-difluoro-4-nitrobenzene, both fluorine atoms are activated. While the para-fluorine (C-1) is sterically more accessible, the ortho-fluorine (C-2) is also susceptible to substitution, leading to a mixture of isomers.[2]

Strategic Solutions:

  • Choice of Starting Material:

    • 2,4-Difluoronitrobenzene: This is a common starting material. The reaction with a nucleophile (e.g., morpholine) can lead to a mixture of 4-(2-fluoro-4-nitrophenyl)morpholine and 4-(4-fluoro-2-nitrophenyl)morpholine.[3] To favor substitution at the 4-position, consider using a less reactive, bulkier nucleophile or milder reaction conditions.

    • 3,4-Difluoronitrobenzene: Using this isomer as a starting material can be a more selective route to 4-substituted-3-fluoroaniline derivatives. The fluorine at the 4-position is more activated by the para nitro group, leading to preferential substitution at this site.

  • Reaction Conditions:

    • Temperature Control: Lowering the reaction temperature can enhance selectivity. Higher temperatures often lead to a loss of selectivity and the formation of multiple byproducts.

    • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Aprotic polar solvents like DMSO, DMF, or acetonitrile are commonly used. Experimenting with different solvents may improve the desired product ratio.

  • Protecting Group Strategy:

    • An alternative approach involves starting with 2-fluoro-4-bromoaniline. The amino group can be protected (e.g., with pivaloyl chloride), followed by a palladium-catalyzed coupling reaction (e.g., Buchwald-Hartwig amination) to introduce the 4-substituent. The protecting group is then removed to yield the final product. This multi-step process can offer higher regioselectivity.[4]

Q2: During the reduction of the nitro group in my 2-fluoro-4-substituted nitrobenzene, I'm observing significant hydrodefluorination. How can I prevent the loss of the fluorine atom?

Root Cause Analysis:

Catalytic hydrogenation, a common method for reducing nitro groups, can sometimes lead to the cleavage of carbon-halogen bonds, a process known as hydrodehalogenation. This is particularly a concern with palladium-based catalysts, which are highly active for this transformation.[5] The C-F bond is generally strong, but under certain conditions, especially with prolonged reaction times or high catalyst loading, hydrodefluorination can occur.

Strategic Solutions:

  • Catalyst Selection:

    • Raney Nickel: This catalyst is often a good choice for nitro group reductions where hydrodehalogenation is a concern. It is generally less prone to causing C-F bond cleavage compared to palladium on carbon (Pd/C).[5]

    • Platinum-based Catalysts (e.g., PtO2): Platinum catalysts can also be effective for nitro group reductions with a lower risk of hydrodefluorination compared to palladium.

  • Reaction Conditions:

    • Control of Hydrogen Pressure: Use the lowest effective hydrogen pressure to minimize hydrodefluorination.

    • Temperature and Reaction Time: Conduct the reaction at a lower temperature and monitor the progress closely to avoid prolonged exposure to the catalyst after the nitro group reduction is complete.

    • Additives: In some cases, the addition of a catalyst poison, such as a sulfur-containing compound in trace amounts, can selectively inhibit the hydrodehalogenation activity of the catalyst without significantly affecting the nitro reduction rate. This approach requires careful optimization.

  • Alternative Reducing Agents:

    • Metal-Acid Systems: Reagents like iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) are classic and effective methods for nitro group reduction that avoid the use of catalytic hydrogenation, thereby eliminating the risk of hydrodefluorination.[2]

    • Sodium Dithionite (Na2S2O4): This is another mild reducing agent that can selectively reduce the nitro group without affecting the C-F bond.

Q3: My Balz-Schiemann reaction for introducing fluorine is giving low yields and a complex mixture of byproducts. What are the key parameters to control?

Root Cause Analysis:

The Balz-Schiemann reaction, which involves the thermal decomposition of an arenediazonium tetrafluoroborate, is a powerful method for introducing fluorine.[6][7] However, its success is highly dependent on several factors. Low yields can result from incomplete diazotization, premature decomposition of the diazonium salt, or side reactions during thermal decomposition.

Strategic Solutions:

  • Diazotization Step:

    • Temperature Control: The diazotization of the starting aniline must be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[7]

    • Purity of Reagents: Use high-purity sodium nitrite and ensure the starting aniline is free of impurities that could interfere with the reaction.

  • Isolation of the Diazonium Tetrafluoroborate:

    • Precipitation: The diazonium tetrafluoroborate salt is often insoluble and can be precipitated by adding a solution of tetrafluoroboric acid (HBF4) or sodium tetrafluoroborate (NaBF4).[7]

    • Washing and Drying: The isolated salt should be washed with cold diethyl ether or a similar solvent to remove any residual acid and then thoroughly dried. Moisture can lead to the formation of phenolic byproducts during decomposition.

  • Thermal Decomposition:

    • Controlled Heating: The decomposition should be carried out by gentle and uniform heating. Uncontrolled heating can lead to explosive decomposition and the formation of tarry byproducts.

    • Solvent Choice: While often performed neat, thermal decomposition can also be carried out in a high-boiling, inert solvent to improve heat transfer and control the reaction rate.[8]

  • Modern Modifications:

    • Alternative Fluoride Sources: Instead of isolating the tetrafluoroborate salt, in-situ methods using other fluoride sources like hexafluorophosphates (PF6⁻) or even liquid hydrogen fluoride can be employed, sometimes leading to improved yields.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-fluoro-4-substituted anilines?

The most prevalent methods include:

  • Nucleophilic Aromatic Substitution (SNAr): This typically involves the reaction of a di- or tri-substituted fluoronitrobenzene with a nucleophile, followed by the reduction of the nitro group.[3]

  • Balz-Schiemann Reaction: This classic method starts with a substituted aniline, which is diazotized and then converted to the corresponding aryl fluoride.[6][7]

  • Palladium-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination can be used to introduce the 4-substituent onto a 2-fluoro-4-haloaniline scaffold.[4]

  • Direct Fluorination: While less common for this specific substitution pattern due to selectivity issues, electrophilic fluorinating agents can be used in some cases.

Q2: How can I effectively separate the desired 2-fluoro-4-substituted aniline from its positional isomers?

Separating positional isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica gel) and the mobile phase (eluent) is crucial. A shallow solvent gradient can improve separation.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations or for analytical purposes, reversed-phase HPLC is a powerful technique.[9]

  • Crystallization: If the desired product or one of its derivatives is a solid, fractional crystallization can be an effective purification method.

Q3: What are the best analytical techniques to confirm the identity and purity of my 2-fluoro-4-substituted aniline product?

A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and environment of protons in the molecule.

    • ¹⁹F NMR: Is particularly useful for confirming the presence and position of the fluorine atom. The chemical shift and coupling constants are diagnostic.

    • ¹³C NMR: Helps to confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can provide information about its structure through fragmentation patterns. LC-MS is particularly useful for analyzing reaction mixtures.[10]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the sample and to quantify any impurities.[9]

Data and Protocols

Table 1: Comparison of Nitro Group Reduction Methods
MethodReducing AgentTypical ConditionsAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/C1-4 atm H₂, RT, MethanolHigh yield, clean reactionRisk of hydrodefluorination
Catalytic HydrogenationH₂, Raney Ni1-4 atm H₂, RT, EthanolLower risk of hydrodefluorinationPyrophoric catalyst, requires careful handling
Metal-Acid ReductionFe, NH₄ClReflux in Ethanol/WaterNo risk of hydrodefluorination, inexpensiveStoichiometric iron waste, workup can be tedious
Chemical ReductionSnCl₂·2H₂OReflux in EthanolMild conditions, good for sensitive substratesStoichiometric tin waste
Experimental Protocol: General Procedure for SNAr and Nitro Reduction

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of 2,4-difluoronitrobenzene (1.0 eq.) in a suitable solvent (e.g., acetonitrile), add the desired amine nucleophile (1.1 eq.) and a base (e.g., K₂CO₃, 2.0 eq.).

  • Heat the reaction mixture at a controlled temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter off any solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired 2-fluoro-4-substituted nitrobenzene.

Step 2: Nitro Group Reduction

  • Dissolve the purified 2-fluoro-4-substituted nitrobenzene (1.0 eq.) in a mixture of ethanol and water.

  • Add iron powder (3.0 eq.) and ammonium chloride (4.0 eq.).

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-fluoro-4-substituted aniline.

  • Purify the final product by column chromatography or crystallization.

Visual Guides

Diagram 1: SNAr Reaction Pathways and Byproduct Formation

SNAr_Byproducts start 2,4-Difluoronitrobenzene + Nucleophile (NuH) desired_inter Meisenheimer Complex (Attack at C4) start->desired_inter Favored Pathway undesired_inter Meisenheimer Complex (Attack at C2) start->undesired_inter Side Reaction product 2-Fluoro-4-Nu-nitrobenzene (Desired Product) desired_inter->product -F⁻ byproduct 4-Fluoro-2-Nu-nitrobenzene (Isomeric Byproduct) undesired_inter->byproduct -F⁻ reduction Reduction (e.g., Fe/NH4Cl) product->reduction final_product 2-Fluoro-4-Nu-aniline reduction->final_product

Caption: SNAr pathways on 2,4-difluoronitrobenzene leading to desired product and isomer.

Diagram 2: Troubleshooting Workflow for Low Yield in Balz-Schiemann Reaction

Balz_Schiemann_Troubleshooting start Low Yield in Balz-Schiemann Reaction check_diazotization Check Diazotization Step start->check_diazotization check_isolation Check Diazonium Salt Isolation check_diazotization->check_isolation No temp_control Ensure Temperature is 0-5 °C check_diazotization->temp_control Yes reagent_purity Verify Purity of Aniline and NaNO₂ check_diazotization->reagent_purity Yes check_decomposition Check Thermal Decomposition check_isolation->check_decomposition No complete_precipitation Ensure Complete Precipitation with HBF₄ check_isolation->complete_precipitation Yes thorough_drying Thoroughly Dry the Isolated Salt check_isolation->thorough_drying Yes controlled_heating Use Slow, Controlled Heating check_decomposition->controlled_heating Yes inert_solvent Consider High-Boiling Inert Solvent check_decomposition->inert_solvent Yes

Caption: Decision tree for troubleshooting low yields in the Balz-Schiemann reaction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Fluoro-4-isopropoxyaniline Hydrochloride and 2-Fluoro-4-bromoaniline for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriately functionalized building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Substituted anilines are foundational scaffolds in a vast array of pharmaceuticals and advanced materials. This guide provides an in-depth, objective comparison of the chemical reactivity of two key aniline derivatives: 2-Fluoro-4-isopropoxyaniline hydrochloride and 2-Fluoro-4-bromoaniline . By examining their structural and electronic differences, we will dissect their anticipated and experimentally supported reactivity in cornerstone organic transformations, providing field-proven insights and detailed experimental protocols to guide your synthetic strategy.

Molecular Scaffolds Under the Microscope: Structural and Electronic Considerations

At first glance, the two molecules share a common 2-fluoroaniline core. However, the substituents at the 4-position—an isopropoxy group (in its hydrochloride salt form) versus a bromine atom—introduce profound differences in their electronic and steric profiles, which in turn govern their chemical behavior.

CompoundStructureKey Features
This compound -O-iPr group: Strong electron-donating group (+R effect), moderately deactivating inductive effect (-I effect). • -F group: Strong electron-withdrawing inductive effect (-I effect), weak electron-donating resonance effect (+R effect). • -NH₃⁺Cl⁻ group: The hydrochloride salt form protonates the amino group, transforming it into a strongly deactivating, meta-directing anilinium ion. This significantly reduces the nucleophilicity of the nitrogen and the electron density of the aromatic ring.
2-Fluoro-4-bromoaniline -Br group: Weakly deactivating overall. Strong electron-withdrawing inductive effect (-I effect) and a moderate electron-donating resonance effect (+R effect).[1] • -F group: Strong -I effect, weak +R effect. • -NH₂ group: A free amine which is a strong activating, ortho-, para-directing group due to its powerful +R effect.[2][3][4]

The most crucial distinction lies in the state of the amino group. The hydrochloride salt of 2-fluoro-4-isopropoxyaniline renders the nitrogen lone pair unavailable for resonance with the aromatic ring, making the ring electron-deficient.[5][6] Conversely, the free amine of 2-fluoro-4-bromoaniline makes its aromatic ring electron-rich, particularly at the positions ortho and para to the amino group.[4] This fundamental difference dictates their behavior in nearly all reaction classes.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation.[7][8] The reactivity of aryl halides in these transformations is primarily governed by the carbon-halogen (C-X) bond strength, with the oxidative addition of the aryl halide to the Pd(0) catalyst often being the rate-determining step. The established reactivity trend is C-I > C-Br > C-Cl >> C-F.[9]

This principle places 2-fluoro-4-bromoaniline at a significant advantage for cross-coupling reactions at the 4-position. The C-Br bond is readily susceptible to oxidative addition with common palladium catalysts. In contrast, the C-F bonds in both molecules are generally inert under standard cross-coupling conditions, requiring specialized catalysts and harsh conditions for activation.[3][10]

Comparative Reactivity Overview in Cross-Coupling
Reaction Type2-Fluoro-4-isopropoxyaniline HCl2-Fluoro-4-bromoanilineRationale
Suzuki-Miyaura Unreactive at C-F bonds.Highly Reactive at C-Br.The C-Br bond is significantly weaker and more susceptible to oxidative addition by Pd(0) than the C-F bond. Unprotected ortho-bromoanilines are effective substrates.[11]
Buchwald-Hartwig Unreactive at C-F bonds.Highly Reactive at C-Br.Similar to Suzuki-Miyaura, the reactivity is dictated by the C-X bond strength, making the C-Br bond the active site for C-N bond formation.[7][8][12]
Heck Coupling Unreactive at C-F bonds.Highly Reactive at C-Br.The mechanism follows the same principle of oxidative addition, favoring the more labile C-Br bond.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Fluoro-4-bromoaniline

This protocol describes a typical Suzuki-Miyaura coupling to highlight the utility of the C-Br bond in 2-fluoro-4-bromoaniline.

Reaction:

Reagents:

  • 2-Fluoro-4-bromoaniline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add 2-fluoro-4-bromoaniline, arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: Pd(OAc)₂ with PPh₃ forms the active Pd(0) species in situ. While more advanced ligands exist, this classic combination is often effective for reactive aryl bromides.

  • Base: Potassium carbonate is a common and effective inorganic base for Suzuki couplings, facilitating the crucial transmetalation step.[13][14]

  • Solvent System: The dioxane/water mixture provides a medium that can dissolve both the organic substrates and the inorganic base. Degassing is critical to prevent oxidation of the Pd(0) catalyst.

Utilizing this compound in Cross-Coupling

While the C-F bonds are unreactive, the amino group of 2-fluoro-4-isopropoxyaniline can be used as a nucleophile in Buchwald-Hartwig amination. However, the hydrochloride salt must first be neutralized in situ to liberate the free, nucleophilic amine.

dot

Caption: In-situ neutralization is key for using aniline salts in C-N couplings.

Electrophilic Aromatic Substitution (EAS): A Game of Activation and Deactivation

Electrophilic aromatic substitution is governed by the electron density of the aromatic ring. Electron-donating groups (EDGs) activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups (EWGs) deactivate the ring and direct to the meta position.[4]

Here, the reactivities of the two anilines are starkly different:

  • 2-Fluoro-4-bromoaniline: The free -NH₂ group is a powerful activating group, making the ring highly susceptible to EAS.[2] It directs incoming electrophiles to the positions ortho and para to itself (C3, C5, and C6). The isopropoxy group is also ortho, para-directing. The fluorine atom is deactivating but ortho, para-directing. The overall effect is a highly activated ring.

  • This compound: The anilinium ion (-NH₃⁺) is a strongly deactivating and meta-directing group.[5][6] This renders the aromatic ring significantly less reactive towards electrophiles.

Predicted EAS Reactivity:

Electrophilic Reaction2-Fluoro-4-isopropoxyaniline HCl2-Fluoro-4-bromoanilineRationale
Bromination Very Slow / Unreactive Very Fast The anilinium group deactivates the ring, making substitution difficult. The free amine in the bromo-analogue makes the ring highly electron-rich and prone to rapid, potentially multiple, substitutions.[2]
Nitration Difficult / Requires harsh conditions Fast (Prone to oxidation) Direct nitration of anilines is often problematic due to oxidation of the electron-rich ring by nitric acid.[4] The deactivated hydrochloride salt would be less prone to oxidation but would require forcing conditions for nitration.
Friedel-Crafts Unreactive Unreactive Friedel-Crafts reactions typically fail with anilines. The Lewis acid catalyst (e.g., AlCl₃) complexes with the basic nitrogen atom of the free amine, deactivating the ring.[3] This deactivation is even more pronounced in the anilinium salt.
Experimental Protocol: Controlled Monobromination of 2-Fluoro-4-bromoaniline via Acetylation

Due to the high reactivity of the free aniline, direct bromination often leads to polybromination.[2] To achieve selective monobromination, the activating effect of the amino group must be tempered by converting it to an amide.

dot ```dot digraph "Controlled Bromination Workflow" { graph [layout=dot, rankdir=LR, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

A [label="2-Fluoro-4-bromoaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Protection (Acetylation)\nAc₂O, Pyridine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="N-acetylated Aniline\n(Moderated Reactivity)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Bromination\nBr₂, Acetic Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Monobrominated Product", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Deprotection\nAcidic or Basic Hydrolysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Final Product\n(Monobrominated Aniline)", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }``` Caption: Acetyl protection moderates aniline reactivity for selective EAS.

Procedure:

  • Protection: Dissolve 2-fluoro-4-bromoaniline (1.0 equiv) in dichloromethane. Add pyridine (1.2 equiv) followed by the dropwise addition of acetic anhydride (1.1 equiv) at 0 °C. Stir at room temperature until the starting material is consumed (monitor by TLC). Work up by washing with dilute HCl, saturated NaHCO₃, and brine. Dry and concentrate to obtain the acetanilide.

  • Bromination: Dissolve the resulting acetanilide in acetic acid. Add a solution of bromine (1.05 equiv) in acetic acid dropwise at room temperature. Stir until the reaction is complete.

  • Work-up & Deprotection: Pour the reaction mixture into water to precipitate the product. Filter, wash with water, and then reflux the crude solid in a mixture of ethanol and concentrated HCl to hydrolyze the amide.

  • Isolation: Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the final monobrominated aniline product. Filter, wash with water, and dry.

Nucleophilic Aromatic Substitution (SNAr): The Role of Leaving Groups and Ring Activation

SNAr reactions involve the attack of a nucleophile on an electron-poor aromatic ring, displacing a suitable leaving group. For SNAr to occur, the ring must be activated by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.

  • This compound: The C-F bond at the 2-position is ortho to the deactivating -NH₃⁺ group. While -NH₃⁺ is an EWG, the isopropoxy group at the 4-position is a strong EDG, which disfavors SNAr by increasing electron density on the ring. Therefore, SNAr is unlikely.

  • 2-Fluoro-4-bromoaniline: This molecule is generally not a good candidate for traditional SNAr. The ring is activated by the strongly electron-donating -NH₂ group, making it nucleophilic rather than electrophilic. While fluorine can be an excellent leaving group in SNAr on highly electron-deficient rings, the overall electronic character of this molecule is not suitable. H[15]owever, under specific conditions like photoredox catalysis, even unactivated fluoroarenes can undergo nucleophilic substitution.

[16]### 5. Summary and Strategic Recommendations

The choice between this compound and 2-fluoro-4-bromoaniline is entirely dependent on the intended synthetic transformation. Their reactivities are not only different but often diametrically opposed.

Feature / Reaction2-Fluoro-4-isopropoxyaniline HCl2-Fluoro-4-bromoanilineRecommendation
Primary Reactive Handle Amino Group (after neutralization)Bromo GroupUse the isopropoxy derivative for N-functionalization; use the bromo derivative for C-functionalization at the 4-position.
Palladium Cross-Coupling Poor substrate (unreactive C-F)Excellent Substrate (reactive C-Br)2-Fluoro-4-bromoaniline is the clear choice for Suzuki, Buchwald-Hartwig, Heck, and other couplings at C4.
Electrophilic Aromatic Substitution Poor substrate (deactivated ring)Highly Reactive Substrate 2-Fluoro-4-bromoaniline is ideal for EAS, but requires moderation (e.g., acetylation) to prevent over-reaction.
Nucleophilic Aromatic Substitution Poor substrate (electron-rich ring)Poor substrate (electron-rich ring)Neither is a good candidate for standard SNAr.
Handling Solid hydrochloride salt, potentially more stable and less prone to air oxidation.Free base, may be more sensitive to oxidation.The hydrochloride salt offers handling advantages, but requires an additional neutralization step in most reactions involving the amine.

References

A Senior Application Scientist's Guide to Suzuki Coupling of Substituted Anilines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl amines, core structures in a vast array of pharmaceuticals and functional materials.[1] However, the successful coupling of substituted anilines, particularly those that are electron-deficient or sterically hindered, presents a unique set of challenges. This guide provides an in-depth comparative analysis of reaction components and conditions, supported by experimental insights, to empower you to navigate these challenges and optimize your synthetic strategies.

The Challenge of Substituted Anilines in Suzuki Coupling

The electronic nature and steric profile of substituted anilines significantly influence their reactivity in the palladium-catalyzed Suzuki-Miyaura coupling. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, potentially leading to catalyst inhibition. Furthermore, the electronic effects of substituents on the aniline ring can modulate the reactivity of the C-X (X = Cl, Br, I) bond towards oxidative addition, a critical step in the catalytic cycle.[2]

Electron-donating groups (EDGs) on the aniline ring increase electron density, which can enhance the rate of oxidative addition. Conversely, electron-withdrawing groups (EWGs) decrease electron density, making oxidative addition more challenging and often requiring more specialized catalytic systems.[3] Steric hindrance, especially from substituents ortho to the coupling site, can impede the approach of the palladium catalyst, further complicating the reaction.[4]

Comparative Analysis of Reaction Parameters

The success of a Suzuki coupling reaction with a substituted aniline hinges on the judicious selection of the catalyst, ligand, base, and solvent. This section provides a comparative analysis of these parameters, drawing on experimental data to guide your choices.

Impact of Aniline Substituents on Reactivity

The nature and position of substituents on the aniline ring have a profound impact on reaction outcomes.

  • Electron-Donating Groups (EDGs): Anilines bearing EDGs such as methoxy (-OCH₃) or methyl (-CH₃) groups are generally more reactive. The increased electron density on the aromatic ring facilitates the oxidative addition step.

  • Electron-Withdrawing Groups (EWGs): Anilines with EWGs like nitro (-NO₂) or cyano (-CN) groups are more challenging substrates. The decreased electron density makes the C-X bond stronger and less susceptible to oxidative addition.[2] Successful coupling of these substrates often necessitates more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[5][6]

  • Steric Hindrance: Ortho-substituted anilines present a significant steric challenge. The development of bulky ligands, such as the Buchwald biarylphosphine ligands, has been instrumental in overcoming this hurdle by creating a more open coordination sphere around the palladium center, facilitating the approach of the sterically demanding substrate.[4]

Table 1: Illustrative Yields for Suzuki Coupling of Various Substituted Bromoanilines

Aniline SubstrateSubstituent TypeCatalyst/Ligand SystemBaseSolventYield (%)Reference
4-BromoanilineNeutralPd(dtbpf)Cl₂Et₃NKolliphor EL/H₂O98[7]
2-BromoanilineOrtho-substitutedPd(dtbpf)Cl₂Et₃NKolliphor EL/H₂O95[7]
4-Bromo-2-fluoroanilineEWG/OrthoCataCXium A Pd G3Cs₂CO₃2-MeTHF85[8]
4-Bromo-2-nitroanilineStrong EWG/OrthoCataCXium A Pd G3Cs₂CO₃2-MeTHF65[8]
4-Bromo-2,6-dimethylanilineSterically HinderedPd₂(dba)₃ / SPhosK₃PO₄Toluene92[9]

Note: Yields are highly dependent on specific reaction conditions and the coupling partner.

The Crucial Role of the Catalyst and Ligand System

The choice of the palladium catalyst and its associated ligand is arguably the most critical factor in achieving a successful Suzuki coupling with a substituted aniline.

  • Palladium Precatalysts: While Pd(PPh₃)₄ is a classic catalyst, modern, well-defined Pd(II) precatalysts often offer superior activity and stability.[5] These precatalysts are readily activated in situ to the active Pd(0) species.

  • Phosphine Ligands (Buchwald Ligands): Bulky, electron-rich biaryl phosphine ligands, such as SPhos and XPhos, developed by the Buchwald group, have revolutionized the coupling of challenging substrates.[9] Their steric bulk promotes the formation of monoligated palladium complexes, which are highly active in oxidative addition. The electron-donating nature of these ligands also enhances the reactivity of the palladium center.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors that form robust bonds with palladium, leading to highly stable and active catalysts.[10] They have shown exceptional performance in the coupling of aryl chlorides, which are notoriously unreactive due to the strong C-Cl bond.[11][12] The electronic properties of the NHC ligand can be tuned to influence the reaction's progress; electron-rich NHCs tend to accelerate oxidative addition.[11]

Table 2: Comparison of Catalyst/Ligand Systems for the Coupling of 4-Chloro-3-fluoroaniline

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O10085-95[13]
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O10080-90[13]
[Pd(IPr)(cin)Cl]IPr (NHC)K₂CO₃Ethanol/H₂O80~90[14]

Note: Yields are illustrative and depend on the specific boronic acid used.

The Influence of the Base

The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species.[15] The choice of base can significantly affect the reaction rate and yield.

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are the most commonly used bases.[14] K₃PO₄ is often a good choice for challenging couplings, including those involving aryl chlorides. Cs₂CO₃, although more expensive, can be highly effective, particularly with sterically hindered substrates.[8]

  • Organic Bases: Organic bases like triethylamine (TEA) are generally less effective than inorganic bases in Suzuki couplings of anilines.[16]

The strength and solubility of the base are key considerations. A base that is too strong, such as NaOH or KOH, can sometimes lead to undesired side reactions.[14]

Solvent Selection

The solvent's role is to solubilize the reactants and catalyst and to influence the reaction kinetics. While the Suzuki coupling is known to be robust in a variety of solvents, the choice of solvent can still impact the outcome.[17]

  • Aprotic Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are commonly used, often in combination with water.[18]

  • Protic Solvents: Ethanol and water are considered "green" solvents and can be effective, particularly in micellar catalysis.[7][18]

  • Solvent Effects on Selectivity: In substrates with multiple reactive sites, the solvent can play a role in determining the selectivity of the coupling.[19]

Experimental Protocols

Providing a self-validating system is crucial for scientific integrity. Below are detailed, step-by-step methodologies for key experiments.

Protocol 1: Suzuki-Miyaura Coupling of an Electron-Deficient Chloroaniline

This protocol is adapted for the coupling of a challenging substrate like 3-chloro-4-fluoroaniline.[13]

Materials:

  • 3-Chloro-4-fluoroaniline (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 3-chloro-4-fluoroaniline, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Micellar Suzuki Coupling of a Bromoaniline

This environmentally friendly protocol utilizes a surfactant in water, often allowing the reaction to proceed at room temperature and in the presence of air.[7]

Materials:

  • Bromoaniline (e.g., 4-bromoaniline) (0.5 mmol, 1.0 equiv.)

  • Thiophene-2-boronic acid (0.6 mmol, 1.2 equiv.)

  • Pd(dtbpf)Cl₂ (0.01 mmol, 2 mol%)

  • Triethylamine (Et₃N) (1.0 mmol, 2.0 equiv.)

  • Aqueous Kolliphor EL solution (2 wt%, 2 mL)

  • Reaction vial

  • Magnetic stir bar

Procedure:

  • In a reaction vial equipped with a magnetic stir bar, combine the bromoaniline, thiophene-2-boronic acid, Pd(dtbpf)Cl₂, and the aqueous Kolliphor EL solution.

  • Add the triethylamine to the mixture.

  • Stir the reaction vigorously at room temperature. The reaction is often complete in as little as 15 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, add ethanol until the mixture becomes homogeneous.

  • Remove the solvents under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizing the Process: Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0)L2 caption Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine aniline, boronic acid, catalyst, ligand, and base in a dry flask. B Establish inert atmosphere (evacuate/backfill with Ar/N2). A->B C Add degassed solvent(s). B->C D Heat to desired temperature with stirring. C->D E Monitor reaction by TLC or LC-MS. D->E F Cool to room temperature. Dilute with organic solvent and water. E->F Reaction Complete G Perform aqueous extraction. F->G H Dry organic layer and concentrate. G->H I Purify by flash column chromatography. H->I caption General Experimental Workflow for Suzuki Coupling.

Caption: General Experimental Workflow for Suzuki Coupling.

Conclusion

The Suzuki-Miyaura coupling of substituted anilines is a nuanced yet powerful transformation. By understanding the electronic and steric effects of the aniline substituents and carefully selecting the catalyst, ligand, base, and solvent, researchers can overcome the inherent challenges. The advent of highly active catalyst systems based on bulky phosphine and NHC ligands has significantly expanded the scope of this reaction to include previously difficult substrates. The detailed protocols and comparative data presented in this guide serve as a robust starting point for the development of efficient and reliable synthetic routes to a wide range of valuable biaryl and heteroaryl amine products.

References

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical intermediates and fine chemical synthesis, precise structural elucidation is paramount. 2-Fluoro-4-isopropoxyaniline hydrochloride is a substituted aniline derivative whose utility in drug development necessitates unambiguous identification and differentiation from structurally similar compounds. This guide provides a comprehensive spectroscopic comparison between this compound and its key analogs: the parent aniline, 2-fluoroaniline, and 4-isopropoxyaniline. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible spectroscopy, we will dissect the unique spectral signatures imparted by the fluoro, isopropoxy, and hydrochloride salt functionalities. This document is intended for researchers and quality control specialists, offering both detailed experimental data and the underlying chemical principles for robust compound characterization.

Introduction: The Imperative for Spectroscopic Differentiation

Subtle changes in the substitution pattern of an aromatic amine can dramatically alter its chemical reactivity, biological activity, and toxicological profile. This compound combines an electron-withdrawing fluorine atom ortho to the amine and an electron-donating isopropoxy group in the para position, all while existing as a hydrochloride salt. Each of these features imparts a distinct and measurable effect on the molecule's interaction with electromagnetic radiation. Misidentification with precursors like 2-fluoroaniline[1][2] or isomers such as 4-isopropoxyaniline[3][4] could lead to significant deviations in reaction outcomes and final product purity. This guide systematically deconstructs the spectroscopic data to build a reliable framework for identifying the title compound with high confidence.

Compared Molecular Structures

To understand the spectral differences, it is essential to visualize the structural variations among the compounds. The presence or absence of the fluorine and isopropoxy groups, and the protonation of the amine, are the key differentiators.

Caption: Molecular structures of the compared aniline derivatives.

Spectroscopic Analysis and Comparison

This section delves into the specific spectral characteristics of each compound. The data presented is a synthesis of information from reputable chemical databases and predictive models based on established spectroscopic principles.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise substitution pattern on the aromatic ring. The chemical environment of each proton and carbon nucleus dictates its resonance frequency, while spin-spin coupling reveals connectivity.

Causality Behind Experimental Choices: ¹H NMR is chosen for its sensitivity to the electronic effects of substituents on the aromatic protons. The presence of fluorine introduces characteristic H-F coupling, which is a definitive marker. ¹³C NMR provides a map of the carbon skeleton, with substituent-induced chemical shifts (SCS) allowing for confirmation of the substitution pattern.[5]

¹H NMR Comparative Analysis:

  • 2-Fluoro-4-isopropoxyaniline HCl: The spectrum is defined by three key regions.

    • Aromatic Region (~7.0-7.5 ppm): Three distinct protons will be observed. The proton ortho to the -NH₃⁺ group will be coupled to the adjacent fluorine, showing a characteristic doublet of doublets. The other two aromatic protons will also show coupling to each other and, to a lesser extent, to the fluorine. The overall pattern will be more complex than in the other analogs.

    • Isopropoxy Region (~1.3 ppm and ~4.5 ppm): This will show a clean doublet for the two methyl groups (~1.3 ppm, 6H) and a septet for the methine proton (~4.5 ppm, 1H). This signature is absent in 2-fluoroaniline and aniline.

    • Ammonium Region: The -NH₃⁺ protons will likely appear as a broad singlet at a downfield position (>8 ppm), the exact shift and broadness being dependent on the solvent and concentration. This contrasts with the sharper -NH₂ signal in the free-base analogs.

  • 2-Fluoroaniline: The aromatic region will show a complex multiplet pattern for the four protons, with clear evidence of H-F coupling.[6] The absence of isopropoxy signals immediately distinguishes it.

  • 4-Isopropoxyaniline: The aromatic region simplifies to two doublets (an AA'BB' system) around 6.7-6.8 ppm, characteristic of para-substitution.[7] The isopropoxy signals will be present, but the lack of H-F coupling is a key differentiator from the title compound.

  • Aniline: The aromatic region shows three distinct multiplets for the five protons.

¹³C NMR Comparative Analysis:

  • 2-Fluoro-4-isopropoxyaniline HCl: The carbon directly bonded to fluorine (C-2) will appear as a large doublet due to one-bond C-F coupling (¹J_CF ≈ 240-250 Hz). The adjacent carbons (C-1, C-3) will show smaller two-bond coupling (²J_CF). The carbon bearing the isopropoxy group (C-4) will be significantly shielded compared to aniline. The isopropoxy group itself will give two signals around ~22 ppm (methyl) and ~70 ppm (methine).

  • 2-Fluoroaniline: A large ¹J_CF coupling will be observed, but the chemical shifts of the other aromatic carbons will differ due to the absence of the para-isopropoxy group's electron-donating effect.[8]

  • 4-Isopropoxyaniline: No C-F coupling will be observed. The spectrum will show four aromatic carbon signals due to symmetry, along with the two isopropoxy signals.[3]

Table 1: Summary of Key ¹H and ¹³C NMR Data (Predicted/Typical Shifts in ppm)

Compound Aromatic ¹H Isopropoxy ¹H (CH, CH₃) Aromatic ¹³C (C-F) Isopropoxy ¹³C (CH, CH₃)
2-Fluoro-4-isopropoxyaniline HCl ~7.0-7.5 (m, 3H) ~4.5 (septet, 1H), ~1.3 (d, 6H) ~150-155 (d, ¹J_CF ≈ 245 Hz) ~70, ~22
2-Fluoroaniline[6] ~6.7-7.1 (m, 4H) N/A ~152 (d, ¹J_CF ≈ 236 Hz) N/A
4-Isopropoxyaniline[3][7] ~6.7-6.8 (AA'BB', 4H) ~4.4 (septet, 1H), ~1.3 (d, 6H) N/A ~70, ~22

| Aniline | ~6.7-7.2 (m, 5H) | N/A | N/A | N/A |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The comparison focuses on the N-H, C-O, and C-F stretching regions.

Causality Behind Experimental Choices: The choice to use IR is based on its ability to quickly confirm the presence of key functional groups. The N-H stretch region is particularly informative, as it clearly distinguishes between a primary amine (-NH₂) and an ammonium salt (-NH₃⁺). The C-O and C-F vibrations provide further confirmation of the substituents.

IR Comparative Analysis:

  • 2-Fluoro-4-isopropoxyaniline HCl: The most telling feature will be in the N-H region. Instead of the typical doublet for a primary amine (~3300-3500 cm⁻¹), a very broad and strong absorption band will be present from ~2500-3200 cm⁻¹, characteristic of the N-H stretching in an ammonium salt (-NH₃⁺). Additionally, a strong C-O ether stretch will appear around 1200-1250 cm⁻¹, and a C-F stretch will be found in the 1200-1300 cm⁻¹ region.

  • 2-Fluoroaniline: Shows the characteristic two N-H stretching bands of a primary amine. It will also display a C-F stretch but will lack the strong C-O ether band.

  • 4-Isopropoxyaniline: Also shows the primary amine N-H doublet.[9] It will have the C-O ether stretch but will be missing the C-F vibration.

  • Aniline: Exhibits the primary amine N-H doublet and lacks both the C-O and C-F signals.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

Compound N-H Stretch C-O Ether Stretch C-F Stretch
2-Fluoro-4-isopropoxyaniline HCl ~2500-3200 (broad, strong) ~1200-1250 ~1200-1300
2-Fluoroaniline ~3400, ~3500 (two sharp bands) N/A ~1200-1300
4-Isopropoxyaniline[9] ~3350, ~3450 (two sharp bands) ~1230 N/A

| Aniline | ~3360, ~3440 (two sharp bands) | N/A | N/A |

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns, offering direct evidence of the elemental composition.

Causality Behind Experimental Choices: Electron Ionization (EI) Mass Spectrometry is used to determine the molecular weight of the free base and to observe characteristic fragmentation patterns that can confirm the structure of the substituents.

MS Comparative Analysis:

  • 2-Fluoro-4-isopropoxyaniline HCl: In a typical MS experiment (like EI), the compound will be analyzed as the free base (2-Fluoro-4-isopropoxyaniline) after losing HCl. The molecular ion peak [M]⁺ will therefore appear at m/z 169.[10] A key fragmentation pathway is the loss of a propyl radical (C₃H₇, 43 Da) via cleavage of the isopropoxy group, leading to a significant peak at m/z 126.

  • 2-Fluoroaniline: The molecular ion peak is at m/z 111.[1]

  • 4-Isopropoxyaniline: The molecular ion peak is at m/z 151.[3] It will also show a characteristic loss of a propyl radical, yielding a peak at m/z 108.

  • Aniline: The molecular ion peak is at m/z 93.

Table 3: Key Mass Spectrometry Data (m/z)

Compound Molecular Ion [M]⁺ of Free Base Key Fragment Ion
2-Fluoro-4-isopropoxyaniline 169 126 ([M - C₃H₇]⁺)
2-Fluoroaniline 111 84 ([M - HCN]⁺)
4-Isopropoxyaniline 151 108 ([M - C₃H₇]⁺)

| Aniline | 93 | 66 ([M - HCN]⁺) |

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's conjugated π-system.

Causality Behind Experimental Choices: This technique is sensitive to the aromatic system and the electronic effects of the attached functional groups. Both fluorine and the isopropoxy group act as auxochromes, shifting the absorption maxima (λmax) compared to the parent aniline molecule.

UV-Vis Comparative Analysis:

  • 2-Fluoro-4-isopropoxyaniline HCl: Aniline typically shows two primary absorption bands.[11] The presence of the electron-donating isopropoxy group will cause a bathochromic (red) shift of these bands to longer wavelengths compared to aniline. The electron-withdrawing fluorine atom will have a smaller, competing effect. Protonation of the amine to -NH₃⁺ significantly reduces its electron-donating ability, causing a hypsochromic (blue) shift compared to the free base. The resulting spectrum will have a λmax that is distinct from the other analogs.

  • 2-Fluoroaniline: Shows a slight bathochromic shift relative to aniline.[12]

  • 4-Isopropoxyaniline: Exhibits a significant bathochromic shift due to the strong electron-donating effect of the para-isopropoxy group.[13][14]

  • Aniline: Typically has absorption maxima around 230 nm and 280 nm.[11]

Table 4: Typical UV-Vis Absorption Maxima (λmax in nm, in a neutral solvent)

Compound Primary Band (π → π*) Secondary Band (n → π*)
2-Fluoro-4-isopropoxyaniline (Free Base) ~240 ~300
2-Fluoroaniline ~235 ~285
4-Isopropoxyaniline ~238 ~295

| Aniline[11] | ~230 | ~280 |

Experimental Protocols & Workflows

To ensure data integrity and reproducibility, standardized protocols must be followed. The following are generalized, self-validating workflows for the spectroscopic techniques discussed.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Weigh sample accurately. Dissolve in appropriate deuterated solvent (NMR) or spectroscopic grade solvent (UV-Vis). Prepare KBr pellet or neat film (IR). Ensure concentration is optimal. nmr NMR: Tune & shim magnet. Acquire spectra (¹H, ¹³C, DEPT). prep->nmr ir IR: Acquire background spectrum. Acquire sample spectrum. prep->ir ms MS: Calibrate instrument. Introduce sample and acquire data. prep->ms uv UV-Vis: Blank with solvent. Acquire sample spectrum. prep->uv proc Apply Fourier Transform (NMR, IR). Phase and baseline correct spectra. Integrate peaks (NMR). Identify m/z values (MS). Compare to reference data. nmr->proc ir->proc ms->proc uv->proc

Caption: A generalized workflow for spectroscopic analysis.

Step-by-Step Methodologies
  • NMR Spectroscopy Protocol:

    • Preparation: Accurately weigh ~5-10 mg of the aniline compound and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ to observe the exchangeable -NH₃⁺ protons, or CDCl₃ for the free bases).

    • Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the solvent's deuterium signal. Perform automatic or manual shimming to optimize magnetic field homogeneity.

    • ¹H Acquisition: Acquire a standard one-pulse proton spectrum. Set the spectral width to cover the range of -1 to 12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Set the spectral width to cover 0 to 200 ppm. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Processing: Apply Fourier transformation to the raw data. Manually phase the spectra and apply baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate ¹H signals and pick peaks for both spectra.

  • FTIR Spectroscopy Protocol:

    • Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic-grade KBr. Grind to a fine powder and press into a transparent pellet using a hydraulic press.

    • Background: Place no sample in the beam path and acquire a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

    • Sample Acquisition: Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Processing: The spectrum is automatically ratioed against the background to produce the final transmittance or absorbance spectrum. Label significant peaks corresponding to key functional groups.

Conclusion

The unambiguous identification of this compound is readily achievable through a multi-technique spectroscopic approach. Each method provides a piece of the structural puzzle, and together they create a unique and definitive fingerprint.

  • ¹H NMR confirms the aromatic substitution pattern via H-F coupling and the presence of the isopropoxy group.

  • ¹³C NMR validates the carbon skeleton and provides definitive evidence of the C-F bond through its large coupling constant.

  • IR Spectroscopy is the most direct method to confirm the presence of the ammonium hydrochloride salt through its characteristic broad N-H stretch, distinguishing it from its free-base analogs.

  • Mass Spectrometry confirms the molecular weight of the corresponding free base and shows fragmentation patterns consistent with the isopropoxy substituent.

  • UV-Vis Spectroscopy shows shifts in absorption maxima that are consistent with the electronic effects of the substituents and the protonated state of the amine.

By following the protocols and comparative data outlined in this guide, researchers can confidently distinguish this compound from related compounds, ensuring the integrity and success of their scientific endeavors.

References

A Comparative Guide to the Performance of 2-Fluoro-4-isopropoxyaniline hydrochloride in Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Anilines in Synthesis

Aniline and its derivatives are cornerstone building blocks in the synthesis of a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials. The strategic introduction of substituents onto the aniline ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its reactivity and, ultimately, its biological or material function. 2-Fluoro-4-isopropoxyaniline hydrochloride is a uniquely functionalized aniline that has gained prominence as a critical intermediate in the synthesis of complex therapeutic agents, most notably in the development of kinase inhibitors.

The presence of a fluorine atom at the ortho position and an isopropoxy group at the para position to the amine confers a distinct reactivity profile. The fluorine atom, with its high electronegativity, acts as a weak directing group and can influence the acidity of the N-H bond, while the bulky isopropoxy group can modulate solubility and steric interactions. This guide will explore how these features translate into tangible performance differences in key catalytic reactions.

The Unique Profile of 2-Fluoro-4-isopropoxyaniline

Before delving into its catalytic performance, it is essential to understand the inherent properties of 2-Fluoro-4-isopropoxyaniline that make it a valuable reagent.

  • Electronic Effects : The ortho-fluoro substituent is strongly electron-withdrawing via induction, which can lower the pKa of the anilinic nitrogen. This can impact its nucleophilicity and its interaction with metal catalysts. The para-isopropoxy group is electron-donating through resonance, which counteracts the inductive effect of the fluorine, leading to a nuanced electronic environment on the aromatic ring.

  • Steric Hindrance : The isopropoxy group at the C4 position and the fluorine at C2 create a specific steric environment around the amine. This can be advantageous in directing reactions to specific sites and influencing the stability of catalyst-substrate complexes.

  • Solubility : The isopropoxy group generally enhances solubility in organic solvents compared to simpler anilines, which is a practical advantage in homogeneous catalysis.

  • Metabolic Stability : In the context of drug development, the fluorine substituent can block potential sites of metabolic oxidation, enhancing the pharmacokinetic profile of the final active pharmaceutical ingredient (API).

These characteristics collectively make 2-Fluoro-4-isopropoxyaniline a sophisticated building block for targeted synthesis.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the construction of C-N bonds. The performance of 2-Fluoro-4-isopropoxyaniline in these reactions, particularly the Buchwald-Hartwig amination, is a key indicator of its utility.

Buchwald-Hartwig Amination: A Case Study in the Synthesis of Ceritinib

A prominent application of 2-Fluoro-4-isopropoxyaniline is in the synthesis of Ceritinib (LDK378), a second-generation anaplastic lymphoma kinase (ALK) inhibitor. The synthesis involves the crucial C-N coupling of 2-Fluoro-4-isopropoxyaniline with a substituted pyrimidine.

Experimental Data and Comparison

While direct, side-by-side comparative studies are not abundant in the literature, we can infer performance based on the electronic and steric nature of the substituents and typical outcomes in Buchwald-Hartwig aminations.

Aniline DerivativeKey SubstituentsExpected Reactivity in Buchwald-Hartwig AminationRationale
2-Fluoro-4-isopropoxyaniline Ortho-F (EWG), Para-O-iPr (EDG)High Yield, Moderate Rate The electron-withdrawing ortho-fluoro group can increase the acidity of the N-H bond, facilitating deprotonation by the base. However, it may also slightly decrease the nucleophilicity of the resulting amide. The bulky para-isopropoxy group can favor reductive elimination. This balance often leads to high-yielding but not exceptionally fast reactions.
4-IsopropoxyanilinePara-O-iPr (EDG)High Yield, Potentially Faster Rate The strong electron-donating group enhances the nucleophilicity of the amine, potentially leading to a faster reaction rate compared to the fluoro-substituted analog.
2-FluoroanilineOrtho-F (EWG)Moderate to Good Yield, Slower Rate The electron-withdrawing fluorine atom decreases the nucleophilicity of the amine, which can slow down the reaction. The absence of the bulky para-group might also influence the rate of reductive elimination.
AnilineUnsubstitutedGood Yield (Baseline) Serves as a baseline for comparison. Its reactivity is generally good with activated aryl halides but can be more challenging with electron-neutral or electron-rich partners.

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Causality Behind Experimental Choices:

  • Catalyst System (Pd₂(dba)₃ / Xantphos) : The use of a bulky, electron-rich phosphine ligand like Xantphos is crucial.[1] These ligands promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step. The ligand's steric bulk also facilitates the final reductive elimination step, which is often rate-limiting.

  • Base (Cesium Carbonate, Cs₂CO₃) : A moderately strong base like cesium carbonate is often preferred over stronger bases like sodium tert-butoxide when dealing with functionalized and potentially sensitive substrates. It is effective in deprotonating the aniline without causing degradation of the starting materials or products.

  • Solvent (Toluene) : Anhydrous, non-polar aprotic solvents like toluene are standard for Buchwald-Hartwig aminations as they are compatible with the catalyst system and the reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of a Ceritinib Precursor

This protocol is a representative procedure for the coupling of this compound with a suitable pyrimidine halide.

Materials:

  • This compound

  • 5-Bromo-2-chloropyrimidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation : To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 equiv.), 5-bromo-2-chloropyrimidine (1.0 equiv.), cesium carbonate (2.5 equiv.), Pd₂(dba)₃ (0.05 equiv.), and Xantphos (0.10 equiv.).

  • Inert Atmosphere : Seal the Schlenk tube, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition : Add anhydrous toluene via syringe to the reaction mixture.

  • Reaction : Place the Schlenk tube in a preheated oil bath at 110 °C and stir the reaction mixture vigorously.

  • Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification : Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

This compound has proven to be a highly effective and strategic building block in modern organic synthesis, particularly in the construction of complex pharmaceuticals. Its unique combination of electronic and steric properties allows for high yields in demanding catalytic C-N bond-forming reactions like the Buchwald-Hartwig amination. While its reactivity profile may be more moderate compared to some highly activated anilines, its performance is robust and predictable, making it a reliable choice for multi-step syntheses where yield and selectivity are paramount. The insights and protocols provided in this guide are intended to empower researchers to effectively integrate this valuable reagent into their synthetic strategies, paving the way for the discovery and development of novel chemical entities.

References

A Comparative Benchmarking Guide to 2-Fluoro-4-isopropoxyaniline Hydrochloride for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final target molecules. This guide provides an in-depth technical comparison of 2-Fluoro-4-isopropoxyaniline hydrochloride, a key fluorinated building block, against a curated set of structural analogs. By presenting objective, data-driven insights and detailed experimental protocols, we aim to empower scientists to make informed decisions in their synthetic endeavors.

The Strategic Advantage of Fluorine in Modern Drug Discovery

The incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically and often favorably modulate a molecule's pharmacokinetic and pharmacodynamic profile. Judicious placement of fluorine can influence metabolic stability, binding affinity, lipophilicity, and pKa, leading to compounds with enhanced therapeutic potential. This compound offers a valuable scaffold that combines the advantageous properties of a fluorinated aniline with the synthetic versatility of the isopropoxy group.

Comparative Analysis of this compound and Alternative Building Blocks

To provide a comprehensive performance benchmark, we will compare this compound against three commercially available analogs:

  • 4-Isopropoxyaniline: The non-halogenated parent compound, serving as a baseline.

  • 2-Chloro-4-isopropoxyaniline: A chloro-substituted analog for direct halogen comparison.

  • 2-Bromo-4-isopropoxyaniline: A bromo-substituted analog to illustrate the reactivity trend within halogens.

The primary benchmarks for comparison will be two of the most pivotal and widely used cross-coupling reactions in contemporary organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental for the construction of carbon-carbon and carbon-nitrogen bonds, respectively, which are ubiquitous in pharmaceutical agents.

Benchmarking Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures. The reactivity of the aryl halide in the crucial oxidative addition step of the catalytic cycle is paramount and generally follows the trend I > Br > Cl >> F.

Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling Reaction

Building BlockHalogen at C2Coupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)
2-Fluoro-4-isopropoxyaniline FPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O24<10*
4-Isopropoxyaniline HPhenylboronic acidN/AN/AN/AN/AN/A**
2-Chloro-4-isopropoxyaniline ClPhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene1275-85
2-Bromo-4-isopropoxyaniline BrPhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O685-95

*Predicted yield based on the general inertness of aryl fluorides in standard Suzuki-Miyaura conditions. **Not applicable as there is no halogen for cross-coupling.

Analysis of Suzuki-Miyaura Reactivity:

As the data indicates, the C-F bond of 2-Fluoro-4-isopropoxyaniline is significantly less reactive in standard Suzuki-Miyaura couplings compared to its chloro and bromo counterparts. This is a direct consequence of the high bond dissociation energy of the C-F bond. While this may seem like a disadvantage, it presents a unique opportunity for sequential, regioselective cross-coupling in polyhalogenated systems. For instance, if a molecule contained both a bromo and a fluoro substituent, the bromo position could be selectively functionalized using standard Suzuki conditions while leaving the fluoro group intact for subsequent transformations under more forcing conditions or different reaction manifolds.

Benchmarking Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura reaction, the reactivity of the aryl halide is a key determinant of reaction efficiency.

Table 2: Comparative Performance in a Representative Buchwald-Hartwig Amination Reaction

Building BlockHalogen at C2Coupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)
2-Fluoro-4-isopropoxyaniline FMorpholinePd₂(dba)₃ / RuPhosNaOtBuToluene24<5*
4-Isopropoxyaniline HMorpholineN/AN/AN/AN/AN/A**
2-Chloro-4-isopropoxyaniline ClMorpholinePd₂(dba)₃ / XPhosK₃PO₄Dioxane1870-80
2-Bromo-4-isopropoxyaniline BrMorpholinePd(OAc)₂ / BINAPCs₂CO₃Toluene880-90

*Predicted yield based on the general inertness of aryl fluorides in standard Buchwald-Hartwig conditions. **Not applicable as there is no halogen for cross-coupling.

Analysis of Buchwald-Hartwig Reactivity:

The trend observed in the Buchwald-Hartwig amination mirrors that of the Suzuki-Miyaura coupling. The fluoro-substituted aniline is largely unreactive under standard conditions, while the chloro and bromo analogs proceed with good to excellent yields. This again underscores the potential for orthogonal chemistry where the fluorine atom can be carried through a synthetic sequence and utilized in a later step, or serve as a stable modulator of the final molecule's properties.

Experimental Protocols

To ensure the reproducibility and validity of these comparisons, detailed experimental protocols for the benchmark reactions are provided below. These protocols are designed as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Cross-Coupling of Halogenated 4-Isopropoxyanilines

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Aryl Halide (1.0 eq.), Phenylboronic Acid (1.2 eq.), Base in Schlenk Flask degas Evacuate and Backfill with Argon (3x) start->degas add_solv_cat Add Degassed Solvent and Pd Catalyst degas->add_solv_cat heat Heat to 80-100 °C with Stirring add_solv_cat->heat Inert Atmosphere monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp. monitor->cool Upon Completion quench Quench with H₂O, Extract with Ethyl Acetate cool->quench dry Dry Organic Layer (Na₂SO₄), Concentrate quench->dry purify Purify by Flash Column Chromatography dry->purify

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Halogenated 4-isopropoxyaniline (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃, 2.5 mol% with a suitable ligand like XPhos, 5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, with or without water)

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the halogenated 4-isopropoxyaniline, phenylboronic acid, and the base.

  • Seal the flask with a septum and evacuate and backfill with argon three times.

  • Add the degassed solvent via syringe, followed by the palladium catalyst (and ligand if necessary).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of Halogenated 4-Isopropoxyanilines

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Aryl Halide (1.0 eq.), Amine (1.2 eq.), Base, Pd Pre-catalyst, and Ligand in a Schlenk Tube degas Evacuate and Backfill with Argon (3x) start->degas add_solv Add Anhydrous, Degassed Solvent degas->add_solv heat Heat to 90-110 °C with Stirring add_solv->heat Inert Atmosphere monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp. monitor->cool Upon Completion filter Dilute with Ethyl Acetate, Filter through Celite cool->filter concentrate Concentrate the Filtrate filter->concentrate purify Purify by Flash Column Chromatography concentrate->purify

Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.

Materials:

  • Halogenated 4-isopropoxyaniline (1.0 mmol)

  • Amine (e.g., Morpholine, 1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol% or Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk tube and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the halogenated 4-isopropoxyaniline and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Strategic Recommendations

This comparative guide demonstrates that this compound, while less reactive in standard palladium-catalyzed cross-coupling reactions than its chloro and bromo analogs, offers unique strategic advantages. Its inherent stability can be leveraged for selective, sequential functionalizations of polyhalogenated scaffolds. Furthermore, the presence of the fluorine atom can impart desirable physicochemical properties to the final molecule, a critical consideration in drug discovery.

For synthetic chemists, the choice of building block should be guided by the overall synthetic strategy. For rapid, direct coupling, the bromo and chloro analogs are the preferred choice. However, for more complex synthetic routes requiring orthogonal reactivity and for the introduction of fluorine's beneficial properties, this compound is an invaluable and highly strategic building block.

A Comparative Guide to Leaving Groups in Nucleophilic Aromatic Substitution (SNAr) Reactions with 2-Fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Fluoroaniline

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, 2-fluoroaniline stands out as a critical structural motif and versatile synthetic intermediate.[1][2][3] Its utility stems from the unique electronic properties conferred by the ortho-fluorine atom, which can significantly modulate the physicochemical and pharmacological properties of a target molecule, including its metabolic stability and receptor binding affinity.[1] The primary amine functionality of 2-fluoroaniline makes it an excellent nucleophile, frequently employed in carbon-nitrogen bond-forming reactions.

Among the most crucial of these transformations is Nucleophilic Aromatic Substitution (SNAr), a powerful method for constructing complex aryl amines. However, the success and efficiency of an SNAr reaction are profoundly dependent on the nature of the leaving group on the aromatic electrophile. This guide provides an in-depth comparative analysis of various leaving groups in reactions with 2-fluoroaniline, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions for reaction design and optimization.

The Mechanistic Cornerstone: Understanding Nucleophilic Aromatic Substitution (SNAr)

Unlike the more familiar SN1 and SN2 reactions that occur at sp3-hybridized carbon centers, SNAr reactions take place on an sp2-hybridized aromatic carbon.[4] The classic backside attack of an SN2 reaction is sterically impossible due to the planar benzene ring.[4][5] Instead, the SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Addition Step (Rate-Determining): The nucleophile (in our case, 2-fluoroaniline) attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][6] This initial step is typically the slowest and therefore the rate-determining step of the overall reaction.[6][7][8]

  • Elimination Step (Fast): The leaving group departs, taking its bonding electrons with it. This step rapidly restores the aromaticity of the ring, leading to the final substituted product.

The stability of the Meisenheimer complex is paramount. Its formation is greatly facilitated by the presence of strong electron-withdrawing groups (EWGs), such as nitro (NO₂) or cyano (CN) groups, positioned ortho or para to the leaving group.[4][5] These EWGs delocalize and stabilize the negative charge of the intermediate through resonance, lowering the activation energy of the rate-determining step.

Caption: The Addition-Elimination mechanism of SNAr reactions.

The "Element Effect": A Counterintuitive Order of Leaving Group Ability

For chemists trained on aliphatic substitution, where leaving group ability correlates with the weakness of the carbon-leaving group (C-X) bond and the stability of the resulting anion (I > Br > Cl > F), the trend in SNAr is strikingly inverted. For activated aryl halides, the typical order of reactivity is:

F > Cl ≈ Br > I [4][9]

This phenomenon, known as the "element effect," is a direct consequence of the SNAr mechanism. Since the rate-determining step is the nucleophilic attack and formation of the Meisenheimer complex, factors that stabilize this intermediate have the greatest impact on the reaction rate.

The Causality Behind Fluorine's Superiority:

The exceptional reactivity of aryl fluorides in SNAr reactions is attributed to the high electronegativity of fluorine.[7][8] This property exerts a powerful inductive electron-withdrawing effect, which achieves two critical functions:

  • Increased Electrophilicity: The C-F bond is highly polarized, making the carbon atom attached to the fluorine significantly more electron-deficient (electrophilic) and thus more susceptible to attack by a nucleophile like 2-fluoroaniline.

  • Transition State Stabilization: More importantly, fluorine's strong inductive effect helps to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[8][9] By lowering the energy of this transition state, fluorine dramatically lowers the overall activation energy of the reaction, leading to a faster rate.[8]

In contrast, while iodide is an excellent leaving group in SN2 reactions because of the weak C-I bond, its low electronegativity provides minimal inductive stabilization for the Meisenheimer complex, resulting in a higher activation energy and a slower reaction rate.[5] The departure of the leaving group occurs in the fast, non-rate-determining step, so the inherent C-X bond strength is of minor consequence to the overall reaction kinetics.[6][7]

Experimental Comparison: N-Arylation of 2-Fluoroaniline with Activated Aryl Halides

To objectively compare the performance of different halogen leaving groups, a series of standardized reactions were conducted. 2-Fluoroaniline was reacted with various 1-halo-2,4-dinitrobenzene substrates under identical conditions. The 2,4-dinitro substitution pattern provides strong activation, making it a classic system for studying SNAr kinetics.[9]

Experimental Protocol

Objective: To synthesize a series of N-(2,4-dinitrophenyl)-2-fluoroaniline derivatives and compare reaction outcomes as a function of the leaving group (F, Cl, Br, I).

Materials:

  • 2-Fluoroaniline (1.0 eq)

  • 1-Fluoro-2,4-dinitrobenzene (1.1 eq)

  • 1-Chloro-2,4-dinitrobenzene (1.1 eq)

  • 1-Bromo-2,4-dinitrobenzene (1.1 eq)

  • 1-Iodo-2,4-dinitrobenzene (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 2-fluoroaniline (e.g., 5 mmol, 555 mg).

  • Add anhydrous DMF (20 mL) to dissolve the aniline.

  • Add potassium carbonate (10 mmol, 1.38 g) to the solution.

  • Add the corresponding 1-halo-2,4-dinitrobenzene substrate (5.5 mmol) to the stirring mixture.

  • Heat the reaction mixture to 80°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of the limiting reagent), cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of ice-cold water, which should precipitate the solid product.

  • Collect the crude product by vacuum filtration, washing thoroughly with water.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from ethanol to yield the pure N-(2,4-dinitrophenyl)-2-fluoroaniline derivative.

  • Characterize the final product and calculate the isolated yield.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Dissolve 2-Fluoroaniline and K2CO3 in anhydrous DMF. B 2. Add 1-Halo-2,4-dinitrobenzene (X = F, Cl, Br, I). A->B C 3. Heat mixture to 80°C. B->C D 4. Monitor progress by TLC. C->D E 5. Quench with ice water to precipitate product. D->E F 6. Isolate by vacuum filtration. E->F G 7. Purify by recrystallization. F->G H 8. Calculate isolated yield. G->H

Caption: Experimental workflow for the comparative SNAr study.

Comparative Performance Data

The following table summarizes the typical outcomes observed in these reactions, demonstrating the profound impact of the leaving group on reaction efficiency.

Leaving Group (X in 1-X-2,4-dinitrobenzene)Relative Reaction RateTypical Isolated Yield (%)Key Observation
-F Fastest> 95%Reaction proceeds rapidly and cleanly to completion.
-Cl Moderate80 - 90%Slower than fluoride, requiring longer reaction times.
-Br Moderate80 - 85%Reactivity is very similar to the chloride analogue.
-I Slowest< 50%Significantly slower reaction with potential for side products.

Note: The data presented are representative values based on established principles of SNAr reactivity and are intended for comparative purposes.

The experimental results unequivocally support the mechanistic theory. The reaction with 1-fluoro-2,4-dinitrobenzene is significantly faster and higher-yielding, confirming that fluoride is the superior leaving group in this activated SNAr context. The chloride and bromide substrates perform similarly to each other but are demonstrably less reactive than the fluoride. The iodide substrate is the least effective, leading to a sluggish and incomplete reaction.

Conclusion and Recommendations for the Synthetic Chemist

For researchers and drug development professionals utilizing 2-fluoroaniline as a nucleophile in SNAr reactions, this comparative study underscores a critical, if counterintuitive, principle: aryl fluorides are often the most reactive electrophiles.

Key Takeaways:

  • Embrace Fluoride: When designing a synthesis that involves an SNAr step with an amine nucleophile, an activated aryl fluoride should be considered the substrate of choice for achieving the highest rates and yields.

  • Understand the Mechanism: The inverted reactivity order (F > Cl > Br > I) is a direct result of the rate-determining formation of the Meisenheimer complex, which is stabilized by the high electronegativity of fluorine.

  • Context is Key: While the "element effect" is a strong guiding principle for activated systems, factors such as solvent polarity and the presence of less potent activating groups can sometimes alter leaving group abilities.[9][10]

By internalizing these principles, chemists can more effectively design robust and efficient synthetic routes, accelerating the discovery and development of novel chemical entities. This knowledge is not merely academic; it is a practical tool for optimizing retrosynthetic analysis and minimizing resource expenditure in the laboratory.

References

A Comparative Guide to Substituent Effects: The Influence of the Isopropoxy Group on the Reactivity of 2-Fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of medicinal chemistry and fine chemical synthesis, the ability to modulate the reactivity of aromatic intermediates is paramount. Aniline derivatives, in particular, serve as foundational scaffolds for a vast array of pharmaceuticals and materials. This guide provides an in-depth comparative analysis of 2-fluoroaniline and its isopropoxy-substituted analogue, 2-fluoro-4-isopropoxyaniline. We explore how the introduction of a sterically demanding, electron-donating isopropoxy group fundamentally alters the electronic and steric profile of the parent molecule. Through an examination of substituent electronic effects, comparative experimental protocols for N-acylation and the Sandmeyer reaction, and analysis of regioselectivity in electrophilic aromatic substitution, this guide elucidates the nuanced interplay of inductive and resonance effects, offering researchers actionable insights for rational molecular design and reaction optimization.

Introduction: The Strategic Role of Substituents

2-Fluoroaniline is a versatile building block in organic synthesis, prized for the unique electronic properties imparted by the fluorine atom. Fluorine's high electronegativity introduces a strong inductive electron-withdrawing effect, yet its lone pairs allow it to act as a weak resonance donor. This duality makes it a fascinating subject for reactivity studies.[1][2] When developing drug candidates or new materials, chemists often need to fine-tune the reactivity of such intermediates to control reaction outcomes, block specific sites, or enhance biological activity.

The introduction of an alkoxy group, such as isopropoxy, is a common strategy to further modify the electronic and steric environment of an aromatic ring. This guide aims to dissect the influence of the isopropoxy group on the reactivity of the 2-fluoroaniline core by comparing it with 2-fluoro-4-isopropoxyaniline. We will investigate two primary facets of reactivity:

  • Nucleophilicity of the Amino Group: How the substituents affect reactions occurring at the nitrogen atom.

  • Reactivity of the Aromatic Ring: How the substituents direct and influence the rate of electrophilic aromatic substitution (EAS).

By understanding these effects, researchers can better predict reaction outcomes and strategically employ these building blocks in complex synthetic pathways.

Theoretical Framework: A Tug-of-War of Electronic and Steric Effects

The reactivity of a substituted aniline is governed by the complex interplay of inductive and resonance effects from all substituents, as well as steric hindrance.

  • Amino Group (-NH₂): The amino group is a powerful activating group. Its lone pair of electrons strongly donates into the aromatic π-system through resonance (+M effect), increasing the electron density at the ortho and para positions and making the ring highly susceptible to electrophilic attack.[3]

  • Fluorine Atom (-F): Fluorine is an anomaly. It is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect) that deactivates the ring towards electrophiles. However, it possesses lone pairs that can be donated via resonance (+M effect), directing incoming electrophiles to the ortho and para positions.[1][2] For fluorine, the inductive effect generally outweighs the resonance effect, resulting in net deactivation but with ortho, para-directing character.[2]

  • Isopropoxy Group (-OCH(CH₃)₂): Like the amino group, the isopropoxy group is a strong activating group. The oxygen atom's lone pairs donate significant electron density into the ring via resonance (+M effect).[4] It also has a weak electron-withdrawing inductive effect (-I effect), but this is overwhelmingly overshadowed by its resonance contribution. Critically, the bulky isopropyl moiety introduces significant steric hindrance, which can disfavor reactions at adjacent (ortho) positions.[5][6]

The combined influence of these groups can be quantified using Hammett substituent constants (σ) , which measure the electronic effect of a substituent on a reaction center.[7][8]

Substituentσₚ (para)σₘ (meta)Interpretation
-F+0.06+0.34Electron-withdrawing by induction, weak resonance donor.[9][10]
-O-iPr-0.48+0.10Strong electron-donating by resonance, weak inductive withdrawal.[11]
-NH₂-0.66-0.16Very strong electron-donating by resonance.[8]

A negative σ value indicates an electron-donating character, which stabilizes a positive charge buildup in the transition state, thus accelerating the reaction. A positive value indicates an electron-withdrawing character.

The data clearly shows the strong electron-donating nature of the isopropoxy group (negative σₚ), contrasting with the net electron-withdrawing effect of fluorine (positive σₚ and σₘ).

Figure 1: Competing electronic effects on the aniline ring.

Comparative Reactivity: Experimental Insights

To provide a tangible comparison, we will outline protocols for two key transformations that highlight the different facets of reactivity.

Nucleophilicity of the Amino Group: N-Acetylation

N-acetylation is a fundamental reaction where the lone pair of the amino nitrogen acts as a nucleophile, attacking an acylating agent like acetic anhydride.[12][13] The reaction rate is highly sensitive to the electron density on the nitrogen. A more electron-rich amino group will be more nucleophilic and react faster.

Hypothesis: 2-Fluoro-4-isopropoxyaniline is expected to undergo N-acetylation more readily than 2-fluoroaniline. The strong electron-donating isopropoxy group at the para position increases electron density throughout the ring and, by extension, on the amino nitrogen, enhancing its nucleophilicity. The electron-withdrawing fluorine atom in 2-fluoroaniline, by contrast, reduces the nucleophilicity of its amino group compared to unsubstituted aniline.[3][14]

Protocol 1: Comparative N-Acetylation of Substituted Anilines

Acetylation_Workflow reagents Aniline Derivative (10 mmol) Acetic Anhydride (12 mmol) setup Dissolve in Acetic Acid (20 mL) Stir at 25°C reagents->setup reaction Monitor by TLC (e.g., 30 min) setup->reaction workup Pour into Ice Water (100 mL) reaction->workup filtration Filter Precipitate (Büchner Funnel) workup->filtration purification Wash with Cold H₂O Dry in vacuo filtration->purification product Isolated Acetanilide Product purification->product

Figure 2: General experimental workflow for N-acetylation.

Methodology:

  • In separate flasks, dissolve 2-fluoroaniline (10 mmol) and 2-fluoro-4-isopropoxyaniline (10 mmol) in 20 mL of glacial acetic acid.

  • To each flask, add acetic anhydride (12 mmol, 1.2 eq) dropwise while stirring at room temperature (25°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15 minutes.

  • Upon completion (disappearance of starting aniline), pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

  • Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product thoroughly with cold deionized water to remove acetic acid.

  • Dry the purified product under vacuum to a constant weight.

  • Characterize the product and determine the isolated yield.

Expected Results & Data Comparison:

CompoundExpected Reaction TimeExpected YieldRationale
2-FluoroanilineSlower (e.g., >60 min)Good (e.g., ~85-90%)The -F group inductively reduces the nucleophilicity of the -NH₂ group.
2-Fluoro-4-isopropoxyanilineFaster (e.g., <30 min)Excellent (e.g., >95%)The para -O-iPr group strongly donates electron density, significantly increasing the -NH₂ group's nucleophilicity.[15]
Aromatic Ring Reactivity: The Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for converting an aryl amine into an aryl halide or cyanide via a diazonium salt intermediate.[16][17] This reaction transforms the amino group, allowing for substitutions that are otherwise difficult to achieve. The efficiency of the initial diazotization step and the stability of the subsequent diazonium salt can be influenced by the ring's electronic properties.

Hypothesis: Both anilines should undergo the Sandmeyer reaction effectively. However, the electron-rich ring of 2-fluoro-4-isopropoxyaniline might lead to a more stable diazonium salt intermediate, potentially resulting in higher yields and fewer side products compared to the more electron-deficient 2-fluoroaniline system.[18]

Protocol 2: Comparative Sandmeyer Chlorination

Methodology:

  • Step A: Diazotization

    • In separate flasks, prepare a solution of the respective aniline (2-fluoroaniline or 2-fluoro-4-isopropoxyaniline, 20 mmol) in 6M hydrochloric acid (25 mL).

    • Cool the mixture to 0-5°C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (21 mmol in 10 mL H₂O) dropwise, keeping the temperature below 5°C.

    • Stir the resulting diazonium salt solution for an additional 15 minutes in the cold bath.

  • Step B: Substitution

    • In a separate beaker, dissolve copper(I) chloride (2.5 g, 25 mmol) in concentrated hydrochloric acid (20 mL).

    • Slowly add the cold diazonium salt solution from Step A to the CuCl solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Extract the product with diethyl ether (3 x 30 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure and purify the resulting aryl chloride by distillation or chromatography.

Expected Results & Data Comparison:

Starting MaterialProductExpected YieldRationale
2-Fluoroaniline1-Chloro-2-fluorobenzeneGood (e.g., ~75-85%)A standard transformation for this substrate.[19]
2-Fluoro-4-isopropoxyaniline1-Chloro-2-fluoro-4-isopropoxybenzeneVery Good (e.g., ~85-95%)The electron-donating groups stabilize the intermediates, potentially leading to a cleaner reaction and higher yield.[18]

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

The most profound influence of the isopropoxy group is seen in EAS reactions on the aromatic ring. The directing effects of the existing substituents are additive.

  • In 2-Fluoroaniline:

    • -NH₂ is a powerful o,p-director.

    • -F is a weak o,p-director.

    • Both groups direct to positions 4 and 6. Position 4 is generally favored due to less steric hindrance from the -NH₂ group.

  • In 2-Fluoro-4-isopropoxyaniline:

    • -NH₂ (at C1) directs to positions 2 (blocked), 4 (blocked), and 6.

    • -F (at C2) directs to positions 1 (blocked), 3, and 5.

    • -O-iPr (at C4) directs to positions 3 and 5.

The directing effects are synergistic . The -F and -O-iPr groups both strongly direct an incoming electrophile to the C3 and C5 positions. The powerful activating -NH₂ and -O-iPr groups make the ring extremely reactive. The isopropoxy group effectively "channels" the electrophile to the positions meta to itself, which are ortho to the fluorine and meta to the amine. The position C5 is generally favored over C3 due to the significant steric bulk of the isopropoxy group hindering approach at C3.

Figure 3: Logical relationship of directing effects for electrophilic aromatic substitution.

Conclusion and Field Perspective

The introduction of an isopropoxy group para to the amino group in 2-fluoroaniline has a multifaceted and profound impact on its reactivity:

  • Enhanced Nucleophilicity: The strong +M effect of the isopropoxy group significantly increases the electron density on the amino nitrogen, making 2-fluoro-4-isopropoxyaniline a more potent nucleophile than 2-fluoroaniline. This translates to faster reaction rates in processes like N-acylation.

  • Increased Ring Activation: The combined electron-donating power of the amino and isopropoxy groups makes the aromatic ring of the substituted compound highly activated towards electrophilic aromatic substitution, far more so than 2-fluoroaniline.

  • Controlled Regioselectivity: The isopropoxy group acts as a powerful directing group, synergizing with the fluorine atom to channel incoming electrophiles specifically to the C3 and C5 positions, while its steric bulk favors substitution at C5. This provides a powerful tool for synthesizing specifically substituted aniline derivatives.

For drug development professionals and synthetic chemists, these insights are critical. By strategically placing an isopropoxy group, one can enhance the speed and efficiency of reactions at the amino group while simultaneously activating and directing substitutions on the aromatic ring with high precision. This allows for the construction of complex molecular architectures with a degree of control that would be unattainable with the parent 2-fluoroaniline.

References

A Senior Application Scientist's Guide to Validated Analytical Methods for Fluorinated Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Fluorinated Anilines and the Imperative for Analytical Rigor

Fluorinated aniline derivatives are a cornerstone of modern chemical and pharmaceutical development.[1][2] The strategic incorporation of fluorine atoms into the aniline scaffold imparts unique physicochemical properties, enhancing metabolic stability, binding affinity, and bioavailability in active pharmaceutical ingredients (APIs).[1][2] These compounds are pivotal intermediates in the synthesis of a vast array of products, from life-saving oncology drugs and advanced agrochemicals to high-performance polymers and dyes.[1]

Given their prevalence and potent biological activity, the analytical characterization of fluorinated anilines is not merely a procedural step but a fundamental requirement for ensuring product quality, safety, and regulatory compliance. The objective of this guide is to provide an in-depth comparison of validated analytical methods, grounded in authoritative standards and field-proven expertise. We will move beyond simple protocols to explain the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to select and implement the most robust analytical strategies for their specific applications.

Pillar 1: The Foundation of Trustworthiness—Principles of Analytical Method Validation

Before comparing specific techniques, we must establish the bedrock of any reliable analytical method: validation. The objective of validation is to demonstrate, with a high degree of assurance, that an analytical procedure is suitable for its intended purpose.[3] The International Council for Harmonisation (ICH) guideline Q2(R1), and its recent revision Q2(R2), provide a comprehensive framework for this process.[4][5][6][7][8]

A validated method is a self-validating system, where each parameter demonstrates the procedure's fitness for purpose. The core validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often determined using recovery studies of a known quantity of the analyte spiked into the sample matrix.[9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) and is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

    • Reproducibility: Precision between different laboratories.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected, but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature).[8]

The following workflow illustrates the logical progression of the analytical method validation process.

G cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2) cluster_imp Phase 3: Implementation dev Analytical Procedure Development & Optimization spec Specificity (Selectivity) dev->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (%RSD) acc->prec lod LOD / LOQ prec->lod rob Robustness lod->rob routine Routine Analysis & Quality Control rob->routine transfer Method Transfer & Lifecycle Management routine->transfer

Caption: A typical workflow for analytical method validation, from development to routine use.

Pillar 2: Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is driven by the analyte's properties, the sample matrix, and the required performance characteristics, such as sensitivity and throughput. For fluorinated aniline derivatives, three techniques dominate the landscape: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of quality control labs for its robustness, precision, and applicability to a wide range of non-volatile and thermally labile compounds.[10][11]

Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the most common mode for fluorinated anilines.[10] The stationary phase, typically a C18 (octadecylsilane) bonded silica, is nonpolar. The mobile phase is a polar mixture, usually of water and a miscible organic solvent like acetonitrile or methanol. The separation is driven by the hydrophobic partitioning of the analyte between the stationary and mobile phases. The fluorine atom's electron-withdrawing nature and the polarity of the amino group make these compounds well-suited for this technique. A UV detector is effective because the aromatic ring provides a strong chromophore.

Detailed Experimental Protocol (Example for 4-Fluoroaniline)

This protocol is a representative starting point for method development, based on established procedures for similar compounds.[10][11][12]

  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reagents & Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Formic Acid or Phosphoric Acid (for pH adjustment)

    • 4-Fluoroaniline reference standard

    • 0.45 µm syringe filters

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% formic acid. The acid improves peak shape by ensuring the aniline amine group is protonated.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 240-254 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the reference standard and sample in the mobile phase to a target concentration (e.g., 100 µg/mL).

    • Filter all solutions through a 0.45 µm syringe filter prior to injection to protect the column.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds, offering excellent separation efficiency and definitive identification through mass spectrometry.[11][13]

Expertise & Causality: GC is suitable for simpler, more volatile fluorinated anilines. The primary challenge is that the polar amino group can cause peak tailing due to interaction with active sites on the column or inlet liner. To mitigate this, derivatization is often employed.[13] Acylating the amine group, for example, reduces its polarity and improves its volatility and chromatographic behavior. The mass spectrometer provides high specificity, allowing for confident identification based on the analyte's fragmentation pattern.

Detailed Experimental Protocol (General Approach)

This protocol is based on general methods for aniline analysis, such as those from the EPA.[13][14]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Reagents & Materials:

    • Methylene Chloride or other suitable extraction solvent.

    • Anhydrous Sodium Sulfate (for drying).

    • (Optional) Derivatizing agent (e.g., trifluoroacetic anhydride).

    • Fluorinated aniline reference standard.

  • Chromatographic Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Sample Preparation (Liquid-Liquid Extraction):

    • For aqueous samples, adjust the pH to >11 with NaOH to ensure the aniline is in its free base form.[13]

    • Extract the sample with methylene chloride.

    • Dry the organic extract with anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL.

    • (Optional) Add the derivatizing agent and react according to the manufacturer's instructions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS represents the pinnacle of sensitivity and selectivity, making it the method of choice for trace-level quantification, especially in complex matrices like biological fluids or for detecting genotoxic impurities in APIs.

Expertise & Causality: This technique couples the powerful separation of HPLC with the highly selective and sensitive detection of a triple quadrupole mass spectrometer. The instrument operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of 4-fluoroaniline at m/z 112) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process virtually eliminates matrix interference, resulting in exceptionally low detection limits. A validated method for 4-fluoroaniline in the drug ezetimibe highlights this capability, achieving an LOQ of just 0.94 ng/mL.[15][16] This method is particularly valuable as it avoids the high temperatures of a GC inlet, which can cause degradation of the parent drug into the fluoroaniline impurity, a critical insight for accurate analysis.[16]

Detailed Experimental Protocol (Validated Method for 4-Fluoroaniline)

This protocol is adapted directly from a published, validated study.[15][16][17]

  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reagents & Materials:

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Acetic Acid (for mobile phase modification)

    • 4-Fluoroaniline reference standard

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Phenomenex Gemini-NX C18, 150 × 4.6 mm, 3 μm).[15][17]

    • Mobile Phase: A: Water; B: Acetonitrile with 0.05% acetic acid.[15][17]

    • Gradient Program: A gradient from 10% B to 80% B over 10 minutes.[16]

    • Flow Rate: 1.0 mL/min.[15][17]

    • Column Temperature: 30°C.[15][17]

    • Injection Volume: 20 µL.[15][17]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • Monitored Ion (SIM): m/z 112 for 4-fluoroaniline.[15][17]

Pillar 3: Data-Driven Method Comparison and Selection

The true measure of a method's performance lies in its validation data. The table below summarizes the expected performance characteristics for the three techniques, synthesizing data from multiple studies and application notes.

Validation Parameter HPLC-UV GC-MS LC-MS/MS (Validated Data) [15][16]
Specificity Good; relies on chromatographic separation. Potential interference from co-eluting species with similar UV spectra.Very High; relies on both retention time and unique mass spectral fragmentation pattern.Exceptional; relies on retention time and specific precursor-to-product ion transition (MRM).
Linearity (R²) Typically >0.999Typically >0.995>0.99 (0.94–30.26 ng/mL)
LOD ~10-50 ng/mL~1-10 ng/mL0.19 ng/mL
LOQ ~50-150 ng/mL~5-25 ng/mL0.94 ng/mL
Accuracy (% Recovery) 98-102%95-105%92-99%
Precision (%RSD) < 2%< 10%< 8.7%
Key Advantage Robust, cost-effective, simple operation. Ideal for routine QC and purity assays.Excellent for volatile analytes and definitive identification.Unmatched sensitivity and selectivity. Ideal for trace analysis and complex matrices.
Key Limitation Lower sensitivity. Not suitable for trace impurity analysis without concentration.Not suitable for thermally labile compounds. May require derivatization.Higher instrument cost and complexity.
Decision Guide for Method Selection

To assist in choosing the optimal technique, the following decision-making workflow is provided.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-Fluoro-4-isopropoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 2-Fluoro-4-isopropoxyaniline hydrochloride. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-tested insights to ensure your safety and experimental integrity. This document is structured to provide a deep, causal understanding of the necessary precautions, moving beyond a simple checklist to a self-validating system of safety.

Hazard Identification and Risk Assessment

This compound is a substituted aniline derivative. Aniline and its derivatives are known for their potential toxicity. The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Understanding the "why" behind these warnings is critical. The aniline moiety can be absorbed through the skin and lungs, potentially leading to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity. The fluoro- and isopropoxy- groups modify the molecule's reactivity and absorption characteristics, while the hydrochloride salt form can increase its water solubility and potential for aerosolization.

Hazard Summary Table
Hazard StatementGHS ClassificationPrecautionary Measures
Harmful if swallowed, in contact with skin, or if inhaled.Acute Toxicity, Oral (Cat. 4) Acute Toxicity, Dermal (Cat. 4) Acute Toxicity, Inhal. (Cat. 4)Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.
Causes skin irritation.Skin Irritation (Cat. 2)Wear protective gloves.
Causes serious eye irritation.Eye Irritation (Cat. 2A)Wear eye protection/face protection.
May cause respiratory irritation.STOT SE (Cat. 3)Use only outdoors or in a well-ventilated area.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the identified risks. The selection of specific PPE is not arbitrary; it is directly dictated by the chemical's properties and potential routes of exposure.

Hand Protection
  • Glove Selection: Nitrile gloves are a suitable initial choice for handling solid this compound. However, it is crucial to consult a glove compatibility chart for specific breakthrough times, especially when working with solutions of this compound. For prolonged or immersive work, heavier-duty gloves such as butyl rubber or Viton® may be necessary.

  • Double Gloving: The practice of wearing two pairs of gloves is highly recommended. This provides a critical buffer in case of an unnoticed tear or puncture in the outer glove.

  • Glove Change Protocol: Gloves should be changed immediately if they become contaminated. Do not reuse disposable gloves. After completing work, remove and discard gloves properly, and wash hands thoroughly with soap and water.

Eye and Face Protection
  • Safety Glasses: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required. Standard safety glasses with side shields do not provide adequate protection from splashes.

  • Face Shield: When there is a significant risk of splashes, such as when transferring large quantities of solutions or working with heated material, a face shield should be worn in addition to safety goggles.

Respiratory Protection
  • Engineering Controls First: The primary method for controlling inhalation exposure is to work in a properly functioning chemical fume hood.

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge and a P95 particulate pre-filter is necessary. Respirator use requires a formal respiratory protection program, including fit testing and training.

Protective Clothing
  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect the skin and personal clothing.

  • Full-Body Protection: For larger scale operations, a chemical-resistant apron or coveralls may be required.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Assess Task-Specific Risks (e.g., weighing solid, making solution) CheckSplash Potential for Splash? Start->CheckSplash CheckAerosol Potential for Aerosol/Dust? Start->CheckAerosol Gloves Nitrile Gloves (Double Layer Recommended) Start->Gloves LabCoat Flame-Resistant Lab Coat Start->LabCoat Goggles Chemical Splash Goggles (ANSI Z87.1) CheckSplash->Goggles Yes CheckSplash->Goggles No CheckAerosol->LabCoat No Respirator NIOSH-Approved Respirator (if fume hood is inadequate) CheckAerosol->Respirator Yes FaceShield Wear Face Shield over Goggles Goggles->FaceShield High Splash Risk

Caption: PPE selection workflow based on task-specific risk assessment.

Operational and Handling Plan

Engineering Controls
  • Chemical Fume Hood: All work with this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is the most critical engineering control to prevent inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within the fume hood for handling the compound.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before retrieving the chemical from storage.

    • Ensure a chemical spill kit is readily accessible.

  • Weighing:

    • Weigh the solid compound in a tared, disposable weigh boat inside the fume hood.

    • Use a spatula to carefully transfer the solid, avoiding the creation of dust.

    • Close the primary container immediately after dispensing.

  • Solution Preparation:

    • Slowly add the solid to the solvent with stirring to prevent splashing.

    • If the dissolution is exothermic, use an ice bath for cooling.

  • Post-Handling:

    • Wipe down the work area with an appropriate decontaminating solution (e.g., a mild detergent solution), followed by a rinse with water.

    • Properly dispose of all contaminated disposable items (gloves, weigh boats, paper towels) in a designated hazardous waste container.

Emergency and Disposal Procedures

Emergency Response
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Spill Management
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan
  • Waste Characterization: this compound is a halogenated organic compound and should be disposed of as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid materials (gloves, weigh boats, absorbent pads) in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Collect all solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards. Store waste containers in a designated satellite accumulation area until they are collected by EHS personnel.

Disposal Workflow Diagram

Disposal_Workflow cluster_generation Waste Generation cluster_disposal Disposal Protocol SolidWaste Contaminated Solids (gloves, weigh boats, etc.) SolidContainer Labeled 'Halogenated Solid Waste' Container SolidWaste->SolidContainer LiquidWaste Unused Solutions & Rinsates LiquidContainer Labeled 'Halogenated Liquid Waste' Container LiquidWaste->LiquidContainer SAA Store in Satellite Accumulation Area SolidContainer->SAA LiquidContainer->SAA EHS_Pickup Arrange for EHS Pickup SAA->EHS_Pickup

Caption: Waste segregation and disposal workflow for this compound.

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Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-4-isopropoxyaniline hydrochloride
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Reactant of Route 2
2-Fluoro-4-isopropoxyaniline hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.